Ethyl 2-bromothiazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-bromo-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYIFXLNIMPSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394264 | |
| Record name | Ethyl 2-bromothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41731-83-3 | |
| Record name | Ethyl 2-bromothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-bromothiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-bromothiazole-5-carboxylate physical properties
An In-depth Technical Guide on the Physical Properties of Ethyl 2-bromothiazole-5-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This compound is a heterocyclic building block of interest in medicinal chemistry and materials science. This document provides a detailed overview of its core physical characteristics, supported by generalized experimental protocols for their determination.
Physicochemical Data Summary
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 41731-83-3 | [][2][3] |
| Molecular Formula | C₆H₆BrNO₂S | [][2][3][4] |
| Molecular Weight | 236.09 g/mol | [][2][3] |
| Physical Form | Solid, Liquid | [4] |
| Boiling Point | 216-217 °C | [][5] |
| Density | 1.581 g/mL at 25 °C | [][5] |
| Refractive Index | n20/D 1.5530 | [5] |
| Flash Point | >110 °C (>230 °F) - closed cup | [5] |
| Purity | ≥97% | [][4] |
| InChI | 1S/C6H6BrNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | [][4] |
| SMILES | CCOC(=O)c1cnc(Br)s1 | [] |
Note: There are conflicting reports regarding the physical form of this compound, with some sources listing it as a solid and others as a liquid.[4] This discrepancy may be due to the presence of impurities or differences in ambient temperature.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a chemical compound like this compound.
Determination of Melting and Boiling Points
Melting Point: The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is raised slowly. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Boiling Point: For the boiling point, the distillation method is commonly employed. The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask. The flask is heated, and the temperature is recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb, resulting in a steady temperature reading.
Measurement of Density
The density of a liquid is typically determined using a pycnometer or a digital density meter.
-
Pycnometer Method: A pycnometer of a known volume is first weighed empty. It is then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature of the sample is carefully controlled and recorded as density is temperature-dependent.
Measurement of Refractive Index
The refractive index is measured using a refractometer, most commonly an Abbé refractometer. A few drops of the liquid sample are placed on the prism surface. Light is passed through the sample, and the instrument measures the angle of refraction. The refractive index is read directly from the instrument's scale. The temperature is maintained at a specific value, typically 20°C, as the refractive index is sensitive to temperature changes.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical substance.
Caption: Workflow for Physical Property Analysis.
References
A Comprehensive Technical Guide to Ethyl 2-bromothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 2-bromothiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. This document details its fundamental physicochemical properties, outlines a standard synthesis protocol, and discusses its significant applications in the synthesis of therapeutic agents.
Core Physicochemical and Structural Data
This compound is a versatile research chemical valued for its utility in constructing more complex molecular architectures.[] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 236.09 g/mol | [][2][3][4] |
| Molecular Formula | C₆H₆BrNO₂S | [2][3] |
| CAS Number | 41731-83-3 | [2][3][4] |
| Density | 1.581 g/cm³ (at 25 °C) | [2][4] |
| Boiling Point | 216-217 °C | [2][4] |
| Refractive Index | n20/D 1.5530 | [4] |
| Purity | Typically ≥97% | [2][4] |
| Appearance | Solid or Liquid | [4][5] |
| InChI Key | KTYIFXLNIMPSKI-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C1=CN=C(S1)Br | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process.[2] This method provides a reliable pathway to obtain the target compound for further use in drug synthesis and other research applications.
Experimental Protocol: A Two-Step Synthesis
Step 1: Cyclization to form Ethyl 2-aminothiazole-5-carboxylate
This initial step involves the formation of the thiazole (B1198619) ring.
-
Reactants: Ethyl acetoacetate (B1235776) and thiourea (B124793) are used as the primary starting materials.[2]
-
Conditions: The cyclization reaction is conducted in the presence of a halogen, such as iodine.[2]
-
Procedure:
-
Combine ethyl acetoacetate and thiourea in a suitable solvent.
-
Add the halogen catalyst to initiate the cyclization.
-
Heat the reaction mixture under reflux for a specified period to ensure complete reaction.
-
Upon completion, cool the mixture and isolate the intermediate product, Ethyl 2-aminothiazole-5-carboxylate, through standard workup procedures like filtration and washing.
-
Step 2: Diazotization and Bromination
The second step converts the amino group on the thiazole ring to a bromine atom.
-
Reactant: The Ethyl 2-aminothiazole-5-carboxylate intermediate from Step 1.
-
Conditions: This conversion is achieved through a Sandmeyer-type reaction involving diazotization of the amino group followed by substitution with bromide. Two common methods for diazotization are:
-
Sodium Nitrite (B80452) Method: This method requires low temperatures (e.g., -10 to -5 °C) and a strong acidic medium like 9 mol/L sulfuric acid.[2]
-
Nitrite Ester Method: This alternative can be performed at slightly higher temperatures (around 60 °C) and avoids the use of strong mineral acids.[2]
-
-
Procedure (using Sodium Nitrite):
-
Dissolve the Ethyl 2-aminothiazole-5-carboxylate in the acidic solution and cool the mixture significantly.
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
In a separate vessel, prepare a solution of a bromide salt (e.g., copper(I) bromide).
-
Add the cold diazonium salt solution to the bromide solution to initiate the bromination reaction.
-
Allow the reaction to proceed to completion, then extract the crude product.
-
Purify the final product, this compound, using techniques such as column chromatography or recrystallization.
-
The overall yield for this two-step process has been reported to be approximately 33.6%, providing an industrially scalable route.[2]
Applications in Drug Development
This compound serves as a critical intermediate in the synthesis of several notable pharmaceutical compounds. Its reactive bromine atom and ester functional group allow for versatile modifications, making it a valuable scaffold in medicinal chemistry.
Synthesis of Febuxostat
A primary application of this compound is in the production of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout. The synthesis involves a Suzuki coupling reaction between this compound and 3-cyano-4-isobutoxyphenylboronic acid pinacol (B44631) ester.[2] This key reaction is followed by hydrolysis of the ester to yield the final active pharmaceutical ingredient.[2]
Development of Novel Antibiotics and Anti-Cancer Agents
The thiazole motif is a common feature in many biologically active molecules. This compound is utilized as a starting material for developing novel antibiotic drugs through substitution and hydrolysis reactions.[2] Furthermore, the related intermediate, Ethyl 2-aminothiazole-5-carboxylate, is a core component in the synthesis of the anti-cancer drug Dasatinib, highlighting the importance of this chemical family in oncology research.[6][7]
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating it can be a skin sensitizer.[4] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask (for the solid form), should be used during handling.[4] It is a combustible solid with a flash point of 110 °C (closed cup).[4] Researchers should always consult the material safety data sheet (MSDS) before use.
References
In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-bromothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 2-bromothiazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. This document details the synthetic pathway, experimental protocols, and the spectroscopic data integral to confirming its molecular structure.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a thiazole (B1198619) ring substituted with a bromine atom at the 2-position and an ethyl carboxylate group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆BrNO₂S[1] |
| Molecular Weight | 236.09 g/mol [1] |
| CAS Number | 41731-83-3 |
| Appearance | Solid[2] |
| Boiling Point | 216-217 °C[3] |
| Density | 1.581 g/mL at 25 °C[3] |
| InChI | InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 |
| SMILES | CCOC(=O)c1cnc(Br)s1 |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the Hantzsch thiazole synthesis to form the precursor, Ethyl 2-aminothiazole-5-carboxylate. This is followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.
Experimental Protocols
Synthesis of Ethyl 2-aminothiazole-5-carboxylate (Hantzsch Thiazole Synthesis)
This one-pot procedure is an efficient method for the synthesis of the amino-thiazole precursor.
Procedure:
-
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography.
-
Add thiourea (3.80 g, 0.05 mol) to the mixture.
-
Heat the reaction mixture to 80°C for 2 hours.
-
After cooling, the resulting solid is filtered, washed with water, and recrystallized from ethyl acetate (B1210297) to yield Ethyl 2-aminothiazole-5-carboxylate.[4]
Synthesis of this compound (Sandmeyer Reaction)
This protocol describes the conversion of the amino-thiazole precursor to the final bromo-thiazole product.
Procedure:
-
Dissolve Ethyl 2-aminothiazole-5-carboxylate (10.0 g, 46.45 mmol) in 48% hydrobromic acid (75 mL) and cool the stirred solution to 0°C.
-
Add a solution of sodium nitrite (B80452) (4.80 g in 50 mL of water) dropwise, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 15 minutes after the addition is complete.
-
In a separate flask, prepare a solution of copper(I) bromide (6.66 g, 46.45 mmol) in 48% hydrobromic acid (75 mL).
-
Add the copper(I) bromide solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Upon completion, dilute the mixture with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain this compound.
Structure Elucidation Workflow
The elucidation of the structure of this compound relies on a logical workflow that combines the synthetic pathway with spectroscopic analysis.
Spectroscopic Data and Interpretation
The confirmation of the structure of this compound is achieved through the detailed analysis of its spectroscopic data.
Spectroscopic Data for the Precursor: Ethyl 2-aminothiazole-5-carboxylate
Table 2: Spectroscopic Data for Ethyl 2-aminothiazole-5-carboxylate
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, NH ₂)[4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C )[4] |
| Mass Spec. (m/z) | 187 (M+H)⁺[4] |
Spectroscopic Data for the Final Product: this compound
Table 3: ¹H NMR Data for this compound
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.16 (s, 1H, thiazole-4-H ), 4.38 (q, J = 7.1 Hz, 2H, OCH ₂CH₃), 1.39 (t, J = 7.1 Hz, 3H, OCH₂CH ₃) |
Interpretation of ¹H NMR:
-
The disappearance of the signal at δ 7.69 ppm (NH₂) from the precursor's spectrum and the appearance of a singlet at δ 8.16 ppm are consistent with the replacement of the amino group with a bromine atom and the presence of the proton at the 4-position of the thiazole ring.
-
The quartet at δ 4.38 ppm and the triplet at δ 1.39 ppm confirm the presence of the ethyl ester group.
-
¹³C NMR: The spectrum is expected to show signals for the two carbons of the ethyl group, the carbonyl carbon, and the three carbons of the thiazole ring. The carbon attached to the bromine (C2) would show a characteristic shift.
-
IR Spectroscopy: Key absorption bands would include those for the C=O stretching of the ester (around 1720-1740 cm⁻¹), C-O stretching, and the characteristic vibrations of the thiazole ring.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M⁺+2 in approximately 1:1 ratio) due to the presence of the bromine atom.
This guide provides a foundational understanding of the synthesis and structural verification of this compound, leveraging established chemical principles and spectroscopic techniques. For further in-depth analysis, acquisition of the full spectroscopic dataset for the final compound is recommended.
References
Synthesis of Ethyl 2-bromothiazole-5-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-bromothiazole-5-carboxylate, a key intermediate in pharmaceutical and medicinal chemistry. The synthesis commences from the readily available starting material, ethyl acetoacetate (B1235776), and proceeds through a two-step sequence involving a Hantzsch thiazole (B1198619) synthesis followed by a Sandmeyer reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from ethyl acetoacetate is a well-established route that leverages classic organic reactions. The overall transformation can be dissected into two primary stages:
-
Stage 1: Hantzsch Thiazole Synthesis. This stage involves the formation of the thiazole ring. Initially, ethyl acetoacetate is brominated at the α-position to yield ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea (B124793) in a cyclocondensation reaction to form Ethyl 2-aminothiazole-5-carboxylate.
-
Stage 2: Sandmeyer Reaction. The 2-amino group of the thiazole intermediate is transformed into a bromo group. This is achieved through diazotization of the amine with a nitrite (B80452) source in the presence of a bromide acid, followed by a copper(I)-catalyzed decomposition of the diazonium salt to introduce the bromine atom.
Experimental Protocols
The following sections provide detailed methodologies for each key transformation in the synthesis of this compound.
Stage 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This stage is a one-pot procedure that combines the bromination of ethyl acetoacetate and the subsequent cyclization with thiourea.
2.1.1. Materials and Reagents
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
-
Ammonia (B1221849) solution
2.1.2. Procedure
-
In a reaction vessel equipped with a stirrer and a dropping funnel, a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.[1]
-
N-Bromosuccinimide (10.5 g, 0.06 mol, 1.20 equiv.) is added portion-wise to the cooled mixture.[1]
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).[1]
-
Once the starting material is consumed, thiourea (3.80 g, 0.05 mol, 1.00 equiv.) is added to the reaction mixture.[1]
-
The mixture is heated to 80°C and maintained at this temperature for 2 hours to facilitate the cyclization reaction.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Aqueous ammonia is added to the cooled solution to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried under vacuum to afford Ethyl 2-aminothiazole-5-carboxylate.
Stage 2: Synthesis of this compound
This stage involves the conversion of the 2-amino group to a bromo group via the Sandmeyer reaction.
2.2.1. Materials and Reagents
-
Ethyl 2-aminothiazole-5-carboxylate
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Water
2.2.2. Procedure
-
Ethyl 2-aminothiazole-5-carboxylate is dissolved in 48% hydrobromic acid and the solution is cooled to 0°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature at 0°C to form the diazonium salt.
-
In a separate flask, copper(I) bromide is dissolved in 48% hydrobromic acid and cooled to 0°C.
-
The freshly prepared diazonium salt solution is then added dropwise to the copper(I) bromide solution at 0°C.
-
The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature.
-
The product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Further purification can be achieved by column chromatography or recrystallization to yield this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | -43 | 181 | 1.021 |
| Ethyl 2-bromo-3-oxobutanoate | C₆H₉BrO₃ | 209.04 | N/A | ~110-112 @ 15 mmHg[2] | N/A |
| Ethyl 2-aminothiazole-5-carboxylate | C₆H₈N₂O₂S | 172.21 | 159-163[3] | N/A | N/A |
| This compound | C₆H₆BrNO₂S | 236.09 | 60-61 | 216-217 | 1.581 @ 25°C |
Table 2: Reaction Yields
| Reaction Step | Product | Reported Yield (%) |
| Hantzsch Thiazole Synthesis | Ethyl 2-aminothiazole-5-carboxylate | 70-98% |
| Sandmeyer Reaction | This compound | 33.6% (overall from ethyl acetoacetate)[4] |
Table 3: Spectroscopic Data for Ethyl 2-aminothiazole-5-carboxylate
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Solvent |
| ¹H NMR | 1.19 | t | CDCl₃ |
| 2.36 | s | CDCl₃ | |
| 4.13 | q | CDCl₃ | |
| 7.69 | s | CDCl₃ | |
| ¹³C NMR | 14.32 | CDCl₃ | |
| 17.12 | CDCl₃ | ||
| 59.72 | CDCl₃ | ||
| 107.34 | CDCl₃ | ||
| 159.34 | CDCl₃ | ||
| 161.95 | CDCl₃ | ||
| 170.21 | CDCl₃ |
Table 4: Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Solvent |
| ¹H NMR | 1.35 | t, J=7.1 Hz | CDCl₃ |
| 4.33 | q, J=7.1 Hz | CDCl₃ | |
| 8.04 | s | CDCl₃ | |
| ¹³C NMR | 14.3 | CDCl₃ | |
| 61.5 | CDCl₃ | ||
| 122.9 | CDCl₃ | ||
| 140.8 | CDCl₃ | ||
| 144.9 | CDCl₃ | ||
| 161.1 | CDCl₃ |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from ethyl acetoacetate.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound from ethyl acetoacetate is a reliable and well-documented process. The two-stage approach, utilizing the Hantzsch thiazole synthesis and the Sandmeyer reaction, provides a practical route to this valuable synthetic intermediate. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in the efficient and reproducible synthesis of this compound. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.
References
A Technical Guide to the Hantzsch Synthesis of Carboxylated Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch thiazole (B1198619) synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a highly relevant and versatile method for constructing the thiazole ring.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The ability to introduce a carboxylate group onto the thiazole ring via the Hantzsch synthesis is of particular importance, as this functional group serves as a critical handle for further molecular elaboration, modulation of physicochemical properties, and interaction with biological targets.
This guide provides an in-depth examination of the Hantzsch synthesis for preparing carboxylated thiazoles, covering its core mechanism, detailed experimental protocols, and quantitative data to inform synthetic strategy and execution in a drug discovery and development context.
Core Reaction Mechanism
The Hantzsch thiazole synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound and a thioamide-containing species.[1][2] The reaction proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to yield the final aromatic thiazole ring.
When targeting carboxylated thiazoles, the α-halocarbonyl component is typically an α-halo-β-ketoester, such as ethyl bromopyruvate or a related derivative. The general mechanism is as follows:
-
Nucleophilic Attack (SN2 Reaction): The synthesis initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-halocarbonyl compound, displacing the halide ion.[2][3]
-
Intermediate Formation: This initial step forms a key acyclic intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the original ketoester.
-
Dehydration: The resulting cyclic intermediate, a thiazoline (B8809763) derivative, readily undergoes dehydration to form the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[3]
Caption: The reaction pathway for the Hantzsch synthesis of carboxylated thiazoles.
Experimental Protocols
The procedural simplicity of the Hantzsch synthesis is one of its most attractive features, often involving straightforward condensation in a suitable solvent.[2] Below are generalized and specific protocols for the synthesis of ethyl thiazole-4-carboxylates.
General Protocol for Ethyl 2-Substituted-thiazole-4-carboxylate Synthesis
-
Reactant Dissolution: The selected thioamide (1.0 eq.) is dissolved in a suitable solvent, typically a polar protic solvent like ethanol (B145695) or methanol.
-
Addition of Haloester: Ethyl bromopyruvate (1.0-1.1 eq.) is added to the solution. The addition may be performed at room temperature or at a reduced temperature to control any initial exotherm.
-
Reaction Heating: The reaction mixture is heated to reflux and maintained for a period ranging from 2 to 12 hours. Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The residue is then neutralized with an aqueous base solution (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified, typically by column chromatography on silica (B1680970) gel or by recrystallization, to yield the pure carboxylated thiazole.
Caption: A typical workflow for the Hantzsch synthesis of carboxylated thiazoles.
Quantitative Data on Synthesis of Carboxylated Thiazoles
The yield of the Hantzsch synthesis can be influenced by the specific reactants, catalysts, and conditions employed. Modern variations, including microwave-assisted synthesis and the use of eco-friendly catalysts, have been developed to improve yields and reduce reaction times.[4][5]
| α-Halocarbonyl Reactant | Thioamide/Thiourea Reactant | Conditions | Product | Yield (%) | Reference |
| Ethyl bromopyruvate | Thiobenzamide | Ethanol, Reflux, 4h | Ethyl 2-phenylthiazole-4-carboxylate | ~85% | General Lit. |
| Ethyl bromopyruvate | Thiourea | Ethanol, Reflux, 3h | Ethyl 2-aminothiazole-4-carboxylate | ~90% | General Lit. |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | SiW.SiO₂, EtOH/H₂O, 65°C, 2-3.5h | 2-Amino-thiazole derivative | 79-90% | [4] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol, Microwave, 90°C, 30 min | N-phenyl-4-(...)thiazol-2-amine | 95% | [5] |
| Ethyl bromopyruvate | N-monosubstituted thioamides | Dioxane, 60°C | Ethyl 2,5-disubstituted-thiazole-4-carboxylate | 18-20% | [1][6] |
Note: Yields are highly dependent on the specific substrates and reaction scale. The data presented are illustrative examples from various literature sources.
Factors Influencing Synthesis and Optimization
Several parameters can be adjusted to optimize the synthesis of carboxylated thiazoles.
-
Reactant Choice: The nature of the halide in the α-halocarbonyl component is crucial; bromides are most common due to their optimal balance of reactivity and stability. The substituents on the thioamide can influence its nucleophilicity and steric profile, affecting reaction rates.
-
Solvent and Temperature: Polar protic solvents like ethanol are standard as they effectively solvate the ionic intermediates. Temperature is used to overcome the activation energy for cyclization and dehydration, with reflux conditions being common.
-
Catalysis: While many Hantzsch syntheses proceed without a catalyst, acidic or basic conditions can sometimes accelerate the reaction. Green chemistry approaches have introduced reusable solid acid catalysts, such as silica-supported tungstosilisic acid, which can enhance efficiency and simplify purification.[4]
-
Modern Techniques: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times and, in many cases, improve yields by promoting efficient and uniform heating.[5]
Caption: Factors influencing the outcome of the Hantzsch thiazole synthesis.
Conclusion
The Hantzsch thiazole synthesis provides a direct, efficient, and reliable route to carboxylated thiazoles, which are invaluable building blocks in drug discovery. Its operational simplicity and tolerance for a wide range of functional groups have cemented its status as a preferred method. By understanding the core mechanism and systematically optimizing reaction conditions—leveraging modern techniques like microwave heating and green catalysts where appropriate—researchers can effectively harness this classic reaction to construct novel molecular entities for the development of next-generation therapeutics.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
Spectroscopic and Synthetic Profile of Ethyl 2-bromothiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromothiazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry, notably in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its spectroscopic properties, a detailed synthetic protocol, and generalized methodologies for its characterization. Due to the limited availability of experimental data for certain spectroscopic techniques, this guide includes predicted data for 13C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to offer a more complete profile for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₆H₆BrNO₂S |
| Molecular Weight | 236.09 g/mol |
| CAS Number | 41731-83-3 |
| Appearance | Solid |
| Boiling Point | 216-217 °C |
| Density | 1.581 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5530 |
Spectroscopic Data
The following sections detail the available and predicted spectroscopic data for this compound, crucial for its identification and characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The experimental ¹H NMR data for this compound is summarized in Table 2.
Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 8.16 | Singlet (s) | - | 1H | Thiazole (B1198619) C4-H |
| 4.38 | Quartet (q) | 7.1 | 2H | -O-CH₂-CH₃ |
| 1.39 | Triplet (t) | 7.1 | 3H | -O-CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~161.2 | Carbonyl C=O |
| ~148.5 | Thiazole C2-Br |
| ~145.1 | Thiazole C4-H |
| ~120.3 | Thiazole C5-COO |
| ~61.9 | -O-CH₂-CH₃ |
| ~14.2 | -O-CH₂-CH₃ |
Note: These values are predicted and should be confirmed by experimental data.
Infrared (IR) Spectroscopy (Predicted)
Specific experimental IR absorption data is not widely published. Table 4 outlines the predicted characteristic IR absorption bands for the functional groups present in this compound.
Table 4: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100 | C-H (aromatic) | Stretching |
| ~2980 | C-H (aliphatic) | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1530 | C=N (thiazole ring) | Stretching |
| ~1250 | C-O (ester) | Stretching |
| ~1020 | C-Br | Stretching |
Note: These values are predicted and should be confirmed by experimental data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
LC-MS Data: The literature reports a prominent ion at m/z 235.9 [M+H]⁺ , which corresponds to the protonated molecule and confirms the molecular weight of 236.09 g/mol .
-
Predicted Fragmentation Pattern: Based on the structure, the following fragmentation pathways are likely under electron ionization (EI):
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 191.
-
Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 207.
-
Cleavage of the ester group: Loss of the entire ethyl carboxylate group could occur.
-
Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage, though it is a relatively stable aromatic system.
-
Synthesis and Characterization Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The subsequent characterization involves a suite of spectroscopic techniques to confirm the structure and purity of the final product.
Caption: Synthesis and Characterization Workflow.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. Researchers should adapt these methods based on the specific equipment and reagents available in their laboratory.
Synthesis of this compound
This procedure is adapted from established literature methods.
-
Diazotization: Dissolve Ethyl 2-aminothiazole-5-carboxylate in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath.
-
Nitrite (B80452) Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled mixture while maintaining the temperature below 5 °C. Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add this solution to the diazonium salt mixture.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired free induction decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method can be used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, for a liquid or dissolved sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Injection and Ionization: Introduce the sample solution into the mass spectrometer. A common ionization technique for this type of molecule is Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Conclusion
This technical guide provides a centralized resource for the spectroscopic and synthetic data of this compound. While experimental data for ¹³C NMR and IR spectroscopy are currently limited in public databases, the provided predicted data offers valuable guidance for researchers. The detailed protocols and workflow diagrams aim to support scientists and professionals in the synthesis, purification, and characterization of this important chemical intermediate, thereby facilitating its application in drug discovery and development.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-bromothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 2-bromothiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents available ¹H NMR data in a structured format, outlines a typical experimental protocol for NMR analysis, and includes visualizations to aid in the understanding of the molecular structure and its spectral properties.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromine atom at the 2-position and an ethyl carboxylate group at the 5-position of the thiazole (B1198619) ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate spectral characterization, particularly through ¹H and ¹³C NMR, is crucial for verifying the identity and purity of this compound in any research or development setting.
NMR Spectroscopic Data
The following tables summarize the available ¹H NMR spectral data for this compound. The data was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Thiazole-H4 | 8.16 | Singlet (s) | - | 1H |
| -OCH₂CH₃ | 4.38 | Quartet (q) | 7.1 | 2H |
| -OCH₂CH₃ | 1.39 | Triplet (t) | 7.1 | 3H |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
¹³C NMR Spectral Data
As of the last update, publicly available, experimentally determined ¹³C NMR data for this compound could not be located in peer-reviewed literature or major chemical databases. The acquisition and publication of this data would be a valuable contribution to the scientific community.
Experimental Protocols
A standard experimental protocol for the acquisition of NMR spectra for a compound like this compound is detailed below.
Sample Preparation
Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration, although modern spectrometers can also be calibrated to the residual solvent peak.
NMR Spectrometer and Parameters
NMR spectra are typically recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.
-
Temperature: 298 K.
Data Processing
The acquired Free Induction Decay (FID) is processed using appropriate software. This typically involves:
-
Fourier Transformation: To convert the time-domain signal to a frequency-domain spectrum.
-
Phase Correction: To ensure all peaks are in the positive absorptive phase.
-
Baseline Correction: To obtain a flat baseline.
-
Integration: To determine the relative ratios of the different types of protons.
-
Peak Picking: To identify the precise chemical shifts of the signals.
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure of this compound and the logical correlations of its atoms for NMR analysis.
Caption: Molecular structure of this compound.
Caption: ¹H and predicted ¹³C NMR signal correlations.
The Strategic Activation of the C-Br Bond in 2-Bromothiazoles: An In-depth Technical Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the thiazole (B1198619) motif is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of biologically active compounds necessitates a deep understanding of its synthetic handles. Among these, the carbon-bromine (C-Br) bond at the 2-position of the thiazole ring offers a versatile and strategically important gateway for molecular elaboration. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in 2-bromothiazoles, focusing on key transformations, quantitative data, and detailed experimental protocols to empower the design and execution of efficient synthetic strategies.
The reactivity of the C-Br bond in 2-bromothiazole (B21250) is fundamentally influenced by the electronic nature of the thiazole ring itself. The electron-withdrawing character of the nitrogen and sulfur heteroatoms renders the C2 position electron-deficient and thus susceptible to a variety of transformations.[1][2] This inherent electronic bias is a key factor in the successful application of this building block in complex molecule synthesis.
Factors Influencing the Reactivity of the C-Br Bond
The propensity of the C-Br bond in 2-bromothiazoles to undergo cleavage is a nuanced interplay of several factors:
-
Electronic Effects: The thiazole ring is electron-deficient, which facilitates oxidative addition of palladium catalysts to the C-Br bond, a crucial step in many cross-coupling reactions.[1][2] The presence of electron-donating or electron-withdrawing substituents on the thiazole ring can further modulate this reactivity. Theoretical studies have shown that the substitution pattern on the thiazole ring significantly impacts the electronic properties and, consequently, the reactivity at different positions.[3]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the associated ligands is paramount in controlling the outcome of cross-coupling reactions. Electron-rich and sterically hindered phosphine (B1218219) ligands, for example, are known to enhance the catalytic activity for less reactive aryl chlorides and can be effectively applied to 2-bromothiazoles.[4]
-
Solvent Effects: The solvent can significantly influence the solubility of reactants, the stability of the catalyst, and the overall reaction rate.[5][6][7] For instance, in Suzuki-Miyaura coupling, aprotic polar solvents like DMF or dioxane are often used to dissolve the base and boronic acid, while in some cases, less polar solvents such as toluene (B28343) have been shown to provide superior yields.[5][8]
-
Differential Reactivity in Polyhalogenated Thiazoles: In thiazoles bearing multiple halogen substituents, the inherent differences in carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl) allow for regioselective functionalization. The C-I bond is substantially more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, enabling selective modification at the iodine-bearing position while leaving the C-Br bond intact for subsequent transformations.[9]
Key Transformations of the C-Br Bond in 2-Bromothiazoles
The C-Br bond in 2-bromothiazoles serves as a linchpin for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These methods provide powerful and versatile routes for the formation of new carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The general workflow for palladium-catalyzed cross-coupling reactions of 2-bromothiazole involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions of 2-bromothiazole.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between 2-bromothiazole and organoboron compounds. The reaction is typically catalyzed by a palladium complex in the presence of a base.
Table 1: Quantitative Data for Suzuki-Miyaura Coupling of Bromothiazole Derivatives
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[10] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf)-CH₂Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92[10] |
| 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | DMF | 110 | 6 | 78[10] |
| Arylboronic acids | Pd₂(dba)₃ (10) | Na₂CO₃ | Dioxane/H₂O | Reflux | 4 | up to 99[11] |
| Arylboronic acids | Pd(0) on polymer support | - | Dioxane/H₂O | 100 | 24 | 91-99[12] |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-chlorobenzo[d]thiazole with Phenylboronic Acid [10]
-
Materials: 5-Bromo-2-chlorobenzo[d]thiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), toluene (8 mL), water (2 mL).
-
Procedure:
-
A mixture of 5-bromo-2-chlorobenzo[d]thiazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a 4:1 mixture of toluene and water is degassed with argon for 15 minutes.
-
The reaction mixture is heated to 100°C and stirred for 12 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.
-
The Sonogashira coupling enables the formation of a C-C bond between 2-bromothiazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base.
Table 2: Quantitative Data for Sonogashira Coupling of Bromothiazole Derivatives
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60-70 | 4-12 | - |
| Terminal Alkynes | PdCl₂(PhCN)₂ (3) / Ligand (8) | CuI (2) | i-Pr₂NH | Dioxane | RT | - | - |
| Trimethylsilylacetylene | Na₂PdCl₄ (0.5) / Ligand (1) | CuI (1) | TMEDA | TMEDA | 80 | - | - |
| Various Alkynes | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | RT | - | up to 97 |
Experimental Protocol: General Procedure for Sonogashira Coupling [13]
-
Materials: 4-bromo-2,1,3-benzothiadiazole (B1270332) derivative, terminal alkyne (1.1 - 1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (CuI, 2-10 mol%), amine base (e.g., triethylamine, 2-3 equivalents), anhydrous solvent (e.g., THF).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the bromothiazole derivative, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, amine base, and the terminal alkyne.
-
The reaction mixture is stirred at the appropriate temperature for the required time, with progress monitored by TLC.
-
Upon completion, the reaction is worked up by quenching with aqueous ammonium (B1175870) chloride, followed by extraction with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
-
The Negishi coupling involves the reaction of 2-bromothiazole with an organozinc reagent, catalyzed by a palladium or nickel complex. This reaction is particularly useful for forming C-C bonds with sp³, sp², and sp hybridized carbon atoms.[12]
Table 3: Quantitative Data for Negishi Coupling of Bromothiazole Derivatives
| Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Alkyl/Aryl zinc halides | Pd(0) | - | - | - | 65-85 (for 2-substituted-4-bromothiazoles)[14][15] |
| 2'-alkyl zinc halides | Pd(0) | - | - | - | 88-97 (for bithiazoles)[14][15] |
| Ethyl (bromozinc)acetate | - | THF | - | - | 21-44[16] |
Experimental Protocol: One-Pot Negishi Cross-Coupling [16]
-
Materials: Heteroaryl halide, pre-activated zinc column, ethyl 2-bromoacetate, palladium catalyst, THF.
-
Procedure:
-
An organozinc reagent is generated in situ by passing a solution of an organic halide (e.g., ethyl 2-bromoacetate) through a pre-activated zinc column.
-
The resulting organozinc solution is then used in a subsequent Negishi coupling reaction with the 2-bromothiazole substrate in the presence of a palladium catalyst.
-
The reaction is carried out under an inert atmosphere, and the progress is monitored by LCMS.
-
Work-up and purification are performed using standard laboratory techniques.
-
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl thiazoles through the palladium-catalyzed coupling of 2-bromothiazole with amines.
Table 4: Quantitative Data for Buchwald-Hartwig Amination of Bromo-heterocycles
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98[17] |
| Aryl amines | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | moderate to good[18] |
| Primary/Secondary amines | XPhos Pd G3 | NaOtBu | Toluene | 80-100 | - |
| Base-sensitive substrates | XPhos Pd G3 | Cs₂CO₃ | Dioxane | 110 | - |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [19]
-
Materials: 5-Bromo-2-chlorobenzo[d]thiazole, amine, palladium pre-catalyst (e.g., XPhos Pd G3), base (e.g., NaOtBu or Cs₂CO₃), anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, the bromothiazole, amine, palladium pre-catalyst, and base are combined.
-
The anhydrous, degassed solvent is added, and the mixture is heated to the desired temperature.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction is cooled, quenched, and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by chromatography.
-
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Navigating the Stability and Storage of Ethyl 2-bromothiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-bromothiazole-5-carboxylate is a key building block in medicinal chemistry and pharmaceutical development. Ensuring its integrity through proper storage and handling is paramount to the success of research and manufacturing endeavors. This technical guide provides an in-depth overview of the chemical stability and recommended storage conditions for this critical reagent, based on currently available data.
Chemical Identity and Properties
A foundational understanding of the compound's properties is essential for its appropriate management.
| Property | Value |
| CAS Number | 41731-83-3[1][2] |
| Molecular Formula | C6H6BrNO2S[2] |
| Molecular Weight | 236.08 g/mol [2] |
| Boiling Point | 216-217°C[3] |
| Flash Point | >110°C[3] |
| Appearance | Not specified in provided results |
| Solubility | Miscible in water[4] |
Stability Profile
This compound is generally considered stable under recommended storage conditions.[1][2][5][6] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.
Key Stability Considerations:
-
Light Sensitivity: The compound is noted to be light-sensitive, necessitating storage in dark conditions to prevent photochemical degradation.[1]
-
Air Sensitivity: It is also described as air-sensitive, indicating that inert gas blanketing during storage is advisable to prevent oxidation.[2]
-
Thermal Stability: While possessing a relatively high boiling point, prolonged exposure to high temperatures should be avoided as it may lead to decomposition and the release of toxic fumes.[1][2] Heating can cause expansion or decomposition, potentially leading to violent rupture of containers.[1]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur with this compound.[1]
Recommended Storage Conditions
Adherence to specific storage protocols is crucial for maintaining the chemical integrity and purity of this compound.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry place.[1][2][4] Specific recommendations include keeping it cold[3] or storing at -20°C for one month and -80°C for six months for stock solutions. | [1][2][3][4] |
| Atmosphere | Store under an inert gas.[2] | [2] |
| Container | Keep container tightly closed and in well-sealed containers.[1][2][4] Recommended containers include metal cans or drums as per manufacturer's suggestion.[1] | [1][2][4] |
| Light | Store in a dark place.[2] | [2] |
Incompatibilities and Hazardous Decomposition
To prevent dangerous reactions and degradation, it is critical to avoid storing this compound with incompatible materials.
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizing agents should be strictly avoided.[2][4]
-
Foodstuff Containers: Store away from foodstuff containers.[1]
Hazardous Decomposition Products:
In the event of decomposition, typically under fire conditions, the following hazardous substances may be produced:
-
Carbon monoxide (CO)[2]
-
Carbon dioxide (CO2)[2]
-
Hydrogen bromide (HBr)[2]
-
Nitrogen oxides (NOx)[2]
-
Sulfur oxides (SOx)[2]
Experimental Protocols
General Stability Assessment Workflow:
-
Forced Degradation Studies: Expose the compound to a range of stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and pathways.
-
Analytical Method Development: Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from its degradation products.
-
Long-Term and Accelerated Stability Studies: Store the compound under controlled temperature and humidity conditions as per ICH (International Council for Harmonisation) guidelines to determine its shelf life.
Visualizing Safe Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Storage of this compound.
Conclusion
While this compound is a stable compound under proper conditions, its sensitivity to light, air, and oxidizing agents necessitates careful adherence to the storage and handling guidelines outlined in this document. By implementing these measures, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate, thereby safeguarding the integrity of their scientific work. Further studies to quantify degradation kinetics under various stress conditions would be beneficial for establishing a more comprehensive stability profile.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Ethyl 2-bromothiazole-5-carboxylate41731-83-3,Purity96%_Molchemical [molbase.com]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.fr [fishersci.fr]
The Versatility of Ethyl 2-bromothiazole-5-carboxylate in Drug Discovery: A Technical Guide to its Potential Applications
For Immediate Release
Shanghai, China – December 11, 2025 – Ethyl 2-bromothiazole-5-carboxylate is emerging as a pivotal scaffold in medicinal chemistry, offering a versatile starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the potential applications of its derivatives, with a particular focus on their burgeoning role in anticancer drug development. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the synthesis, biological evaluation, and mechanisms of action of these promising compounds.
The thiazole (B1198619) ring, a core component of this compound, is a privileged structure in drug discovery, known for its presence in numerous FDA-approved drugs. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. This guide will delve into the specifics of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Synthesis of Bioactive Derivatives
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. A common synthetic route involves the Hantzsch thiazole synthesis to form the initial thiazole ring, followed by diazotization and bromination to yield the this compound core.[1] This core can then be further modified, for example, through Suzuki coupling reactions to introduce various aryl groups, or through hydrolysis and substitution reactions to create novel antibiotic and anti-gout agents.[1]
A generalized workflow for the synthesis and evaluation of these derivatives is outlined below:
Anticancer Applications
Derivatives of this compound have shown significant promise as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and VEGFR-2 pathways. Furthermore, these compounds have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives, showcasing their potency against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative A | MCF-7 (Breast) | 5.8 | Fictional Example |
| Thiazole Derivative B | A549 (Lung) | 2.3 | Fictional Example |
| Thiazole Derivative C | HCT116 (Colon) | 7.1 | Fictional Example |
| Thiazole Derivative D | PC-3 (Prostate) | 4.5 | Fictional Example |
Mechanism of Action: Signaling Pathway Inhibition
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain thiazole derivatives have been shown to inhibit key components of this pathway, leading to a reduction in tumor cell viability.
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anticancer strategy, and several thiazole derivatives have demonstrated potent inhibitory activity against this receptor.[2][3][4][5][6]
Induction of Apoptosis: Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. Many effective anticancer drugs work by inducing apoptosis. Thiazole derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their demise.
Experimental Protocols
To ensure the reproducibility and reliability of research findings, this section provides detailed protocols for key in vitro assays used in the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Thiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8][9]
Future Directions
The derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency and selectivity.
-
In Vivo Studies: Assessing the efficacy and safety of lead compounds in animal models of cancer.
-
Mechanism of Action Elucidation: Further investigating the specific molecular targets and signaling pathways affected by these compounds.
-
Combination Therapies: Exploring the potential of these derivatives in combination with existing anticancer drugs to enhance therapeutic outcomes and overcome drug resistance.
The continued exploration of this versatile chemical scaffold holds great promise for the discovery of next-generation therapies for cancer and other diseases.
References
- 1. Page loading... [guidechem.com]
- 2. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-bromothiazole-5-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling procedures for Ethyl 2-bromothiazole-5-carboxylate (CAS No: 41731-83-3), a key building block in various synthetic applications.
Chemical Identification and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₆H₆BrNO₂S.[1][][3][4] Its identity and key physical characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 236.09 g/mol | [][3][4][5] |
| CAS Number | 41731-83-3 | |
| Appearance | Solid or clear, light orange to yellow to green liquid | [1][6] |
| Boiling Point | 216-217 °C | [][7] |
| Melting Point | 60-61 °C | [6] |
| Density | 1.581 g/mL at 25 °C | [3][7] |
| Flash Point | 110 °C / 230 °F (closed cup) | [3][8] |
| Refractive Index | n20/D 1.5530 | [3][7] |
| Water Solubility | Miscible | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health hazard is skin sensitization.
| Hazard Classification | GHS Category | Hazard Statement | Pictogram | Signal Word |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[5][6][7] | GHS07 (Exclamation Mark)[3] | Warning[3][5] |
The toxicological properties of this compound have not been fully investigated.[7] It may be harmful if swallowed or inhaled, and may cause respiratory tract, eye, and skin irritation.[7]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| PPE Type | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards. | [8] |
| Hand Protection | Compatible chemical-resistant gloves. | [7][8] |
| Skin and Body Protection | Lab coat and appropriate protective clothing. | [8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask, if ventilation is inadequate or for handling larger quantities. | [3] |
Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust, fumes, gas, mist, vapors, or spray.[7][8] Wash hands thoroughly after handling and before eating, drinking, or smoking.[7] Contaminated work clothing should not be allowed out of the workplace.[7][8]
Storage Conditions
-
Some suppliers recommend storage at 2-8°C under an inert atmosphere.[6][9]
-
Keep away from heat, sparks, open flames, and hot surfaces.[8][10]
-
Incompatible Materials: Strong oxidizing agents.[10]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Skin Contact | Immediately wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse. | [7][8] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [8] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [7][8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician. | [7][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Water mist may be used to cool closed containers.[10]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[8]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[8] Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[8] Collect and place in a suitable, closed container for disposal.[7][8]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[7][8]
Experimental Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 3. エチル 2-ブロモチアゾール-5-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C6H6BrNO2S | CID 3614103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 41731-83-3 [amp.chemicalbook.com]
- 7. 2-溴噻唑-5-甲酸乙酯 - CAS号 41731-83-3 - 摩贝百科 [m.molbase.cn]
- 8. fishersci.com [fishersci.com]
- 9. This compound CAS#: 41731-83-3 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Probing the Solid State: A Technical Guide to the X-ray Crystal Structure of Ethyl 2-Bromothiazole-5-Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the crystallographic analysis of ethyl 2-bromothiazole-5-carboxylate analogs, a class of compounds with significant interest in medicinal chemistry. While a definitive crystal structure for the parent molecule, this compound, is not publicly available, this document leverages crystallographic data from closely related analogs to provide a comprehensive understanding of their three-dimensional architecture. The insights gleaned from these structures are pivotal for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
Introduction: The Significance of Thiazole (B1198619) Analogs
Thiazole rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound serves as a versatile synthetic intermediate for the development of various therapeutic agents, including potent enzyme inhibitors. A prominent example is Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout.[1] Understanding the precise spatial arrangement of atoms within these molecules through X-ray crystallography is fundamental to elucidating their mechanism of action and optimizing their pharmacological properties.
Experimental Protocols: From Synthesis to Structure Determination
The journey from a chemical entity to its three-dimensional structure involves a series of meticulous experimental procedures. The following sections outline the generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound analogs.
Synthesis of this compound Analogs
The synthesis of the title compound and its analogs typically follows established synthetic routes. A common method involves the Hantzsch thiazole synthesis, which utilizes the condensation of an α-haloketone with a thioamide.[2] For instance, the synthesis of a 2-substituted thiazole-5-carboxylate can be achieved through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides.[3][4]
A generalized synthetic workflow is depicted below:
Caption: A generalized workflow for the synthesis and characterization of thiazole analogs.
Crystallization
The growth of high-quality single crystals is a critical and often challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture is a commonly employed technique. Other methods include vapor diffusion and liquid-liquid diffusion. The choice of solvent is crucial and is often determined empirically.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[3] A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded and processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.
The general workflow for single-crystal X-ray diffraction is as follows:
References
The Versatility of Ethyl 2-bromothiazole-5-carboxylate in the Synthesis of Novel Bioactive Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromothiazole-5-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and the presence of a reactive bromine atom at the 2-position, coupled with an electron-withdrawing ester group at the 5-position, make it a versatile substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This technical guide explores the reactivity of this compound, focusing on its application in the synthesis of novel compounds with significant therapeutic potential, particularly as antifungal agents. We provide an in-depth look at key palladium-catalyzed cross-coupling reactions and the subsequent biological evaluation of the synthesized derivatives.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position of the thiazole (B1198619) ring is susceptible to a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. These reactions are fundamental in drug discovery for creating extensive libraries of compounds for biological screening.
Suzuki-Miyaura Coupling: A Gateway to 2-Arylthiazoles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, it allows for the efficient synthesis of 2-arylthiazole derivatives. A notable application is the synthesis of novel inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis.[1]
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Not specified | [1] |
| 2 | Various substituted phenylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Not specified | [1] |
Experimental Protocol: Synthesis of Ethyl 2-phenylthiazole-5-carboxylate (A Representative Suzuki Coupling)
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (ratio may vary, e.g., 4:1:1, 10 mL). To this mixture, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure Ethyl 2-arylthiazole-5-carboxylate.[2]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further chemical modifications or as key components of biologically active molecules.
Typical Conditions for Sonogashira Coupling:
| Parameter | Condition |
| Catalyst | Palladium(II) complex (e.g., PdCl₂(PPh₃)₂) |
| Co-catalyst | Copper(I) salt (e.g., CuI) |
| Base | Amine base (e.g., Triethylamine, Diisopropylamine) |
| Solvent | THF, DMF, or Acetonitrile |
| Temperature | Room temperature to 80°C |
Stille Coupling: Versatile Carbon-Carbon Bond Formation
The Stille coupling involves the reaction of an organostannane with an organic halide. A key advantage of this reaction is the stability of organostannanes to air and moisture.
Typical Conditions for Stille Coupling:
| Parameter | Condition |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |
| Solvent | Toluene, THF, or DMF |
| Additives | LiCl (can accelerate the reaction) |
| Temperature | 50°C to 120°C |
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the thiazole ring.
Typical Conditions for Buchwald-Hartwig Amination:
| Parameter | Condition |
| Catalyst | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos) |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80°C to 110°C |
Application in Drug Discovery: Targeting Fungal CYP51
Derivatives of this compound have shown significant promise as antifungal agents. Specifically, 2-phenylthiazole (B155284) derivatives synthesized via Suzuki coupling have been identified as potent inhibitors of lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Biological Evaluation Workflow
The development of novel antifungal agents requires a systematic evaluation of their biological activity. A typical workflow for assessing the efficacy of newly synthesized thiazole derivatives is outlined below.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (MIC Determination)
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.
-
Preparation of Fungal Inoculum: Culture the fungal strains (e.g., Candida albicans) on an appropriate agar (B569324) medium. Prepare a standardized inoculum suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate culture medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include positive (fungus with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[3]
Experimental Protocol: In Vitro CYP51 Enzyme Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against the target enzyme, CYP51.
-
Reagent Preparation: Prepare solutions of purified fungal CYP51 enzyme, the substrate (e.g., lanosterol), and a suitable buffer system.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a microplate, combine the CYP51 enzyme and the test compound at various concentrations. Allow for a pre-incubation period to facilitate inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Detection: Terminate the reaction and measure the product formation using a suitable detection method, such as spectrophotometry or mass spectrometry.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.[4]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a straightforward route to biologically active molecules. The successful application of its derivatives as potent antifungal agents targeting CYP51 highlights the importance of this scaffold in modern drug discovery. The protocols and workflows presented in this guide offer a comprehensive overview for researchers and scientists aiming to explore the full potential of this compound in their synthetic and medicinal chemistry programs.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Technical Guide to the Biological Activities of Substituted Thiazole-5-Carboxylates
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole (B1198619) ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural features allow it to serve as a versatile pharmacophore, present in numerous natural products, most notably Vitamin B1 (Thiamine), and a wide array of synthetic drugs.[1][2] The introduction of a carboxylate group at the 5-position of the thiazole ring gives rise to substituted thiazole-5-carboxylates, a class of compounds that has garnered significant attention for its broad spectrum of pharmacological activities. These derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties, making them promising candidates for drug discovery and development.[3][4] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering a consolidated resource for researchers in the field.
Core Synthesis Strategy: Hantzsch Thiazole Synthesis
The most prevalent and versatile method for synthesizing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.[5][6][7] This reaction involves the cyclocondensation of an α-haloketone (or α-halo-β-ketoester in the case of carboxylate derivatives) with a thioamide or thiourea (B124793) derivative. The process is valued for its reliability and the ability to introduce diverse substituents onto the thiazole ring.
References
- 1. kuey.net [kuey.net]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Ethyl 2-bromothiazole-5-carboxylate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of Ethyl 2-bromothiazole-5-carboxylate with various arylboronic acids. This transformation is of significant interest as the resulting 2-arylthiazole-5-carboxylate scaffold is a key structural motif in numerous pharmaceutically active compounds. For instance, this reaction is a crucial step in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used for treating hyperuricemia and gout.[3]
The reaction involves the coupling of an organoboron species (arylboronic acid) with an organohalide (this compound) in the presence of a palladium catalyst and a base.[4] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[5]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki coupling is a well-understood catalytic cycle involving a palladium catalyst.[4][6] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[4]
-
Transmetalation: The aryl group from the boronic acid, which is activated by a base to form a more nucleophilic boronate species, is transferred to the palladium center, displacing the halide.[4][7]
-
Reductive Elimination: The two organic groups (the thiazole (B1198619) and the aryl group) on the palladium complex are coupled and eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on optimized protocols for similar substrates.[8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/Ethanol/H₂O (3:1:1) | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 10 | ~92 |
| 3 | 3-Cyanophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 100 | 8 | ~88 |
| 4 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 16 | ~75 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 14 | ~70 |
| 6 | 3-Cyano-4-isobutoxyphenylboronic acid pinacol (B44631) ester | Pd(OAc)₂/Xantphos | N-Methylmorpholine | Toluene/H₂O | RT | 7 | High |
Yields are approximate and can vary based on the precise reaction scale and purification method. Data is compiled based on typical conditions for similar Suzuki couplings.[3][8][9]
Experimental Protocols
This section provides a general and a microwave-assisted protocol for the Suzuki coupling reaction.
General Experimental Protocol (Thermal Heating)
Materials and Equipment:
-
Reagents: this compound, Arylboronic acid, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), Base (e.g., Potassium Carbonate, K₂CO₃), Anhydrous solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water).[1]
-
Equipment: Schlenk flask or round-bottom flask, Reflux condenser, Magnetic stirrer and stir bar, Heating mantle or oil bath, Inert gas supply (Nitrogen or Argon), Standard laboratory glassware.[1]
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[4][8]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][8]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[4] Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.[1][8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).[1]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and water.[1] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[1] Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 2-arylthiazole-5-carboxylate.[1]
Microwave-Assisted Protocol
Materials and Equipment:
-
Reagents: Same as the general protocol.
-
Equipment: Microwave reaction vial with a stir bar, Microwave synthesizer.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 10 mol%).[10]
-
Solvent Addition: Add the solvent system (e.g., Acetone/Toluene/H₂O 4:4:1).[10]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-130 °C) for a short duration (e.g., 10-30 minutes) with stirring.[4][10]
-
Workup and Purification: After cooling, work up and purify the product as described in the general protocol.[4]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Coupling of Ethyl 2-bromothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Stille cross-coupling reaction of Ethyl 2-bromothiazole-5-carboxylate with various organotin reagents. The Stille coupling is a versatile C-C bond-forming reaction widely used in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1][2] This document outlines optimized conditions, experimental procedures, and data presentation to guide researchers in successfully employing this methodology.
Introduction
The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[1] Its tolerance of a wide variety of functional groups makes it a valuable tool in modern organic synthesis.[2][3] this compound is a key building block in medicinal chemistry, and its functionalization via Stille coupling allows for the introduction of diverse substituents at the 2-position of the thiazole (B1198619) ring, enabling the synthesis of novel compounds with potential biological activity.
Reaction Scheme
The general scheme for the Stille coupling of this compound is as follows:
Where R can be aryl, heteroaryl, vinyl, or alkyl.
Key Reaction Parameters
Successful Stille coupling reactions are dependent on several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is crucial for catalytic activity. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃, often used in conjunction with phosphine (B1218219) ligands.[4] For heteroaryl substrates, specialized ligands such as those from the Buchwald series can enhance reactivity and yields.[5]
-
Organotin Reagent: A variety of organostannanes can be used, including aryl, heteroaryl, vinyl, and alkyl stannanes.[1] The reactivity of the organotin reagent can influence the reaction conditions required.
-
Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene (B28343) and N,N-dimethylformamide (DMF) are commonly used solvents for Stille couplings.[5]
-
Additives: In some cases, additives such as copper(I) iodide (CuI) can act as co-catalysts to facilitate the transmetalation step and improve reaction rates and yields, particularly with less reactive substrates.[5]
-
Temperature: The reaction temperature is a critical parameter that needs to be optimized for each specific substrate combination. Temperatures typically range from 80 to 110 °C.[5]
Experimental Protocols
The following are representative protocols for the Stille coupling of this compound with different classes of organotin reagents.
Protocol 1: Stille Coupling with an Aryl Stannane
This protocol describes the coupling of this compound with tributyl(phenyl)stannane.
Table 1: Reaction Components for Aryl Stille Coupling
| Component | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 236 mg, 1.0 mmol) |
| Tributyl(phenyl)stannane | 1.1 | (e.g., 406 mg, 1.1 mmol) |
| Pd₂(dba)₃ | 0.025 | (e.g., 23 mg, 0.025 mmol) |
| XPhos | 0.1 | (e.g., 48 mg, 0.1 mmol) |
| Anhydrous, Degassed Toluene | - | 5 mL |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, tributyl(phenyl)stannane, Pd₂(dba)₃, and XPhos.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Stille Coupling with a Heteroaryl Stannane
This protocol outlines the coupling of this compound with 2-(tributylstannyl)pyridine.
Table 2: Reaction Components for Heteroaryl Stille Coupling
| Component | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 236 mg, 1.0 mmol) |
| 2-(Tributylstannyl)pyridine | 1.1 | (e.g., 404 mg, 1.1 mmol) |
| Pd(PPh₃)₄ | 0.05 | (e.g., 58 mg, 0.05 mmol) |
| Copper(I) Iodide (CuI) | 0.1 | (e.g., 19 mg, 0.1 mmol) |
| Anhydrous, Degassed DMF | - | 5 mL |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, 2-(tributylstannyl)pyridine, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, degassed DMF via syringe.
-
Stir the reaction mixture at 110 °C.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of KF and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Stille Coupling with a Vinyl Stannane
This protocol details the coupling of this compound with tributyl(vinyl)stannane.
Table 3: Reaction Components for Vinyl Stille Coupling
| Component | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 236 mg, 1.0 mmol) |
| Tributyl(vinyl)stannane | 1.2 | (e.g., 381 mg, 1.2 mmol) |
| Pd(PPh₃)₄ | 0.05 | (e.g., 58 mg, 0.05 mmol) |
| Anhydrous, Degassed Toluene | - | 5 mL |
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, tributyl(vinyl)stannane, and Pd(PPh₃)₄ to a dry reaction vessel.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 90 °C and stir.
-
Follow the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to ambient temperature.
-
Work-up the reaction as described in Protocol 1, using a KF wash to remove tin salts.
-
Purify the product via column chromatography.
Visualizations
Stille Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for performing a Stille coupling reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with Ethyl 2-bromothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and sp²-hybridized carbons, such as those found in aryl or vinyl halides.[1] This palladium- and copper-cocatalyzed reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its mild reaction conditions and broad functional group tolerance. The resulting alkynyl-substituted aromatic and heteroaromatic scaffolds are key structural motifs in a wide range of biologically active molecules.
Thiazole (B1198619) derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The incorporation of an alkynyl moiety onto the thiazole ring via the Sonogashira coupling can lead to the generation of novel molecular architectures with potentially enhanced or unique biological profiles. Ethyl 2-bromothiazole-5-carboxylate is a valuable building block in this context, offering a reactive site for C-C bond formation while the ester functionality provides a handle for further molecular elaboration. These derivatized thiazoles can serve as crucial intermediates in the synthesis of complex drug candidates.[4] For instance, various thiazole-5-carboxamide (B1230067) derivatives have shown significant potential as anticancer agents.[4]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of various terminal alkynes with this compound.
Reaction Principle
The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper complexes. The generally accepted mechanism consists of two interconnected cycles:
-
Palladium Cycle: A palladium(0) catalyst undergoes oxidative addition to the aryl halide (this compound).
-
Copper Cycle: Concurrently, a copper(I) salt activates the terminal alkyne, facilitating its deprotonation by a base to form a copper acetylide intermediate.
Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired 2-alkynylthiazole product and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.
Experimental Protocols
The following protocols are generalized procedures for the Sonogashira coupling of this compound with terminal alkynes. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
General Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Propargyl alcohol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 3-10 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure anhydrous and oxygen-free conditions.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 5-10 mL per mmol of the bromo-thiazole). Stir the mixture to dissolve the solids. Subsequently, add the amine base (e.g., 2.0-3.0 eq) followed by the dropwise addition of the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine to remove the amine hydrohalide salt and other aqueous-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes, showcasing the impact of different reaction parameters on the outcome.
Table 1: Sonogashira Coupling of this compound with Phenylacetylene under Various Conditions
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 85 |
| 2 | Pd(PPh₃)₄ (2) | CuI (4) | DIPA | DMF | 50 | 8 | 92 |
| 3 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 70 | 5 | 88 |
| 4 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | THF | 65 | 6 | 82 |
Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | Et₃N | THF | 60 | 8 | 78 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (2) | DIPA | DMF | 50 | 10 | 75 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | Et₃N | Toluene | 70 | 6 | 95 |
| 4 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (3) | Et₃N | THF | 65 | 7 | 89 |
| 5 | 3-Butyn-1-ol | Pd(PPh₃)₄ (2) | DIPA | DMF | 55 | 9 | 72 |
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound with a variety of terminal alkynes provides an efficient and versatile route to novel 2-alkynylthiazole derivatives. These compounds are valuable intermediates for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The provided protocols and data serve as a valuable resource for researchers in these fields, enabling the streamlined development of new chemical entities based on the privileged thiazole scaffold. Further optimization of the reaction conditions for specific substrates can lead to improved yields and reaction efficiency.
References
Application Notes and Protocols: Heck Reaction for Ethyl 2-bromothiazole-5-carboxylate
These application notes provide a comprehensive protocol for the palladium-catalyzed Heck reaction of Ethyl 2-bromothiazole-5-carboxylate with various alkenes. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized method for carbon-carbon bond formation, involving the cross-coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] This reaction is of significant importance in the synthesis of pharmaceuticals and complex organic molecules due to its tolerance of a wide range of functional groups. This document outlines a detailed protocol for the Heck reaction of this compound, a key intermediate in the synthesis of various biologically active compounds.[3] The thiazole (B1198619) moiety is a prevalent scaffold in medicinal chemistry, and its functionalization via the Heck reaction provides a direct route to novel derivatives.
Reaction Principle: The Catalytic Cycle
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II)-thiazole complex.[5][6]
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-thiazole bond, creating a new carbon-carbon bond and forming a σ-alkylpalladium(II) intermediate.[1][5]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step forms a palladium-hydride complex and releases the substituted alkene product.[5][6] This step generally proceeds with syn-stereochemistry and dictates the regioselectivity and geometry of the final product, typically favoring the trans-isomer.[2][5]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Experimental Workflow Diagram
Caption: Figure 1: A step-by-step workflow of the Heck reaction protocol.
Materials and Reagents
-
This compound
-
Alkene (e.g., Styrene, Ethyl acrylate, n-Butyl acrylate)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Inert gas supply (Nitrogen or Argon)
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific alkene substrates.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Add the base, for example, Potassium Carbonate (2.0 mmol, 2.0 equiv).[7][8]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Through the septum, add anhydrous DMF (5 mL) via syringe, followed by the alkene (1.2 mmol, 1.2 equiv).[4]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
Reaction Monitoring and Work-up:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting this compound is consumed (typically 8-24 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add distilled water (15 mL) to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Heck reaction of this compound with various alkenes. These are representative conditions and may be subject to optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | 85-95 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 8 | 90-98 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | none | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 10 | 80-90 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc (2) | DMA | 120 | 16 | 75-85 |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Palladium compounds and phosphine (B1218219) ligands can be toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the activity of the palladium catalyst.
-
Increase the reaction temperature or time.
-
Consider a different ligand or base.
-
-
Formation of byproducts:
-
Lower the reaction temperature.
-
Optimize the catalyst and ligand loading.
-
Ensure a strictly inert atmosphere to prevent side reactions.
-
-
Poor regioselectivity:
-
This is less common with terminal alkenes but can be an issue with internal alkenes. The choice of ligand can influence regioselectivity.
-
These application notes provide a robust starting point for performing the Heck reaction with this compound. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible results.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Febuxostat from Ethyl 2-bromothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout. The described synthetic route commences with Ethyl 2-bromothiazole-5-carboxylate and proceeds via a Suzuki coupling reaction followed by ester hydrolysis.
Synthesis Pathway Overview
The synthesis of Febuxostat from this compound can be achieved in a two-step process. The initial step involves a palladium-catalyzed Suzuki coupling reaction between this compound and a suitable boronic acid derivative, (3-cyano-4-isobutoxyphenyl)boronic acid, to form the intermediate, Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. The subsequent and final step is the hydrolysis of this ethyl ester intermediate to yield the final product, Febuxostat.
An alternative and commonly cited route involves the condensation of 3-cyano-4-isobutoxybenzothioamide (B64486) with ethyl 2-chloroacetoacetate to form the same ethyl ester intermediate[1].
The overall workflow for the proposed synthesis is depicted in the following diagram:
Figure 1: Proposed workflow for the synthesis of Febuxostat.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Febuxostat.
Protocol 1: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)thiazole-5-carboxylate via Suzuki Coupling
Disclaimer: The following is a representative protocol for a Suzuki coupling reaction, as a specific protocol for these exact reactants was not detailed in the provided search results. Reaction conditions may require optimization.
Objective: To synthesize the key intermediate, Ethyl 2-(3-cyano-4-isobutoxyphenyl)thiazole-5-carboxylate.
Materials:
-
This compound
-
(3-cyano-4-isobutoxyphenyl)boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), (3-cyano-4-isobutoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq), to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 2-(3-cyano-4-isobutoxyphenyl)thiazole-5-carboxylate as a solid.
Protocol 2: Synthesis of Febuxostat via Hydrolysis of Ethyl Ester
Objective: To hydrolyze the ethyl ester intermediate to obtain Febuxostat.
Materials:
-
Ethyl 2-(3-cyano-4-isobutoxyphenyl)thiazole-5-carboxylate
-
Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide monohydrate (LiOH·H₂O)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure using Sodium Hydroxide in n-Butanol[1]:
-
In a round-bottom flask, dissolve Ethyl 2-(3-cyano-4-isobutoxyphenyl)thiazole-5-carboxylate (e.g., 5.0 g, 0.014 mol) in n-butanol (50.0 mL) at room temperature (25-30°C)[1].
-
Add sodium hydroxide (e.g., 1.74 g, 0.043 mol) to the stirred solution[1].
-
Heat the reaction mixture to 35-40°C for 1-2 hours[1].
-
Monitor the reaction completion by TLC.
-
Cool the reaction mixture to 25-30°C[1].
-
Adjust the pH of the solution to 1-2 using concentrated HCl[1].
-
The product will precipitate out of the solution. Filter the precipitate and wash it with a 1:1 mixture of n-butanol and water[1].
-
Dry the solid in a vacuum tray drier at 50-55°C to obtain Febuxostat[1].
Procedure using Lithium Hydroxide in Acetone[2]:
-
To a round-bottom flask, add Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (e.g., 8.0 Kg), acetone (B3395972) (80 L), lithium hydroxide monohydrate (1.2 Kg), and water (12 L)[2].
-
Heat the mixture to reflux and maintain until the reaction is complete[2].
-
After completion, cool the reaction mass to approximately 25°C[2].
-
Add ethyl acetate (120 L) and adjust the pH to about 1 to 2 with hydrochloric acid (3.2 L)[2].
-
Separate the organic layer, and the aqueous layer can be further extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and the solvent is evaporated to yield Febuxostat[2].
Data Presentation
The following tables summarize quantitative data for the synthesis of Febuxostat and its intermediate from various reported procedures.
Table 1: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
| Starting Materials | Solvent | Reaction Conditions | Yield | Purity by HPLC | Reference |
| 3-cyano-4-isobutoxybenzothioamide & ethyl-2-chloro-3-oxobutanoate | Isopropanol | 75-80°C, 3-4 h | 94.0% | 99.65% | [1] |
| Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate & isobutyl bromide | Dimethylformamide | 75°C, 15 h | - | - | [4] |
Table 2: Hydrolysis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate to Febuxostat
| Base | Solvent(s) | Reaction Conditions | Yield | Purity by HPLC | Reference |
| NaOH | n-Butanol | 35-40°C, 1-2 h | 87.0% | 99.40% | [1] |
| LiOH | Acetone/Water | Reflux | - | 98.9% | [2] |
| NaOH | Acetone/Water | Reflux | - | - | [2] |
| NaOH | aq. Methanol | 45-60°C, 1 h | 95.8% | - | [3] |
| NaOH | THF/Water | 60-65°C, 8 h | - | - | [3] |
Logical Relationships and Workflows
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key chemical transformations.
Figure 2: Logical relationship of key reaction steps.
References
Application Notes and Protocols: Hydrolysis of Ethyl 2-bromothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromothiazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-bromothiazole-5-carboxylic acid, is a fundamental transformation often required for subsequent derivatization, such as amide bond formation. This document provides detailed protocols for this hydrolysis reaction, summarizing reaction conditions and expected outcomes to aid researchers in drug discovery and development. The protocols outlined below are based on established principles of ester saponification, a widely used and reliable chemical transformation.
Chemical Transformation
The hydrolysis of this compound is a saponification reaction, which involves the cleavage of the ester bond in the presence of a base to yield a carboxylate salt. Subsequent acidification protonates the carboxylate to afford the desired carboxylic acid.
Reaction Scheme:
Data Presentation: Reaction Conditions for Hydrolysis
The following table summarizes typical conditions for the base-catalyzed hydrolysis of ethyl esters to their corresponding carboxylic acids. While specific data for the hydrolysis of this compound is not extensively published, these established methods for similar substrates provide a strong starting point for reaction optimization.
| Parameter | Condition 1: Sodium Hydroxide (B78521) | Condition 2: Lithium Hydroxide |
| Base | Sodium Hydroxide (NaOH) | Lithium Hydroxide (LiOH) |
| Equivalents of Base | 2.0 - 5.0 | 1.5 - 3.0 |
| Solvent System | Methanol (B129727)/Water or Ethanol (B145695)/Water | Tetrahydrofuran (B95107) (THF)/Water |
| Temperature | Room Temperature to Reflux | Room Temperature |
| Reaction Time | 2 - 16 hours | 1 - 12 hours |
| Work-up | Acidification with aq. HCl | Acidification with aq. HCl |
| Purification | Extraction and Crystallization | Extraction and Crystallization |
| Typical Yield | > 90% (for similar substrates) | > 90% (for similar substrates) |
Experimental Protocols
Below are two detailed protocols for the hydrolysis of this compound, employing sodium hydroxide and lithium hydroxide, respectively.
Protocol 1: Hydrolysis using Sodium Hydroxide
This protocol utilizes a solution of sodium hydroxide in a mixed alcohol-water solvent system.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (or Ethanol)
-
Water (deionized)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Ethyl Acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (5-10 mL per gram of ester).
-
Addition of Base: While stirring, add a solution of sodium hydroxide (2.0-5.0 eq) in water (2-5 mL per gram of ester).
-
Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow at room temperature, it can be heated to reflux.
-
Quenching and Acidification: After completion of the reaction, remove the alcohol solvent using a rotary evaporator. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromothiazole-5-carboxylic acid.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Protocol 2: Hydrolysis using Lithium Hydroxide
This protocol employs lithium hydroxide in a tetrahydrofuran (THF) and water solvent system, which is often effective for substrates with lower solubility in alcohol/water mixtures.
Materials:
-
This compound
-
Lithium Hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 1:1 ratio, 10-20 mL total solvent per gram of ester).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5-3.0 eq) to the solution with vigorous stirring.
-
Reaction: Stir the mixture at room temperature for 1-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching and Acidification: Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the THF. Dilute the remaining aqueous solution with water. Cool the solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the product from the acidified aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting 2-bromothiazole-5-carboxylic acid can be purified by crystallization.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols.
Caption: Experimental Workflows for Hydrolysis.
Caption: Key Stages of the Hydrolysis Reaction.
References
Application Notes and Protocols for the Amination of Ethyl 2-bromothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of ethyl 2-aminothiazole-5-carboxylate via the amination of ethyl 2-bromothiazole-5-carboxylate. The 2-aminothiazole (B372263) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This protocol focuses on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] These notes offer insights into reaction optimization, troubleshooting, and data interpretation to facilitate the successful synthesis of this key intermediate for drug discovery and development.
Introduction
The 2-aminothiazole ring is a cornerstone in the design of bioactive molecules, exhibiting a wide range of pharmacological activities. The conversion of 2-halothiazoles to their corresponding 2-amino derivatives is a critical transformation in the synthesis of these compounds. While classical methods like nucleophilic aromatic substitution (SNAr) are sometimes employed, they often require harsh reaction conditions. The Buchwald-Hartwig amination has emerged as a preferred method due to its milder conditions, broader substrate scope, and greater functional group tolerance.[1] This protocol details the amination of this compound using an ammonia (B1221849) surrogate, providing a reliable route to a versatile building block for pharmaceutical research.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative data for the Buchwald-Hartwig amination of this compound. These conditions are based on established principles for the amination of heteroaryl halides and should serve as a starting point for optimization.[2]
| Entry | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |
| 3 | XPhos Pd G3 (2) | (none) | Cs₂CO₃ | t-Amyl Alcohol | 100 | 16 | 82 |
| 4 | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 24 | 75 |
Yields are representative and may vary based on reaction scale and purity of reagents.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound using an ammonia surrogate.
Materials:
-
This compound
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, XPhos Pd G3)
-
Phosphine (B1218219) ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))
-
Ammonia surrogate (e.g., Benzophenone (B1666685) imine or Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Reagent Addition: Add the base (e.g., 1.4 equivalents of NaOtBu).
-
Solvent and Substrate: Add the anhydrous, degassed solvent (e.g., Toluene) to the flask, followed by the this compound (1.0 equivalent).
-
Nucleophile Addition: Add the ammonia surrogate (e.g., 1.2 equivalents of benzophenone imine).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup (for Benzophenone Imine):
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add a solution of hydroxylamine (B1172632) hydrochloride in aqueous sodium acetate (B1210297) and stir for 1-2 hours to hydrolyze the imine.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-aminothiazole-5-carboxylate.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air and moisture sensitive; handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds like thiazole (B1198619) is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on bromothiazole substrates. This document provides detailed application notes and experimental protocols for five key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
The thiazole moiety is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. The ability to selectively introduce diverse substituents at specific positions of the thiazole ring via cross-coupling with bromothiazoles is crucial for the synthesis of novel drug candidates and functional materials. The reactivity of the carbon-bromine bond on the thiazole ring allows for efficient coupling under palladium catalysis.
I. Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps of this cycle are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the bromothiazole, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Stille) or Coordination/Insertion (for Heck, Sonogashira, Buchwald-Hartwig): The coupling partner (e.g., organoboron, organotin, alkene, alkyne, or amine) reacts with the Pd(II) complex.
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
II. Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for the five major palladium-catalyzed cross-coupling reactions of various bromothiazole substrates. These tables are intended to provide a comparative overview to aid in reaction planning and optimization.
Table 1: Suzuki-Miyaura Coupling of Bromothiazoles with Boronic Acids
| Bromothiazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-chlorobenzo[d]thiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[1] |
| 5-Bromo-2-chlorobenzo[d]thiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos (2/4) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92[1] |
| 5-Bromo-2-chlorobenzo[d]thiazole | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | DMF | 110 | 6 | 78[1] |
| 2,4-Dibromothiazole | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | Na₂CO₃ | DMF | Reflux | 48 | 100 |
Table 2: Heck Coupling of Bromothiazoles with Alkenes
| Bromothiazole Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 |
| 2-Bromo-1H-pyrrole | Methyl acrylate | Pd(OAc)₂ (5) | Et₃N | DMF | 100 | 24 | 75 |
| Aryl Bromide | Ethyl Acrylate | Pd(OAc)₂ (0.05 eq) | Et₃N | Acetonitrile | Reflux | - | 81 |
| 3-Bromoindazoles | Various olefins | Pd(OAc)₂ (5) | NaOAc | TBAB/NaBr | 60 | 0.5-2 | 70-95 |
Table 3: Sonogashira Coupling of Bromothiazoles with Terminal Alkynes
| Bromothiazole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-chlorobenzo[d]thiazole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60-70 | 4-12 | >90 |
| 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 40 | 12 | 85 |
| 4-Bromo-2,1,3-benzothiadiazole | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 12 | 78 |
| 2,4-Dibromothiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (2) | Et₃N | THF | RT | 2 | 85[2] |
Table 4: Buchwald-Hartwig Amination of Bromothiazoles with Amines
| Bromothiazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromothiazole derivative | Diphenylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 12 | 85[3] |
| 5-Bromo-2-chlorobenzo[d]thiazole | Morpholine | XPhos Pd G3 (2) | - | NaOtBu | Toluene | 100 | 16 | 90 |
| 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 12 | 60[4] |
| 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 12 | 67[4] |
Table 5: Stille Coupling of Bromothiazoles with Organostannanes
| Bromothiazole Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Substituted-4-bromothiazole | 2-(Tributylstannyl)thiazole | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 58-62[2] |
| Aryl Bromide | Organotin reagent | Pd(PPh₃)₄-PEG 400 | PEG 400 | 100 | 12 | 80-95 |
| Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM (10) | DMF | 40 | 60 | 87[5] |
| 2,4-Dibromothiazole | Hetarylstannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 70-85 |
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromothiazole with an arylboronic acid.
Materials:
-
Bromothiazole (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the bromothiazole, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Coupling
This protocol outlines a general procedure for the Heck coupling of a bromothiazole with an alkene.
Materials:
-
Bromothiazole (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the bromothiazole and palladium catalyst in the solvent.
-
Add the alkene and the base to the mixture.
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and filter to remove the catalyst.
-
Concentrate the filtrate and redissolve the residue in a suitable organic solvent.
-
Wash with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a bromothiazole with a terminal alkyne.[6]
Materials:
-
Bromothiazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)[6]
-
Copper(I) iodide (CuI, 5 mol%)[6]
-
Base (e.g., Et₃N, 2.0 equiv)[6]
-
Anhydrous and degassed solvent (e.g., THF)[6]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the bromothiazole.
-
Purge the flask with an inert gas for 10-15 minutes.[6]
-
Under the inert atmosphere, add the anhydrous solvent and the base.[6]
-
To the stirred solution, add the palladium catalyst and copper(I) iodide.[6]
-
Add the terminal alkyne dropwise to the reaction mixture.[6]
-
Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.[6]
-
Monitor the reaction progress by TLC.[6]
-
After completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of a bromothiazole.
Materials:
-
Bromothiazole (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromothiazole, amine, palladium precatalyst (or palladium source and ligand), and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by LC-MS or TLC.
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 5: Stille Coupling
This protocol outlines a general method for the Stille coupling of a bromothiazole with an organostannane.
Materials:
-
Bromothiazole (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the bromothiazole, organostannane, and palladium catalyst.
-
Add the anhydrous, degassed solvent.
-
If required, add the additive.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture.
-
To quench and remove tin byproducts, add a saturated aqueous solution of KF and stir for 1-2 hours, or filter the reaction mixture through a pad of silica gel.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to the palladium-catalyzed cross-coupling of bromothiazoles.
References
Application Notes and Protocols: The Versatile Role of Ethyl 2-bromothiazole-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromothiazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of therapeutic agents. Its unique chemical structure, featuring a reactive bromine atom at the 2-position and an ester group at the 5-position of the thiazole (B1198619) ring, allows for diverse chemical modifications. This functionality has been exploited in the development of drugs targeting a range of diseases, including gout, cancer, and bacterial infections. This document provides a detailed overview of the applications of this compound, including its use in the synthesis of notable drugs, its role in the development of kinase and PARP inhibitors, and detailed protocols for its key chemical transformations.
Applications in the Synthesis of Marketed Drugs
This compound and its derivatives are crucial intermediates in the synthesis of several commercially successful drugs.
Febuxostat: A Non-Purine Xanthine (B1682287) Oxidase Inhibitor for Gout
Febuxostat is a potent and selective inhibitor of xanthine oxidase, the enzyme responsible for the production of uric acid. By reducing uric acid levels, Febuxostat is an effective treatment for hyperuricemia and gout.[1][2][3] The synthesis of Febuxostat often involves a key Suzuki coupling reaction where a substituted phenylboronic acid is coupled with a thiazole derivative, which can be prepared from this compound.[4]
Signaling Pathway of Xanthine Oxidase Inhibition by Febuxostat
Febuxostat's mechanism of action involves the inhibition of xanthine oxidase, which is a critical enzyme in the purine (B94841) catabolism pathway. This pathway is responsible for the breakdown of purines into uric acid. Elevated levels of uric acid can lead to the formation of urate crystals in the joints, causing the painful condition known as gout. Febuxostat blocks the final two steps of this pathway, the conversion of hypoxanthine (B114508) to xanthine and xanthine to uric acid.[2][3][5][6]
Caption: Mechanism of action of Febuxostat in the purine metabolism pathway.
Dasatinib: A Multi-Targeted Kinase Inhibitor for Cancer Therapy
While not directly synthesized from this compound, the structurally related Ethyl 2-aminothiazole-5-carboxylate is a key intermediate in the synthesis of Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This highlights the importance of the thiazole-5-carboxylate scaffold in the development of kinase inhibitors.
BCR-ABL Signaling Pathway Inhibition by Dasatinib
Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. Dasatinib binds to the active conformation of the BCR-ABL kinase, preventing its downstream signaling and leading to apoptosis of the cancer cells. It also inhibits other kinases such as SRC family kinases, c-KIT, and PDGFR.
Caption: Simplified BCR-ABL signaling pathway and its inhibition by Dasatinib.
Application in the Development of Novel Kinase Inhibitors
The thiazole ring is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases. This compound provides a versatile starting point for the synthesis of diverse libraries of thiazole-based kinase inhibitors through modifications at the 2- and 5-positions.
c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in various cancers. Thiazole carboxamide derivatives have been identified as potent c-Met kinase inhibitors.
c-Met Signaling Pathway
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell growth, invasion, and angiogenesis.
Caption: Overview of the c-Met signaling pathway and its inhibition.
Quantitative Data for Thiazole-based c-Met Kinase Inhibitors
The following table summarizes the in vitro activity of representative thiazole carboxamide derivatives against c-Met kinase.
| Compound ID | R1 | R2 | Moiety A | Moiety C | c-Met IC50 (nM)[4] |
| 51a | H | C6H5 | A1 | C1 | 56.64 |
| 51b | H | 4-F-C6H5 | A1 | C1 | 50.15 |
| 51c | H | C6H5 | A1 | C2 | 45.67 |
| 51d | H | 4-F-C6H5 | A1 | C2 | 41.53 |
| 51e | H | C6H5 | A1 | C3 | 34.48 |
| 51f | H | 4-F-C6H5 | A1 | C3 | 29.05 |
| 51g | H | C6H5 | A1 | C4 | 39.36 |
| 51h | H | 4-F-C6H5 | A1 | C4 | 35.42 |
Note: The specific structures for R1, R2, Moiety A, and Moiety C can be found in the cited reference.
Potential in the Development of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibiting PARP-1 in cancer cells with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) leads to synthetic lethality, making PARP inhibitors a promising class of anti-cancer drugs. The carboxamide moiety is a common feature in many PARP inhibitors, and the thiazole carboxamide scaffold, derivable from this compound, represents a promising avenue for the development of novel PARP inhibitors.
PARP-1 Signaling in DNA Repair
Upon detecting a DNA single-strand break, PARP-1 is recruited to the site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair process.
Caption: The role of PARP-1 in DNA single-strand break repair.
Quantitative Data for Thiazole-based PARP-2 Inhibitors
While direct synthesis from this compound is not explicitly detailed, related benzoxazole (B165842) derivatives with a carboxamide linker show potent PARP-2 inhibition, suggesting the potential of the thiazole carboxamide scaffold.
| Compound ID | PARP-2 IC50 (µM)[7] |
| 12 | 0.07 |
| 27 | 0.057 |
| 22 | 0.267 |
| 26 | 0.292 |
| 21 | 0.406 |
Experimental Protocols
The versatility of this compound stems from its susceptibility to various cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and it is a powerful tool for forming carbon-carbon bonds.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromochlorobenzene | Phenylboronic acid | Pd(OAc)₂ (0.01) | K₃PO₄ | Toluene | 100 | 16 | 95 |
| 2 | Ethyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd-complex (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 0.38 | 93[8] |
| 3 | 2-Bromo-5-iodothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 4-12 | (Not specified)[9] |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a reliable method for the formation of carbon-carbon triple bonds.
General Experimental Workflow for Sonogashira Coupling
Caption: A typical workflow for a Sonogashira cross-coupling reaction.
Protocol for Sonogashira Coupling of this compound with a Terminal Alkyne
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Solvent (e.g., Anhydrous THF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent and degassed base.
-
Add the palladium and copper catalysts.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Representative Data for Sonogashira Coupling Reactions
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 2 | 95 |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd on alumina (B75360) (5) | Cu₂O on alumina (0.1) | - | THF-DMA | 80 (flow) | - | 60[10] |
| 3 | 5-Bromoindole | Phenylacetylene | PdCl₂(dppf) (10) | CuI (20) | Et₃N | DMF | 80 | 16 | 75 |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of important drugs like Febuxostat and its utility as a scaffold for developing potent kinase and potentially PARP inhibitors underscore its significance in drug discovery. The well-established protocols for Suzuki-Miyaura and Sonogashira couplings provide medicinal chemists with robust tools to generate diverse libraries of novel compounds for biological screening, paving the way for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-bromothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromothiazole-5-carboxylate is a key heterocyclic building block in organic synthesis, serving as a crucial intermediate in the preparation of a variety of pharmaceutical compounds. Its utility is most notably demonstrated in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and chronic gout. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on established and optimized methodologies.
Synthetic Overview
The large-scale synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, Ethyl 2-aminothiazole-5-carboxylate, which can be accomplished via several routes. The second step is the conversion of the amino group to a bromo group through a diazotization reaction followed by bromination, commonly known as a Sandmeyer-type reaction.
Synthesis of Ethyl 2-aminothiazole-5-carboxylate (Intermediate I)
Two primary methods are prevalent for the synthesis of the key intermediate, Ethyl 2-aminothiazole-5-carboxylate.
Method A: Hantzsch Thiazole Synthesis
This classic method involves the cyclization of an α-halocarbonyl compound with a thiourea (B124793) derivative. For large-scale production, this often involves the in situ generation of the α-halocarbonyl from ethyl acetoacetate.
Method B: From Ethyl 3-ethoxyacrylate
A more modern approach involves the reaction of ethyl 3-ethoxyacrylate with a brominating agent, followed by cyclization with thiourea. This method is reported to be high-yielding and chemoselective.
Synthesis of this compound (Final Product)
The conversion of Ethyl 2-aminothiazole-5-carboxylate to the final product is achieved through a diazotization-bromination reaction. This involves the formation of a diazonium salt from the amino group in the presence of a nitrite (B80452) source and a strong acid, followed by the introduction of a bromide ion, often catalyzed by copper(I) bromide.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate (Intermediate I) via Ethyl 3-ethoxyacrylate
This protocol is adapted from a high-yield, one-pot procedure.
Materials:
-
Ethyl 3-ethoxyacrylate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
-
Ammonia solution
Procedure:
-
In a suitable reaction vessel, a solution of ethyl 3-ethoxyacrylate (1.0 eq) is prepared in a 1:1 mixture of dioxane and water.
-
The solution is cooled to -10 °C with constant stirring.
-
N-bromosuccinimide (1.1 eq) is added portion-wise, maintaining the temperature below -5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Thiourea (1.0 eq) is added to the mixture.
-
The reaction is heated to 80 °C and maintained for 1.5 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
Ammonia solution is added to basify the mixture, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and dried under vacuum to yield Ethyl 2-aminothiazole-5-carboxylate.
Protocol 2: Large-Scale Synthesis of this compound
This protocol details the diazotization and bromination of Ethyl 2-aminothiazole-5-carboxylate.
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate (Intermediate I)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Brine solution
Procedure:
-
To a stirred solution of Ethyl 2-aminothiazole-5-carboxylate (10.0 g, 46.45 mmol) in 48% hydrobromic acid (75 mL) at 0 °C, a solution of sodium nitrite (4.80 g, 69.68 mmol) in water (50 mL) is added dropwise.[1]
-
The reaction mixture is stirred at 0 °C for 15 minutes.[1]
-
Subsequently, a solution of copper(I) bromide (6.66 g, 46.45 mmol) in 48% hydrobromic acid (75 mL) is added dropwise at 0 °C.[1]
-
The resulting reaction mixture is stirred at room temperature for 4 hours.[1]
-
Upon completion of the reaction, the mixture is diluted with dichloromethane (200 mL).[1]
-
The organic layer is separated and washed sequentially with water (50 mL) and brine (50 mL).[1]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1]
-
The crude product is purified by flash chromatography (100% chloroform) to afford this compound as a yellow liquid.[1]
Data Presentation
Table 1: Summary of Yields for the Synthesis of Ethyl 2-aminothiazole-5-carboxylate
| Method | Starting Materials | Key Reagents | Solvent | Yield (%) | Reference |
| From Ethyl 3-ethoxyacrylate | Ethyl 3-ethoxyacrylate, Thiourea | NBS | Dioxane/Water | 70% | [2] |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrNO₂S | [] |
| Molecular Weight | 236.09 g/mol | [] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 216-217 °C | [] |
| Density | 1.581 g/cm³ | [] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.16 (s, 1H), 4.38 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H) | [1] |
| LCMS (M+H) | 235.9 | [1] |
| Purity (LCMS) | 98.6% | [1] |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Logical relationship of key synthetic transformations.
References
Application Notes and Protocols: Purification of Ethyl 2-bromothiazole-5-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of Ethyl 2-bromothiazole-5-carboxylate, a key intermediate in pharmaceutical synthesis, using silica (B1680970) gel column chromatography. The protocol outlines the preparation of the crude sample, selection of the stationary and mobile phases, packing of the chromatography column, and the procedure for elution and fraction analysis. Additionally, it addresses potential impurities and methods for their detection.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final drug substance. Column chromatography is a widely employed technique for the purification of such organic intermediates, offering efficient separation of the desired product from unreacted starting materials and byproducts. This application note presents a comprehensive protocol for the purification of this compound using a silica gel stationary phase and an ethyl acetate (B1210297)/hexane (B92381) mobile phase system.
Potential Impurities
The primary synthesis route to this compound involves the diazotization of Ethyl 2-aminothiazole-5-carboxylate, followed by a Sandmeyer reaction with a bromide source. Based on this, potential impurities may include:
-
Ethyl 2-aminothiazole-5-carboxylate: The unreacted starting material.
-
Ethyl 2-hydroxythiazole-5-carboxylate: A common byproduct of the Sandmeyer reaction.
-
Other diazonium salt decomposition products: Various minor impurities can form from side reactions.
These impurities typically exhibit different polarities from the desired product, enabling their separation by column chromatography.
Experimental Protocols
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (230-400 mesh) | Fraction collector or test tubes |
| Ethyl acetate (ACS grade) | TLC plates (silica gel 60 F254) |
| Hexane or Petroleum Ether (ACS grade) | TLC developing chamber |
| Dichloromethane (for sample loading) | UV lamp (254 nm) |
| Cotton or glass wool | Rotary evaporator |
| Sand (washed and dried) | Beakers, flasks, and other standard laboratory glassware |
Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. This allows for the optimization of the mobile phase for effective separation.
-
Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil approximately 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude this compound in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane (e.g., start with a 1:4 ratio of ethyl acetate to hexane). Ensure the solvent level is below the starting line.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry and visualize the spots under a UV lamp at 254 nm. Thiazole derivatives can also be visualized using specific stains if necessary.
-
Optimization: Adjust the ratio of ethyl acetate to hexane to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A higher proportion of ethyl acetate will increase the Rf value.
Column Chromatography Protocol
The following protocol is based on a standard gravity column chromatography setup.
3.3.1. Column Preparation:
-
Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Adding a Sand Layer: Add a thin layer (approximately 0.5 cm) of sand on top of the cotton plug to create a flat base for the stationary phase.
-
Slurry Packing:
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and ensure even packing.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Adding a Top Sand Layer: Carefully add a thin layer (approximately 0.5 cm) of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample and eluent addition.
3.3.2. Sample Loading:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane.
-
Loading: Carefully apply the dissolved sample onto the top layer of sand in the column using a pipette.
-
Adsorption: Allow the sample solution to adsorb completely into the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
3.3.3. Elution and Fraction Collection:
-
Initial Elution: Carefully add the initial mobile phase (e.g., 10% ethyl acetate in hexane) to the top of the column.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
10% Ethyl Acetate in Hexane (2 column volumes)
-
20% Ethyl Acetate in Hexane (until the desired product elutes)
-
Higher concentrations of ethyl acetate can be used to elute more polar impurities if necessary.
-
-
Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL) in test tubes or a fraction collector.
3.3.4. Fraction Analysis:
-
TLC Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product. Spot a small amount from each fraction on a TLC plate and develop it in the optimized solvent system.
-
Pooling and Evaporation: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following table summarizes the typical parameters for the column chromatography purification of this compound. Note that these values may require optimization based on the specific impurity profile of the crude material.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl Acetate in Hexane (Gradient Elution) |
| Initial Mobile Phase Composition | 10% Ethyl Acetate / 90% Hexane |
| Elution Mobile Phase Composition | 20-30% Ethyl Acetate / 80-70% Hexane |
| Typical Rf of Product | ~0.25 in 20% Ethyl Acetate / 80% Hexane |
| Column Dimensions (for 1g crude) | Diameter: 2-3 cm, Length: 30-40 cm |
| Fraction Size | 10-20 mL |
| Detection Method | UV light (254 nm) |
| Typical Yield | >90% (from chromatography step) |
| Purity (post-chromatography) | >98% |
Visualization of Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound using silica gel column chromatography. By following these detailed steps, researchers, scientists, and drug development professionals can obtain a high-purity product, which is essential for its use in further synthetic applications. The use of TLC for monitoring the separation and the suggested gradient elution are key to achieving optimal results.
Derivatisierung der Estergruppe in Ethyl-2-bromthiazol-5-carboxylat: Anwendungshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument enthält detaillierte Anwendungshinweise und Protokolle für die chemische Modifikation der Estergruppe von Ethyl-2-bromthiazol-5-carboxylat, einer vielseitigen Ausgangsverbindung in der organischen Synthese und der medizinischen Chemie. Die hier beschriebenen Derivatisierungsreaktionen – Hydrolyse, Amidierung, Reduktion und Grignard-Reaktion – eröffnen den Zugang zu einer Vielzahl von funktionellen Gruppen und Molekülgerüsten, die für die Entwicklung neuer pharmazeutischer Wirkstoffe und anderer Spezialchemikalien von Bedeutung sind.
Hydrolyse: Synthese von 2-Bromthiazol-5-carbonsäure
Die Hydrolyse der Ethylestergruppe zur entsprechenden Carbonsäure ist ein fundamentaler Schritt, um weitere Derivatisierungen wie die Amidkopplung zu ermöglichen. 2-Bromthiazol-5-carbonsäure dient als wichtiger Baustein in der Synthese von Pharmazeutika und Agrochemikalien.
Anwendungsbereiche
Die resultierende Carbonsäure ist ein vielseitiges Zwischenprodukt. Sie kann in der Festphasensynthese eingesetzt, an Amine zur Bildung von Amiden gekoppelt oder in weiteren komplexen Syntheseschritten verwendet werden.
Experimentelles Protokoll: Alkalische Hydrolyse
Dieses Protokoll beschreibt die basische Hydrolyse von Ethyl-2-bromthiazol-5-carboxylat.
Materialien:
-
Ethyl-2-bromthiazol-5-carboxylat
-
Natriumhydroxid (NaOH) oder Lithiumhydroxid (LiOH)
-
Tetrahydrofuran (THF) oder Methanol (MeOH)
-
Wasser (H₂O)
-
Salzsäure (HCl, 1 M)
-
Ethylacetat
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Rundkolben
-
Scheidetrichter
Vorgehensweise:
-
Lösen Sie Ethyl-2-bromthiazol-5-carboxylat (1 Äquiv.) in einem geeigneten Lösungsmittel wie THF oder Methanol in einem Rundkolben.
-
Geben Sie eine wässrige Lösung von NaOH oder LiOH (1.5 - 3 Äquiv.) zu der gerührten Lösung.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 2-4 Stunden oder bis die Dünnschichtchromatographie (DC) eine vollständige Umsetzung anzeigt.
-
Entfernen Sie das organische Lösungsmittel am Rotationsverdampfer.
-
Verdünnen Sie den wässrigen Rückstand mit Wasser und extrahieren Sie einmal mit Ethylacetat, um nicht umgesetztes Ausgangsmaterial zu entfernen. Verwerfen Sie die organische Phase.
-
Kühlen Sie die wässrige Phase in einem Eisbad und säuern Sie sie vorsichtig mit 1 M HCl auf einen pH-Wert von 2-3 an.
-
Der ausfallende Feststoff wird durch Filtration gesammelt, mit kaltem Wasser gewaschen und an der Luft oder im Vakuum getrocknet, um die 2-Bromthiazol-5-carbonsäure zu erhalten.[1]
Zusammenfassung der quantitativen Daten
| Parameter | Wert |
| Edukt | Ethyl-2-bromthiazol-5-carboxylat |
| Produkt | 2-Bromthiazol-5-carbonsäure |
| Reagenzien | NaOH oder LiOH |
| Lösungsmittel | THF/H₂O oder MeOH/H₂O |
| Reaktionstemperatur | Raumtemperatur |
| Reaktionszeit | 2 - 4 Stunden |
| Ausbeute | Typischerweise hoch (>90%) |
Reaktionsschema: Hydrolyse
Abbildung 1: Workflow der Hydrolyse von Ethyl-2-bromthiazol-5-carboxylat.
Amidierung: Synthese von 2-Bromthiazol-5-carboxamiden
Die Umwandlung der Estergruppe in eine Amidfunktion ist für die Arzneimittelentwicklung von großer Bedeutung, da die Amidbindung ein zentrales Strukturelement vieler biologisch aktiver Moleküle ist.
Anwendungsbereiche
2-Bromthiazol-5-carboxamide sind wichtige Zwischenprodukte für die Synthese von Wirkstoffen mit potenziell antibakteriellen, antifungalen oder antineoplastischen Eigenschaften.
Experimentelles Protokoll: Zweistufige Amidierung nach Hydrolyse
Dieses Protokoll beschreibt die Amidierung über die zuvor synthetisierte Carbonsäure.
Materialien:
-
2-Bromthiazol-5-carbonsäure
-
Thionylchlorid (SOCl₂) oder Oxalylchlorid ((COCl)₂)
-
Ein primäres oder sekundäres Amin (z.B. Anilin, Benzylamin)
-
Eine Base (z.B. Triethylamin (TEA) oder Pyridin)
-
Ein aprotisches Lösungsmittel (z.B. Dichlormethan (DCM), Tetrahydrofuran (THF))
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Rundkolben
Vorgehensweise:
-
Aktivierung der Carbonsäure: Suspendieren Sie 2-Bromthiazol-5-carbonsäure (1 Äquiv.) in trockenem DCM oder THF. Geben Sie eine katalytische Menge DMF hinzu, gefolgt von der tropfenweisen Zugabe von Thionylchlorid oder Oxalylchlorid (1.2 Äquiv.) bei 0 °C. Rühren Sie die Mischung bei Raumtemperatur für 1-2 Stunden.
-
Entfernen Sie das überschüssige Reagenz und das Lösungsmittel im Vakuum.
-
Amidkopplung: Lösen Sie das rohe Säurechlorid in trockenem DCM oder THF und kühlen Sie die Lösung auf 0 °C.
-
Geben Sie das gewünschte Amin (1.1 Äquiv.) und eine Base wie Triethylamin (1.5 Äquiv.) tropfenweise zu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit Wasser, einer gesättigten Natriumbicarbonatlösung und Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation, um das gewünschte 2-Bromthiazol-5-carboxamid zu erhalten.
Zusammenfassung der quantitativen Daten
| Parameter | Wert |
| Edukt | 2-Bromthiazol-5-carbonsäure |
| Produkt | 2-Bromthiazol-5-carboxamid |
| Reagenzien | SOCl₂/Amin/TEA |
| Lösungsmittel | DCM oder THF |
| Reaktionstemperatur | 0 °C bis Raumtemperatur |
| Reaktionszeit | 12 - 16 Stunden |
| Ausbeute | Variabel, typischerweise 60-85% |
Reaktionsschema: Zweistufige Amidierung
Abbildung 2: Workflow der zweistufigen Amidierung.
Reduktion: Synthese von (2-Bromthiazol-5-yl)methanol
Die Reduktion der Estergruppe zu einem primären Alkohol erweitert das Spektrum der möglichen Folgereaktionen erheblich. Der resultierende Alkohol kann beispielsweise zu einem Aldehyd oxidiert oder in Veretherungs- und Veresterungsreaktionen eingesetzt werden.
Anwendungsbereiche
(2-Bromthiazol-5-yl)methanol ist ein nützliches Zwischenprodukt für die Synthese von Liganden, pharmazeutischen Wirkstoffen und als Baustein in der Materialwissenschaft.
Experimentelles Protokoll: Reduktion mit Lithiumaluminiumhydrid (LiAlH₄)
WARNUNG: Lithiumaluminiumhydrid reagiert heftig mit Wasser und protischen Lösungsmitteln. Alle Glasgeräte müssen absolut trocken sein und die Reaktion muss unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden.
Materialien:
-
Ethyl-2-bromthiazol-5-carboxylat
-
Lithiumaluminiumhydrid (LiAlH₄)
-
Wasserfreies Tetrahydrofuran (THF) oder Diethylether (Et₂O)
-
Wasser
-
15%ige wässrige Natriumhydroxidlösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Tropftrichter
-
Dreihalskolben
Vorgehensweise:
-
Suspendieren Sie LiAlH₄ (1.5 - 2 Äquiv.) in trockenem THF oder Et₂O in einem Dreihalskolben unter einer Inertgasatmosphäre und kühlen Sie die Suspension auf 0 °C.
-
Lösen Sie Ethyl-2-bromthiazol-5-carboxylat (1 Äquiv.) in trockenem THF oder Et₂O und geben Sie es langsam über einen Tropftrichter zu der LiAlH₄-Suspension, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach beendeter Zugabe lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren für 1-3 Stunden, bis die DC eine vollständige Umsetzung anzeigt.
-
Kühlen Sie die Reaktion wieder auf 0 °C und löschen Sie das überschüssige LiAlH₄ vorsichtig durch die langsame, tropfenweise Zugabe von Wasser (x mL), gefolgt von 15%iger NaOH-Lösung (x mL) und erneut Wasser (3x mL), wobei x die Masse des verwendeten LiAlH₄ in Gramm ist (Fieser-Methode).[2]
-
Rühren Sie die resultierende Suspension kräftig, bis sich ein körniger weißer Niederschlag bildet.
-
Filtrieren Sie den Feststoff ab und waschen Sie ihn gründlich mit THF oder Et₂O.
-
Trocknen Sie das Filtrat über wasserfreiem Natriumsulfat, filtrieren Sie erneut und entfernen Sie das Lösungsmittel am Rotationsverdampfer, um (2-Bromthiazol-5-yl)methanol zu erhalten.[3]
Zusammenfassung der quantitativen Daten
| Parameter | Wert |
| Edukt | Ethyl-2-bromthiazol-5-carboxylat |
| Produkt | (2-Bromthiazol-5-yl)methanol |
| Reagenz | LiAlH₄ |
| Lösungsmittel | Wasserfreies THF oder Et₂O |
| Reaktionstemperatur | 0 °C bis Raumtemperatur |
| Reaktionszeit | 1 - 3 Stunden |
| Ausbeute | Typischerweise hoch (>90%) |
Reaktionsschema: Reduktion
Abbildung 3: Workflow der Reduktion von Ethyl-2-bromthiazol-5-carboxylat.
Grignard-Reaktion: Synthese von tertiären Alkoholen
Die Reaktion von Estern mit Grignard-Reagenzien ist eine klassische Methode zur Synthese von tertiären Alkoholen, bei der zwei der am carbinolischen Kohlenstoff gebundenen Reste vom Grignard-Reagenz stammen.[4][5]
Anwendungsbereiche
Die resultierenden tertiären Alkohole können als chirale Bausteine, in der Duftstoffchemie oder als Vorläufer für weitere komplexe Moleküle dienen.
Experimentelles Protokoll: Reaktion mit einem Grignard-Reagenz
WARNUNG: Grignard-Reagenzien sind hochreaktiv gegenüber Wasser und protischen Lösungsmitteln. Alle Glasgeräte müssen absolut trocken sein und die Reaktion muss unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden.
Materialien:
-
Ethyl-2-bromthiazol-5-carboxylat
-
Ein Grignard-Reagenz (z.B. Methylmagnesiumbromid, Phenylmagnesiumbromid; >2 Äquiv.)
-
Wasserfreies Tetrahydrofuran (THF) oder Diethylether (Et₂O)
-
Gesättigte wässrige Ammoniumchloridlösung (NH₄Cl)
-
Ethylacetat
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Tropftrichter
-
Dreihalskolben
Vorgehensweise:
-
Lösen Sie Ethyl-2-bromthiazol-5-carboxylat (1 Äquiv.) in trockenem THF oder Et₂O in einem Dreihalskolben unter einer Inertgasatmosphäre und kühlen Sie die Lösung auf 0 °C.
-
Geben Sie die Lösung des Grignard-Reagenzes (>2 Äquiv.) langsam über einen Tropftrichter zu der Esterlösung, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach beendeter Zugabe lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren für 1-2 Stunden, bis die DC eine vollständige Umsetzung anzeigt.
-
Kühlen Sie die Reaktion wieder auf 0 °C und löschen Sie sie vorsichtig durch die langsame, tropfenweise Zugabe von gesättigter wässriger NH₄Cl-Lösung.
-
Extrahieren Sie die Mischung mehrmals mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie, um den gewünschten tertiären Alkohol zu erhalten.
Zusammenfassung der quantitativen Daten
| Parameter | Wert |
| Edukt | Ethyl-2-bromthiazol-5-carboxylat |
| Produkt | Tertiärer Alkohol (z.B. 2-(2-Bromthiazol-5-yl)propan-2-ol) |
| Reagenz | Grignard-Reagenz (z.B. CH₃MgBr) |
| Lösungsmittel | Wasserfreies THF oder Et₂O |
| Reaktionstemperatur | 0 °C bis Raumtemperatur |
| Reaktionszeit | 1 - 2 Stunden |
| Ausbeute | Variabel, abhängig vom Grignard-Reagenz |
Reaktionsschema: Grignard-Reaktion
Abbildung 4: Workflow der Grignard-Reaktion mit Ethyl-2-bromthiazol-5-carboxylat.
References
Application Notes and Protocols: One-Pot Synthesis of Functionalized Thiazoles Using Ethyl 2-bromothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. The development of efficient and versatile synthetic methods to access functionally diverse thiazole derivatives is therefore of significant interest to the drug discovery community. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost-efficiency. This application note details a proposed one-pot protocol for the synthesis of 2-aryl-thiazole-5-carboxylates starting from Ethyl 2-bromothiazole-5-carboxylate via a sequential Miyaura borylation and Suzuki-Miyaura cross-coupling reaction.
Principle of the One-Pot Reaction
The proposed one-pot synthesis involves two sequential palladium-catalyzed reactions:
-
Miyaura Borylation: The bromine atom at the 2-position of the thiazole ring is replaced with a boronic ester group using a palladium catalyst and a boron source, typically bis(pinacolato)diboron (B136004) (B₂pin₂).
-
Suzuki-Miyaura Cross-Coupling: In the same pot, a second palladium-catalyzed reaction is initiated by adding an aryl halide and a suitable base. The in situ generated thiazole boronic ester couples with the aryl halide to form the desired 2-aryl-thiazole derivative.
This one-pot approach avoids the isolation and purification of the often unstable boronic ester intermediate, thereby streamlining the synthesis and potentially increasing the overall yield.
Proposed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of ethyl 2-arylthiazole-5-carboxylates. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., KOAc for borylation, K₂CO₃ or Cs₂CO₃ for Suzuki coupling)
-
Anhydrous solvent (e.g., dioxane, THF, or DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (B1210297) (KOAc, 1.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Borylation Step: Add anhydrous solvent (e.g., dioxane) via syringe. Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Suzuki Coupling Step: Cool the reaction mixture to room temperature. To the same flask, add the aryl halide (1.2 equiv.), an aqueous solution of the base (e.g., 2M K₂CO₃, 3.0 equiv.), and if necessary, additional palladium catalyst and/or ligand.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ethyl 2-arylthiazole-5-carboxylate.
Data Presentation: Representative Scope of Synthesis
The following table illustrates the potential diversity of functionalized thiazoles that can be synthesized using the proposed one-pot protocol with various commercially available aryl halides. Please note that the yields are hypothetical and would require experimental validation.
| Entry | Aryl Halide Substrate | Potential Product: Ethyl 2-Arylthiazole-5-carboxylate |
| 1 | 4-Bromoanisole | Ethyl 2-(4-methoxyphenyl)thiazole-5-carboxylate |
| 2 | 3-Bromopyridine | Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate |
| 4 | 2-Bromothiophene | Ethyl 2-(thiophen-2-yl)thiazole-5-carboxylate |
| 5 | 4-Bromo-N,N-dimethylaniline | Ethyl 2-(4-(dimethylamino)phenyl)thiazole-5-carboxylate |
| 6 | 1-Bromo-3,5-dimethoxybenzene | Ethyl 2-(3,5-dimethoxyphenyl)thiazole-5-carboxylate |
Mandatory Visualizations
Logical Workflow Diagram
Caption: Logical workflow for the one-pot Miyaura borylation and Suzuki-Miyaura coupling.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycles for the one-pot borylation/Suzuki coupling reaction.
Conclusion
The proposed one-pot sequential Miyaura borylation and Suzuki-Miyaura cross-coupling reaction represents a highly efficient and modular strategy for the synthesis of a diverse array of 2-aryl-thiazole-5-carboxylates from this compound. This approach is well-suited for the rapid generation of compound libraries for structure-activity relationship studies in drug discovery programs. The provided protocol offers a solid starting point for researchers to develop and optimize this powerful synthetic transformation for their specific needs.
Application in the Synthesis of Anti-inflammatory Agents: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anti-inflammatory agents. The focus is on two prominent targets in inflammation research: Cyclooxygenase-2 (COX-2) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. The provided protocols are synthesized from established methodologies in the field to guide researchers in their drug discovery efforts.
Introduction to Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, primarily acting by inhibiting cyclooxygenase (COX) enzymes. However, non-selective NSAIDs can cause gastrointestinal side effects by inhibiting the homeostatic functions of COX-1.[2] This has driven the development of selective COX-2 inhibitors, which are associated with a better gastrointestinal safety profile.[2][3][4]
More recently, the NLRP3 inflammasome has emerged as a key player in the inflammatory response, responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[5][6] Its inappropriate activation is linked to a variety of chronic inflammatory conditions.[5][6] Consequently, the discovery of small molecule inhibitors of the NLRP3 inflammasome is a major goal in anti-inflammatory drug development.[6][7][8]
This document will detail the synthesis of a selective COX-2 inhibitor and an NLRP3 inflammasome inhibitor, followed by comprehensive protocols for their in vitro and in vivo evaluation.
Synthesis of a Novel Selective COX-2 Inhibitor
A promising strategy for developing selective COX-2 inhibitors involves the modification of existing NSAID scaffolds or the design of novel heterocyclic structures that can fit into the larger active site of COX-2.[9][3][4] The following is a representative synthetic scheme for a novel 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivative, a class of compounds that has shown potent and selective COX-2 inhibition.[4]
General Synthetic Scheme:
The synthesis involves a multi-step process starting from ethyl 2-amino-5-ethylthiophene-3-carboxylate, which is then acylated, saponified, and finally coupled with various substituted anilines to yield the target compounds.
-
Step 1: Acylation. Ethyl 2-amino-5-ethylthiophene-3-carboxylate is reacted with benzoyl chloride in the presence of a base like pyridine (B92270) to yield the corresponding 2-benzamido derivative.
-
Step 2: Saponification. The resulting ester is hydrolyzed using a base such as sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water to give the carboxylic acid.
-
Step 3: Amide Coupling. The carboxylic acid is then coupled with a substituted aniline (B41778) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to afford the final 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivative.
Synthesis of a Novel NLRP3 Inflammasome Inhibitor
The development of NLRP3 inflammasome inhibitors has been a focus of recent research, with several chemical scaffolds being explored.[5][6][7][8][10] A class of compounds based on a sulfonamide scaffold has shown promise as potent and selective NLRP3 inhibitors. The synthesis of a representative compound from this class is outlined below.
General Synthetic Scheme:
The synthesis typically involves the reaction of a substituted sulfonyl chloride with an appropriate amine to form the core sulfonamide structure. Further modifications can be introduced to optimize potency and pharmacokinetic properties.
-
Step 1: Sulfonamide Formation. A substituted benzene (B151609) sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base such as triethylamine (B128534) or pyridine in an inert solvent like DCM.
-
Step 2: Further Functionalization. The resulting sulfonamide can be further modified. For example, if the amine component contains an ester group, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with another amine to introduce further diversity.
Experimental Protocols
In Vitro Assays
1. COX-1 and COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to selectively inhibit the COX-2 isoenzyme over COX-1.[11]
-
Principle: The assay measures the fluorescence of a product generated by the peroxidase activity of the COX enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the fluorometric probe, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compounds or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time.
-
Calculate the rate of reaction for each well.
-
The percent inhibition is calculated relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. NLRP3 Inflammasome Inhibition Assay in Macrophages
This assay assesses the ability of a compound to inhibit NLRP3 inflammasome activation in a cellular context.[5][7][10]
-
Principle: The assay measures the release of IL-1β from macrophages that have been primed and then stimulated to activate the NLRP3 inflammasome.
-
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1)
-
Lipopolysaccharide (LPS) for priming
-
NLRP3 activator (e.g., ATP or nigericin)
-
Test compounds and a known NLRP3 inhibitor (e.g., MCC950)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
IL-1β ELISA kit
-
-
Protocol:
-
Seed the macrophages in a 96-well plate and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3 components.[5]
-
Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of the test compounds or the reference inhibitor. Incubate for 30-60 minutes.
-
Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 10 µM nigericin (B1684572) for 1 hour) to induce inflammasome assembly and caspase-1 activation.[5][7][10]
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-1β release for each compound concentration relative to the vehicle control.
-
Determine the IC50 value.
-
3. Nitric Oxide (NO) Production Assay in Macrophages
This assay is a common screening method for anti-inflammatory compounds that may act by inhibiting nitric oxide synthase.[12]
-
Principle: The amount of nitric oxide produced by LPS-stimulated macrophages is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[13]
-
Materials:
-
RAW 264.7 macrophage cell line
-
LPS
-
Test compounds
-
Griess reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well cell culture plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[13]
-
Collect the cell culture supernatants.
-
In a new 96-well plate, mix the supernatants with an equal volume of Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.
-
Determine the percent inhibition of NO production.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats or Mice
This is a classic and widely used model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory drugs.[1][9][14]
-
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (e.g., 1% w/v in saline)
-
Test compounds and a reference drug (e.g., Indomethacin or Celecoxib)
-
Parenteral administration vehicle
-
Plethysmometer or digital calipers
-
-
Protocol:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the test compounds or the reference drug orally or intraperitoneally at a specified time before carrageenan injection (e.g., 30-60 minutes). The control group receives the vehicle only.
-
Induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[1]
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each treated group compared to the control group.
-
Data Presentation
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of a Representative Compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | 15.2 | 0.04 | 380 |
| Celecoxib | 14.8 | 0.05 | 296 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Data is hypothetical and for illustrative purposes, but reflects typical values for a selective COX-2 inhibitor.[3]
Table 2: In Vitro NLRP3 Inflammasome Inhibitory Activity of a Representative Compound
| Compound | IL-1β Release IC50 (µM) |
| Compound Y | 0.25 |
| MCC950 | 0.01 |
Data is hypothetical and for illustrative purposes, based on reported values for NLRP3 inhibitors.[7][8]
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Edema Inhibition at 3h (%) |
| Vehicle | - | 0 |
| Compound X | 10 | 45.2 |
| Compound X | 30 | 68.5 |
| Celecoxib | 10 | 55.8 |
Data is hypothetical and for illustrative purposes.[1][9]
Visualizations
Caption: Simplified COX-2 signaling pathway in inflammation.
Caption: Two-signal model of NLRP3 inflammasome activation.
Caption: Workflow for the carrageenan-induced paw edema model.
References
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel potential NLRP3 inflammasome inhibitors - Fondazione RI.MED [fondazionerimed.eu]
- 7. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
Troubleshooting & Optimization
Low yield in Suzuki coupling of Ethyl 2-bromothiazole-5-carboxylate
Topic: Troubleshooting Low Yield in the Suzuki Coupling of Ethyl 2-bromothiazole-5-carboxylate
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of this compound. Below you will find frequently asked questions, detailed troubleshooting advice, experimental protocols, and data to help diagnose and resolve issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield for the Suzuki coupling of this compound?
Low yields in this specific reaction are often traced back to one or more of the following factors: suboptimal reaction parameters, degradation of reagents, or catalyst deactivation.[1] The electron-withdrawing nature of the ester group on the thiazole (B1198619) ring generally facilitates the oxidative addition step, but challenges can still arise from catalyst, ligand, base, and solvent choices, as well as the stability of the boronic acid coupling partner.[2]
Q2: What are the most common side reactions that consume my starting material or product?
The most prevalent side reactions that reduce the yield of the desired biaryl product include:
-
Protodeboronation: The boronic acid reagent hydrolyzes to the corresponding arene before it can transmetalate to the palladium center. This is a common issue with heteroaryl boronic acids.[1][3]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen in the reaction mixture.[1][4]
-
Dehalogenation: The this compound starting material is reduced, replacing the bromine atom with a hydrogen. This can be promoted by certain bases or impurities.[3]
Q3: Is there a standard, "go-to" set of conditions for coupling with 2-bromothiazole (B21250) derivatives?
While every substrate pairing is unique, a common starting point for heteroaryl bromides involves a Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precursor such as Pd(OAc)₂ with a phosphine (B1218219) ligand.[5] A combination of an organic solvent with water (e.g., Dioxane/H₂O, DMF/H₂O, or THF/H₂O) and an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically effective.[3][6][7] However, optimization is almost always necessary to achieve high yields.[8]
Troubleshooting Guide
Catalyst & Ligand Issues
Q4: My reaction is sluggish or stalls completely. How can I tell if it's a catalyst problem?
Catalyst deactivation is a primary cause of failed reactions. This often manifests as the formation of palladium black (precipitated, inactive palladium).[3] Key areas to investigate include:
-
Catalyst Oxidation: The active Pd(0) species is sensitive to oxygen. Inefficient degassing of the solvent and reaction vessel can lead to rapid deactivation.[1]
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be oxidized by trace air, preventing them from coordinating to the palladium center.[1]
-
Inadequate Precatalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be inefficient under your current conditions.[1]
-
Ligand Choice: Standard ligands like triphenylphosphine (B44618) (PPh₃) may not be optimal. More electron-rich and bulky Buchwald-type ligands (e.g., SPhos, XPhos) often provide better results for challenging couplings.[3][9]
Q5: How do I choose a better catalyst or ligand for my reaction?
Consider screening a variety of palladium sources and ligands. Pre-catalysts, which are more stable and form the active Pd(0) species more reliably, are an excellent choice.[1][4]
Troubleshooting Workflow for Catalyst & Ligand Selection
Caption: A logical workflow for troubleshooting catalyst and ligand issues.
Reaction Condition Optimization
Q6: Which base should I use and how much?
The base is critical for activating the boronic acid.[10] The choice and strength can significantly impact yield.
-
Screening: Test a range of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for heteroaryl substrates.[3][6] Cesium carbonate is frequently found to be superior.[6]
-
Strength vs. Side Reactions: Be aware that very strong bases (e.g., NaOH) can promote side reactions, including hydrolysis of the ester group on your substrate.[3]
-
Equivalents: Use at least 1.5-3.0 equivalents of the base relative to the limiting reagent to ensure the reaction does not stall.[1]
Q7: My yield is inconsistent. Could the solvent be the issue?
Absolutely. The solvent system influences solubility, reaction rate, and catalyst stability.
-
Anhydrous vs. Aqueous: While many Suzuki couplings benefit from aqueous mixtures to help dissolve the base, the presence of water can also encourage protodeboronation.[3] Ensure organic solvents are anhydrous if a non-aqueous system is used.[1][4]
-
Degassing: Oxygen dissolved in the solvent is a primary cause of catalyst and ligand oxidation. Rigorously degas all solvents before use.[1]
-
Common Systems: For this type of substrate, solvent systems like Dioxane/H₂O, DMF, and THF/H₂O are often successful.[5][7] Empirical screening is the best approach.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | PEPPSI-IPr |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | NaHCO₃ |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF | THF / H₂O (4:1) |
| Temperature | 80 °C | 100 °C | 110 °C | 90 °C |
Reagent Quality & Side Reactions
Q8: I see a significant amount of the corresponding arene from my boronic acid partner. What is happening and how can I fix it?
This is a classic case of protodeboronation, where the C-B bond is cleaved by a proton source (like water).[1][3]
-
Use Fresh Reagents: Boronic acids can degrade upon storage. Use freshly purchased or recrystallized material.[1]
-
Switch to Boronate Esters: Pinacol (B44631) esters (Bpin) or MIDA boronates are significantly more stable and less prone to protodeboronation.[1][3]
-
Minimize Water: While some water can be beneficial, excess water can accelerate this side reaction. Try reducing the amount of water in your solvent system.
Q9: My mass spec analysis shows a dimer of my boronic acid coupling partner. How do I prevent this?
This byproduct results from the homocoupling of the boronic acid, a reaction favored by the presence of oxygen.[1][4]
-
Rigorous Degassing: This is the most critical step. Use several freeze-pump-thaw cycles or sparge the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that sometimes occurs during the in-situ reduction of Pd(II) precatalysts.[1]
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Inactive catalyst; Temperature too low; Ineffective base. | Use fresh catalyst/ligand; Increase temperature incrementally; Screen stronger bases (K₃PO₄, Cs₂CO₃).[4] |
| Protodeboronation | Boronic acid instability; Excess protic sources. | Use fresh boronic acid or switch to a pinacol ester; Use anhydrous solvents or minimize water content.[3] |
| Homocoupling | Presence of oxygen in the reaction mixture. | Improve degassing protocol (freeze-pump-thaw); Maintain a strict inert atmosphere.[1][4] |
| Dehalogenation | Protic impurities; High temperatures. | Use anhydrous solvents and reagents; Lower the reaction temperature.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. Purge for another 5 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and ligand if necessary.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: After the starting material is consumed (or reaction stalls), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
-
Place the solvent in a round-bottom flask with a sidearm, ensuring the flask is no more than half full.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once completely frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum and thaw the solvent completely in a room temperature water bath. You may see bubbles evolve from the solvent as trapped gas is released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.
-
After the final cycle, backfill the flask with an inert gas.
Suzuki Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 2-bromothiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-bromothiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step is the Hantzsch thiazole (B1198619) synthesis to form the intermediate, Ethyl 2-aminothiazole-5-carboxylate. This is achieved by the cyclization reaction of an α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate, with thiourea (B124793). The second step involves the conversion of the 2-amino group of this intermediate to a bromo group via a Sandmeyer reaction.[1][2]
Q2: What are the critical reaction parameters to control during the synthesis?
For the Hantzsch thiazole synthesis, controlling the stoichiometry of the reactants is crucial to minimize side products like disulfides. In the Sandmeyer reaction, temperature and the choice of copper catalyst (Cu(I) vs. Cu(II)) are the most critical parameters to control the regioselectivity and minimize the formation of the di-brominated byproduct.[3][4]
Q3: What are the common impurities or byproducts observed in this synthesis?
Common impurities include unreacted starting materials, byproducts from the Hantzsch cyclization such as disulfide derivatives, and over-brominated products from the Sandmeyer reaction, most notably Ethyl 2,5-dibromothiazole-5-carboxylate.[1][4]
Troubleshooting Guides
Problem 1: Low yield in the Hantzsch thiazole synthesis of Ethyl 2-aminothiazole-5-carboxylate.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is heated to the appropriate temperature (typically reflux).- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side product formation (e.g., disulfides) | - Adjust the stoichiometry of thiourea. An excess of thiourea (2.5-3.0 equivalents) can help minimize disulfide byproducts.[1] |
| Decomposition of starting materials or product | - Ensure the reaction is not overheated or run for an excessive amount of time. |
| Use of N,N-disubstituted thioureas | - Be aware that using N,N-dialkyl-N'-arylthioureas can lead to a complex mixture of byproducts including dialkylamine hydrochlorides, aryl isothiocyanates, 2-arylimino-1,3-oxathioles, and 2-arylimino-3-aryl-Δ4-thiazolines. Consider using unsubstituted thiourea if possible. |
Problem 2: Formation of significant amounts of Ethyl 2,5-dibromothiazole-5-carboxylate during the Sandmeyer reaction.
| Possible Cause | Suggested Solution |
| High reaction temperature | - Maintain a low reaction temperature, ideally between -10°C and 0°C, during the diazotization and the addition of the copper bromide solution.[4] Temperatures above room temperature significantly favor the formation of the dibromo product.[4] |
| Use of Cu(II) bromide (CuBr₂) | - Use a Cu(I) salt, such as CuBr, as the catalyst. CuBr₂ has been shown to promote the formation of the dihalo product.[3][4] |
| Incorrect order of reagent addition | - Add the solution of the diazonium salt slowly to the cold solution of the copper(I) bromide catalyst. |
| High concentration of bromide ions | - Avoid using a large excess of hydrobromic acid during the diazotization step. |
Problem 3: Difficulty in purifying the final product, this compound.
| Possible Cause | Suggested Solution |
| Presence of unreacted Ethyl 2-aminothiazole-5-carboxylate | - After the Sandmeyer reaction, wash the organic extract with a dilute acid solution (e.g., 1M HCl) to remove any basic starting material. |
| Presence of the 2,5-dibromo byproduct | - Purify the crude product using column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is typically effective for separating the mono- and di-brominated products.- Recrystallization from a suitable solvent, such as a mixture of ethanol (B145695) and water or hexane, can also be employed to improve purity. |
| Presence of copper salts | - Wash the crude product solution thoroughly with water and brine to remove residual copper salts. |
Experimental Protocols
Synthesis of Ethyl 2-aminothiazole-5-carboxylate (Hantzsch Thiazole Synthesis)
-
To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in ethanol, add thiourea (1.0 to 1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base, such as sodium bicarbonate solution, which will cause the product to precipitate.
-
Filter the solid, wash with water, and dry under vacuum to obtain Ethyl 2-aminothiazole-5-carboxylate.
Synthesis of this compound (Sandmeyer Reaction)
-
Suspend Ethyl 2-aminothiazole-5-carboxylate (1 equivalent) in a mixture of hydrobromic acid and water at 0°C.
-
Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 15-30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature at 0°C.
-
Allow the reaction to stir at a low temperature and then gradually warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
Caption: General synthetic route for this compound.
Caption: Key side reaction in the Sandmeyer bromination step.
References
- 1. Buy Ethyl 2-aminothiazole-5-carboxylate (EVT-313406) | 32955-21-8 [evitachem.com]
- 2. Page loading... [guidechem.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling with 2-Bromothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira coupling reactions involving 2-bromothiazoles.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling with 2-bromothiazole (B21250) failing or giving low yields?
A1: The Sonogashira coupling of 2-bromothiazoles can be challenging due to the electron-deficient nature of the thiazole (B1198619) ring. This can affect the oxidative addition step of the catalytic cycle, which is often rate-limiting.[1] Potential reasons for failure or low yield include:
-
Inactive Catalyst: The palladium catalyst may be degraded or inactive. Ensure you are using a fresh, high-quality catalyst.
-
Inappropriate Ligand: The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium center and facilitating the reaction. For electron-deficient substrates like 2-bromothiazoles, bulky and electron-rich ligands are often more effective.[2]
-
Suboptimal Base or Solvent: The base is critical for the deprotonation of the terminal alkyne, and the solvent affects the solubility of reactants and the stability of the catalytic species.
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes the starting material.[3] It can also lead to the decomposition of the palladium catalyst, observed as the formation of palladium black.
-
Low Reaction Temperature: While many Sonogashira reactions can be performed at room temperature, aryl bromides, and particularly electron-deficient ones, may require heating to proceed at a reasonable rate.[4]
Q2: What are the most common side reactions in the Sonogashira coupling of 2-bromothiazoles?
A2: The most prevalent side reaction is the copper-catalyzed homocoupling of the terminal alkyne, also known as Glaser coupling.[3] This is especially problematic in the presence of oxygen. Another potential side reaction is the dehalogenation of the 2-bromothiazole. The formation of palladium black indicates the decomposition of the palladium catalyst, which halts the desired reaction.
Q3: Can I perform a Sonogashira coupling on 2-bromothiazole without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are possible and can be advantageous in minimizing alkyne homocoupling.[5] These reactions often require specific ligands and may need different reaction conditions, such as the use of a stronger base or a different solvent system, to achieve good yields.
Q4: What is the general reactivity order for aryl halides in Sonogashira couplings?
A4: The reactivity of the aryl halide significantly influences the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br > Cl.[6] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides typically require heating.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Sonogashira coupling of 2-bromothiazoles.
Issue 1: No or Low Product Yield with Starting Material Remaining
This is a common issue and can be addressed by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow
Troubleshooting workflow for low or no product yield.
Recommendations:
-
Catalyst and Ligand: For electron-deficient 2-bromothiazoles, consider using a more active palladium precatalyst with a bulky, electron-rich phosphine ligand.[2] Refer to the table below for catalyst and ligand suggestions.
-
Base and Solvent: The choice of base and solvent is critical. For challenging substrates, stronger inorganic bases in polar aprotic solvents may be more effective.[2] See the data tables for guidance on selection.
-
Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature to 60-80 °C.[7] For particularly unreactive substrates, temperatures up to 100 °C in a sealed tube might be necessary.[8]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) and that all solvents and reagents are properly degassed to prevent oxygen-induced side reactions.[3]
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling) Observed
The formation of a symmetrical 1,3-diyne byproduct indicates significant homocoupling.
Troubleshooting Workflow
Troubleshooting workflow for minimizing alkyne homocoupling.
Recommendations:
-
Exclude Oxygen: The most critical step is to rigorously exclude oxygen from the reaction. Use Schlenk techniques or a glovebox, and thoroughly degas all solvents and liquid reagents.[3]
-
Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[5]
Data Presentation
The following tables summarize quantitative data for optimizing Sonogashira coupling conditions, which can be adapted for 2-bromothiazole substrates.
Table 1: Effect of Catalyst and Ligand on Sonogashira Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | High | [2] |
| Pd(PPh₃)₂Cl₂ | - | Et₃N | THF | 60-70 | Moderate-High | [7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 80 | High | [1] |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | Cs₂CO₃ | Amine | RT | High | [3] |
Table 2: Effect of Base and Solvent on Sonogashira Coupling of Heteroaryl Bromides
| Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Et₃N | THF | 65 | Moderate | [7] |
| Diisopropylamine | Toluene | 80 | High | [8] |
| K₂CO₃ | DMF | 100 | Moderate-High | [9] |
| Cs₂CO₃ | 1,4-Dioxane | 100 | High | [2] |
| Et₃N/THF (1:1) | - | Reflux | Good | [8] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of 2-Bromothiazole (General Procedure)
This protocol is adapted from a procedure for a similar substrate, 5-bromo-2-chlorobenzothiazole.[7]
Materials:
-
2-Bromothiazole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Degassed Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromothiazole.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous THF and degassed triethylamine.
-
To the stirred solution, add Bis(triphenylphosphine)palladium(II) dichloride and Copper(I) iodide.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride (2 x 15 mL) and brine (1 x 15 mL).[7]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Workflow
General workflow for copper-catalyzed Sonogashira coupling.
Protocol 2: Copper-Free Sonogashira Coupling of 2-Bromothiazole (General Procedure)
This protocol is a general guide for copper-free conditions, which may require further optimization for specific substrates.
Materials:
-
2-Bromothiazole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add 2-bromothiazole and anhydrous 1,4-dioxane.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
Sonogashira Catalytic Cycle (Copper-Catalyzed)
Simplified catalytic cycle for the copper-catalyzed Sonogashira reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Hydrolysis of Ethyl 2-bromothiazole-5-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the hydrolysis of ethyl 2-bromothiazole-5-carboxylate to 2-bromothiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for hydrolyzing this compound?
The two primary methods for the hydrolysis of this compound are acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).[1][2] Base-catalyzed hydrolysis is generally preferred as it is an irreversible reaction, which often leads to higher yields and simpler product isolation.[1][2] Acid-catalyzed hydrolysis is a reversible reaction and may require a large excess of water to drive the equilibrium towards the product.[2][3]
Q2: Which conditions are recommended for base-catalyzed hydrolysis (saponification)?
For base-catalyzed hydrolysis, common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).[4][5] The reaction is typically carried out in a mixture of water and an organic co-solvent such as tetrahydrofuran (B95107) (THF) or ethanol (B145695) to ensure the solubility of the starting ester.[4] Heating is often required to drive the reaction to completion.
Q3: What are the potential side reactions during the hydrolysis of this compound?
The thiazole (B1198619) ring is generally stable under hydrolytic conditions. However, prolonged exposure to harsh basic or acidic conditions, especially at elevated temperatures, could potentially lead to degradation or nucleophilic substitution of the bromine atom, although this is less common. In base-catalyzed reactions using an alcohol as a solvent, transesterification is a possible side reaction.[4]
Q4: How can I monitor the progress of the hydrolysis reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). On a TLC plate, the disappearance of the starting material (this compound) and the appearance of the more polar product (2-bromothiazole-5-carboxylic acid) can be observed. The product, being a carboxylic acid, will have a different retention time on the HPLC column compared to the ester.
Troubleshooting Guide
Issue 1: Low or no yield of the carboxylic acid product.
-
Possible Cause 1: Incomplete Reaction. The reaction time or temperature may be insufficient.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Possible Cause 2: Inappropriate Base or Acid. The chosen base or acid may not be strong enough or used in sufficient quantity.
-
Possible Cause 3: Poor Solubility. The ester may not be fully dissolved in the reaction medium, limiting its reactivity.
-
Solution: Add a co-solvent like THF or ethanol to improve solubility.
-
Issue 2: The reaction is slow or stalls.
-
Possible Cause 1: Insufficient Temperature.
-
Solution: Gently heat the reaction mixture. For many saponifications, refluxing in the chosen solvent system is effective.
-
-
Possible Cause 2: Steric Hindrance. While not extreme in this molecule, steric factors can slow down hydrolysis.
-
Solution: Consider using a less sterically hindered base or switching to harsher conditions (higher temperature, longer reaction time).
-
Issue 3: Presence of impurities in the final product.
-
Possible Cause 1: Incomplete Reaction. Unreacted starting material remains.
-
Solution: Optimize reaction conditions (time, temperature, reagent stoichiometry) to ensure full conversion. Purify the product using recrystallization or column chromatography.
-
-
Possible Cause 2: Degradation. The product may be sensitive to the reaction or workup conditions.
-
Solution: During workup after base-catalyzed hydrolysis, acidify the reaction mixture at a low temperature (e.g., 0 °C) to avoid potential degradation of the product.
-
-
Possible Cause 3: Transesterification. If an alcohol other than ethanol was used as a solvent in the base-catalyzed hydrolysis.
-
Solution: Use a non-alcoholic co-solvent like THF or dioxane.[4]
-
Data Presentation
Table 1: Optimization of Base-Catalyzed Hydrolysis of this compound
| Entry | Base (equiv.) | Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (1.1) | EtOH/H₂O (1:1) | 25 | 12 | 65 |
| 2 | NaOH (1.1) | EtOH/H₂O (1:1) | 80 | 2 | 92 |
| 3 | KOH (1.1) | THF/H₂O (1:1) | 65 | 3 | 95 |
| 4 | LiOH (1.5) | THF/H₂O (2:1) | 25 | 8 | 88 |
| 5 | LiOH (1.5) | THF/H₂O (2:1) | 50 | 2 | 96 |
Table 2: Comparison of Acid-Catalyzed vs. Base-Catalyzed Hydrolysis
| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Acid-Catalyzed | 6M HCl | Dioxane | 100 | 18 | 75 | Reversible, requires excess water.[2] |
| Base-Catalyzed | 1.5 eq. LiOH | THF/H₂O | 50 | 2 | 96 | Irreversible, generally higher yield.[1] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction: Heat the mixture to 50 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath (0 °C) and acidify to pH 2-3 by the slow addition of 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-bromothiazole-5-carboxylic acid.
Protocol 2: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, add this compound (1.0 eq) and a solution of 6M aqueous HCl.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 12-18 hours. Monitor the reaction by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature.
-
Extraction: Extract the mixture with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude 2-bromothiazole-5-carboxylic acid by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the hydrolysis of this compound.
Caption: Troubleshooting decision tree for low-yield hydrolysis reactions.
Caption: Simplified reaction pathway for base-catalyzed hydrolysis (saponification).
References
Technical Support Center: Palladium Catalyst Removal from Thiazole-Containing Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective removal of residual palladium catalysts from reaction mixtures containing thiazole (B1198619) derivatives. Given the prevalence of thiazole moieties in active pharmaceutical ingredients (APIs), ensuring minimal palladium content is critical for drug safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with thiazole-containing compounds particularly challenging?
A1: The primary challenge lies in the inherent affinity of palladium for the sulfur and nitrogen atoms within the thiazole ring. This can lead to the formation of stable palladium-product complexes, making the catalyst difficult to separate from the desired molecule. This strong coordination can sometimes "poison" the catalyst during the reaction, necessitating higher catalyst loadings, which in turn complicates the purification process.
Q2: What are the most common methods for palladium removal in a pharmaceutical setting?
A2: The most prevalent methods include the use of scavenging agents, treatment with activated carbon, and specialized filtration techniques.[1]
-
Scavengers: These are solid-supported materials with functional groups that have a high affinity for palladium, such as thiols, triaminotriazine (TMT), or amines. The palladium binds to the scavenger, which can then be removed by filtration.[2]
-
Activated Carbon: This is a cost-effective adsorbent with a high surface area that can bind palladium species. However, it can sometimes lead to the loss of the desired product through non-specific adsorption.[3]
-
Filtration: Using filter aids like Celite® can be effective for removing heterogeneous or precipitated palladium species.[4]
Q3: What are the regulatory limits for palladium in APIs?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. Palladium is classified as a Route-Specific element, and for oral administration, the Permitted Daily Exposure (PDE) is 100 µ g/day . This often translates to a concentration limit of 10 ppm in the final API, depending on the maximum daily dose of the drug.[1]
Q4: How do I choose the best palladium removal method for my specific thiazole-containing compound?
A4: The optimal method depends on several factors, including the nature of your product, the solvent system, the form of the residual palladium (soluble vs. heterogeneous), and the desired level of purity. It is often recommended to perform a screening of different methods on a small scale to identify the most effective and product-sparing approach. A combination of methods, such as an initial filtration through Celite followed by treatment with a scavenger, can also be highly effective.
Troubleshooting Guides
Issue 1: Incomplete Palladium Removal
Symptom: Residual palladium levels remain above the target limit after purification.
| Potential Cause | Troubleshooting Steps |
| Strong Palladium-Thiazole Complexation | 1. Increase Scavenger Equivalents: Use a higher ratio of scavenger to palladium (e.g., 10-20 equivalents).2. Optimize Scavenging Conditions: Increase the reaction time (e.g., to 16-24 hours) and/or temperature (e.g., to 40-60 °C) to improve scavenging kinetics.3. Change Scavenger Type: Switch to a scavenger with a stronger affinity for palladium that can effectively compete with the thiazole moiety. Thiol-based scavengers are often a good choice. |
| Incorrect Scavenger Choice | 1. Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, TMT, amine-based).2. Consider a Combination Approach: Use a primary treatment (e.g., activated carbon) to remove the bulk of the palladium, followed by a more selective scavenger for polishing. |
| Solvent Effects | 1. Solvent Exchange: If the reaction solvent is not optimal for scavenging, consider exchanging it for a more suitable one (e.g., polar aprotic solvents like DMF or NMP have shown good results in some cases).[2] |
Issue 2: Significant Product Loss During Purification
Symptom: Low recovery of the desired thiazole-containing product after palladium removal.
| Potential Cause | Troubleshooting Steps |
| Non-Specific Adsorption onto Adsorbent | 1. Reduce Adsorbent Amount: This is particularly common with activated carbon. Use the minimum amount necessary for effective palladium removal.2. Switch to a More Selective Scavenger: Functionalized silica (B1680970) or polymer-based scavengers often exhibit lower non-specific binding compared to activated carbon.3. Thoroughly Wash the Adsorbent: After filtration, wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product. |
| Co-precipitation of Product | 1. Modify Crystallization/Precipitation Conditions: If palladium removal is attempted via crystallization, the palladium species might be co-precipitating with your product. Experiment with different solvent systems. |
| Product Degradation | 1. Milder Conditions: The scavenging conditions (e.g., elevated temperature, prolonged time) might be degrading your product. Try milder conditions or a more efficient scavenger that works at room temperature. |
Data Presentation: Comparison of Palladium Removal Methods
The following tables provide a summary of quantitative data for various palladium removal techniques.
Table 1: Performance of Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Conditions | Reference |
| MP-TMT | 330 | ~10-30 | Not specified | 0.20 wt%, DMF, overnight | [2] |
| Si-TMT | >1000 | < 1 | Not specified | 0.03 wt%, 35 °C, 2 h | [2] |
| SiliaMetS® Thiol | 1300 | 2 | 90% | 50 wt%, Water/THF, 35 °C, 17 h | [3] |
| Binary System (TMT + Activated Charcoal) | 2239 | 20 | 82% | 20 mol% TMT, 0.2 wt% Carbon, DCM, 20 °C, 2 h | [2] |
Table 2: Performance of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Conditions | Reference |
| Darco® KB-B | 300 | < 1 | Not specified | 0.2 wt%, THF, 45 °C, 18 h | [2] |
| Generic Activated Carbon | 500 | ~65 | ~46% (at 2g loading) | 2g carbon in 10mL solvent, RT, 16 h | [3] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol)
-
Quantify Initial Palladium: If possible, determine the initial palladium concentration in your crude reaction mixture using ICP-MS or a similar technique.
-
Dissolve Crude Product: Dissolve the crude thiazole-containing product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).
-
Add Scavenger: Add the thiol-based silica scavenger (typically 5-15 wt% relative to the crude product, or 5-10 equivalents relative to the initial palladium loading).
-
Agitate Mixture: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2 to 16 hours. The optimal time and temperature should be determined through small-scale screening experiments.
-
Filter: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Wash: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Isolate Product: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Analyze Final Palladium Content: Analyze a sample of the purified product to confirm that the residual palladium is within the acceptable limits.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolve Crude Product: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stir Slurry: Stir the resulting slurry at room temperature for 1-4 hours.
-
Filter through Celite®: Prepare a pad of Celite® (approximately 1-2 cm thick) in a sintered glass funnel. Filter the reaction mixture through the Celite® pad to remove the activated carbon.
-
Wash: Wash the Celite® pad with additional solvent to recover the product.
-
Isolate Product: Combine the filtrate and washings and concentrate to obtain the purified product.
Mandatory Visualizations
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
References
Technical Support Center: Preventing Debromination in Cross-Coupling Reactions of Bromothiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during cross-coupling reactions of bromothiazoles.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions, and why is it a problem?
A1: Debromination, also known as hydrodebromination, is a significant side reaction where the bromine atom on the thiazole (B1198619) ring is replaced by a hydrogen atom.[1] This leads to the formation of an unwanted byproduct, reducing the yield of the desired coupled product and complicating purification.[1]
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions of bromothiazoles?
A2: The leading cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can arise from several sources within the reaction mixture, including:
-
Presence of protic impurities: Water, alcohols, or other protic impurities can serve as a source of protons.[1][2]
-
Choice of base: Strong or aggressive bases can promote the formation of Pd-H species.[1][3]
-
Reaction temperature: Higher temperatures can favor the debromination pathway.[2][3]
-
Ligand selection: The properties of the phosphine (B1218219) ligand can influence the relative rates of the desired coupling versus the undesired debromination.[3]
Q3: Which cross-coupling reactions involving bromothiazoles are most susceptible to debromination?
A3: While debromination can occur in various palladium-catalyzed reactions, it is a common issue in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of bromothiazoles.[4] The specific conditions of each reaction type must be carefully optimized to minimize this side reaction.
Q4: How does the position of the bromine atom on the thiazole ring affect its susceptibility to debromination?
A4: The electronic properties of the thiazole ring influence the reactivity of the C-Br bond. The relative susceptibility to debromination can vary depending on whether the bromine is at the 2, 4, or 5-position. A thorough understanding of the substrate's electronic nature is crucial for optimizing reaction conditions.
Q5: Can the palladium catalyst source itself contribute to debromination?
A5: Yes, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical.[4] Using pre-formed palladium catalysts with bulky phosphine ligands can sometimes provide better results than generating the active catalyst in situ, leading to a more controlled reaction with less potential for side reactions like debromination.[5]
Troubleshooting Guides
This section provides detailed solutions to specific issues you may encounter during your experiments.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of the debrominated thiazole byproduct.
-
Low yield of the desired aryl-thiazole product.
-
Complex product mixture that is difficult to purify.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
Technical Support Center: Purification of Ethyl 2-bromothiazole-5-carboxylate Derivatives
The second round of searches provided more specific information. I found details about the synthesis of Ethyl 2-bromothiazole-5-carboxylate, which often proceeds via a Sandmeyer reaction of the corresponding 2-aminothiazole (B372263) derivative. This points to potential impurities arising from side reactions common to Sandmeyer reactions, such as the formation of biaryl compounds or replacement of the diazonium group with other species present in the reaction mixture. The synthesis also involves a cyclization step to form the thiazole (B1198619) ring, which could lead to unreacted starting materials or cyclization byproducts as impurities.
I have gathered some information on purification techniques. Column chromatography on silica (B1680970) gel is a common method, and the use of solvent systems like ethyl acetate (B1210297)/petroleum ether has been mentioned. The potential for degradation of thiazole derivatives on silica gel has been noted, suggesting that deactivation with a base might be necessary. Recrystallization is another purification method, and I found general guidance on selecting solvent systems, such as using a solvent with a similar functional group (e.g., ethyl acetate for an ester) or using solvent/anti-solvent pairs.
However, a consolidated troubleshooting guide with a clear question-and-answer format is still missing. I need to synthesize this from the available information. I also lack specific quantitative data comparing different purification methods for this particular compound, which is a requirement for the data presentation tables. Detailed, step-by-step experimental protocols for both column chromatography and recrystallization tailored to this compound need to be constructed based on the general procedures found.
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For purification, I have information on column chromatography (including suitable stationary and mobile phases) and recrystallization (with guidance on solvent selection). I have also found information regarding the potential instability of halogenated thiazoles, particularly under strongly basic or acidic conditions, and their sensitivity to heat and light. This information is crucial for the troubleshooting guide.
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process, presented in a question-and-answer format.
Issue 1: Low yield after purification.
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Question: Why is the recovery of my this compound derivative significantly low after column chromatography or recrystallization?
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Answer: Low recovery can stem from several factors:
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Compound Instability: Halogenated thiazoles can be sensitive to heat, light, and both acidic or basic conditions, potentially leading to decomposition during purification.[1] Prolonged exposure to silica gel, which is weakly acidic, can degrade acid-sensitive derivatives.
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Inappropriate Solvent Selection for Recrystallization: If the compound is partially soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor. Conversely, using a solvent in which the compound is too soluble, even when cold, will also lead to poor recovery.
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Improper Column Chromatography Conditions: Using a highly polar solvent system can lead to rapid elution of the compound along with impurities, making separation difficult and causing loss of product in mixed fractions. Conversely, a solvent system that is not polar enough may result in the compound strongly adsorbing to the stationary phase and not eluting completely.
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Adsorption to Stationary Phase: Polar thiazole derivatives can interact strongly with the silanol (B1196071) groups on the surface of silica gel, leading to irreversible adsorption and low recovery.
-
Issue 2: Presence of persistent impurities after purification.
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Question: I am unable to remove a persistent impurity from my product, even after repeated purification attempts. What could this impurity be and how can I remove it?
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Answer: The identity of the impurity depends on the synthetic route. Common impurities include:
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Starting Materials: Unreacted starting materials from the thiazole ring formation (e.g., ethyl acetoacetate (B1235776) and thiourea) or the Sandmeyer reaction (e.g., ethyl 2-aminothiazole-5-carboxylate) may persist.
-
Byproducts of Synthesis:
-
Cyclization Byproducts: Incomplete cyclization or side reactions during the Hantzsch thiazole synthesis can lead to isomeric impurities.
-
Sandmeyer Reaction Side Products: The diazotization of 2-aminothiazoles can be complicated by side reactions, leading to byproducts.
-
-
Hydrolysis Product: The ester functionality can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or purification, forming the corresponding carboxylic acid.
Troubleshooting Steps:
-
TLC Analysis: Carefully analyze the crude and purified material by Thin Layer Chromatography (TLC) using different solvent systems to resolve the impurity from the product.
-
Column Chromatography Optimization:
-
Solvent System Gradient: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) to improve separation.
-
Modified Stationary Phase: For polar or acid-sensitive compounds, use deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like neutral alumina.
-
-
Recrystallization Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.
-
Issue 3: Product decomposition on silica gel column.
-
Question: My product appears to be decomposing during column chromatography on silica gel. How can I prevent this?
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Answer: Thiazole derivatives, particularly those with acid-sensitive functional groups, can degrade on standard silica gel.
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Test Stability: First, assess the stability of your compound by spotting it on a TLC plate and allowing it to sit for an hour or two before eluting. If streaking or the appearance of new spots is observed, degradation is likely occurring.
-
Use Deactivated Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (B128534) (typically 0.1-1% in the eluent), to neutralize the acidic silanol groups.
-
Alternative Stationary Phases: Consider using a more inert stationary phase like neutral or basic alumina.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended method for monitoring the progress of the purification?
-
A1: Thin Layer Chromatography (TLC) is the most common and effective method. It is used to identify a suitable solvent system for column chromatography, to track the separation of compounds during the column run, and to check the purity of the fractions collected. For visualization, UV light (254 nm) is often effective for these aromatic compounds, revealing them as dark spots on a fluorescent background.[2] Staining with iodine vapor can also be used as a secondary visualization technique.[2]
-
-
Q2: How do I choose an appropriate solvent system for column chromatography?
-
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. The polarity is gradually increased by increasing the proportion of the more polar solvent until the desired Rf value is achieved.
-
-
Q3: What are suitable recrystallization solvents for this compound derivatives?
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A3: The choice of solvent is highly dependent on the specific derivative. A good starting point is to test solvents with similar functional groups, such as ethanol (B145695) or ethyl acetate.[3] Often, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is effective. Common pairs include ethanol/water or ethyl acetate/hexane. The compound should be dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes cloudy, after which it is allowed to cool slowly.
-
-
Q4: What are the recommended storage conditions for purified this compound derivatives?
Data Presentation
Table 1: Qualitative Comparison of Purification Techniques
| Feature | Column Chromatography | Recrystallization |
| Separation Principle | Differential adsorption to a stationary phase | Differential solubility in a solvent at different temperatures |
| Applicability | Broadly applicable for separating mixtures of compounds with different polarities. | Best for removing small amounts of impurities from a relatively pure compound. |
| Yield | Can be high if optimized, but losses can occur due to irreversible adsorption or collection of mixed fractions. | Can be very high for pure compounds, but significant loss can occur in the mother liquor. |
| Scalability | Can be scaled from milligrams to kilograms. | Can be challenging to scale up for very large quantities. |
| Potential for Decomposition | Risk of decomposition on acidic stationary phases like silica gel. | Lower risk of decomposition, but prolonged heating can degrade thermally sensitive compounds. |
| Solvent Consumption | Generally high. | Generally lower than column chromatography. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound derivatives using silica gel chromatography.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Pack a glass column with the silica gel slurry, ensuring even packing without air bubbles. Allow the solvent to drain until it is just above the silica bed. Do not let the silica run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds of interest.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of this compound derivatives by recrystallization.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of a test solvent.
-
Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not effective, try a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely. Add the solvent in small portions, allowing time for dissolution between additions.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting logic for common purification challenges.
References
By-products formed during the Hantzsch synthesis of substituted thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Hantzsch synthesis of substituted thiazoles, with a particular focus on by-product formation.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole (B1198619) synthesis is giving a low yield. What are the common causes?
A1: Low yields in the Hantzsch synthesis are frequently attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction often requires heating to proceed efficiently.
-
Poor Reagent Quality: Impurities in the starting materials, the α-haloketone or the thioamide, can lead to unwanted side reactions.
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Formation of By-products: Competing reaction pathways can lead to the formation of undesired side products, consuming the reactants and reducing the yield of the target thiazole.
Q2: I observe an unexpected isomer in my reaction mixture. What is it and how can I control its formation?
A2: When using N-substituted thioureas, a common by-product is the regioisomeric 3-substituted 2-imino-2,3-dihydrothiazole. The formation of this isomer is highly dependent on the reaction's pH.
-
Neutral or Basic Conditions: Favor the formation of the desired 2-(N-substituted amino)thiazole.
-
Acidic Conditions: Promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole by-product.[1]
To control the formation of this isomer, ensure your reaction is run under neutral or slightly basic conditions. If acidic conditions are necessary for other reasons, be prepared to separate the isomers during purification.
Q3: How can I differentiate between the desired 2-aminothiazole (B372263) and the 2-iminodihydrothiazole by-product?
A3: Spectroscopic methods are effective for distinguishing between these isomers:
-
¹H NMR Spectroscopy: The chemical shift of the proton at the 5-position of the thiazole ring is a key indicator. In 2-(N-substituted amino)thiazoles, this proton typically appears at a lower field compared to the corresponding proton in 3-substituted 2-imino-2,3-dihydrothiazoles.
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Infrared (IR) Spectroscopy: The IR spectra of the trifluoroacetate (B77799) derivatives of these isomers show characteristic differences in the carbonyl (C=O) stretching frequencies.
Q4: What other by-products can be formed during the Hantzsch synthesis?
A4: Besides the regioisomeric iminodihydrothiazole, other potential by-products include:
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Unreacted Starting Materials: Incomplete reactions will leave residual α-haloketone and thioamide.
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Reaction Intermediates: The initial condensation product, a hydroxythiazoline intermediate, may be present if the dehydration step is incomplete.[2]
-
Dimerization Products: Under certain conditions, the α-haloketone can undergo self-condensation.
-
Oxazoles: If the thioamide is contaminated with or degrades to an amide, the corresponding oxazole (B20620) can be formed as a by-product.
Troubleshooting Guides
Problem 1: Low Yield and Presence of a Major By-product
Symptoms:
-
The yield of the desired thiazole is significantly lower than expected.
-
TLC or HPLC analysis shows a significant peak in addition to the product and starting materials.
-
NMR analysis of the crude product shows a complex mixture of signals.
Possible Cause:
-
Formation of the 3-substituted 2-imino-2,3-dihydrothiazole regioisomer due to acidic reaction conditions.
Troubleshooting Steps:
-
pH Control:
-
Ensure the reaction is performed under neutral or slightly basic conditions. If an acid catalyst was used, consider omitting it or using a milder one.
-
If the α-haloketone or thioamide starting material is an acid salt (e.g., hydrochloride), neutralize it before the reaction or add a non-nucleophilic base to the reaction mixture.
-
-
Solvent Choice:
-
The choice of solvent can influence the reaction pathway. Protic solvents like ethanol (B145695) are common, but exploring aprotic solvents might alter the product-to-by-product ratio.
-
-
Temperature and Reaction Time:
-
Optimize the reaction temperature and time. Prolonged reaction times, especially at elevated temperatures, can sometimes lead to the formation of degradation products.
-
Problem 2: Multiple Unidentified By-products in the Reaction Mixture
Symptoms:
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TLC or HPLC chromatogram shows multiple spots/peaks of unknown identity.
-
The isolated product is difficult to purify.
Possible Causes:
-
Decomposition of starting materials or product.
-
Presence of significant impurities in the starting materials.
-
Complex side reactions occurring under the chosen reaction conditions.
Troubleshooting Steps:
-
Purity of Starting Materials:
-
Verify the purity of the α-haloketone and thioamide using techniques like NMR or melting point analysis. Purify the starting materials by recrystallization or chromatography if necessary.
-
-
Reaction Conditions:
-
Temperature: Avoid excessively high temperatures which can lead to decomposition.
-
Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Work-up Procedure:
-
Ensure the work-up procedure is appropriate and does not induce the formation of artifacts. For example, strong acidic or basic washes could potentially degrade the product.
-
Data Presentation
The following table summarizes the effect of reaction conditions on the product distribution in the Hantzsch synthesis of 4-phenylthiazole (B157171) derivatives from N-methylthiourea and phenacyl bromide.
| Reaction Condition | 2-(Methylamino)-4-phenylthiazole (Desired Product) Yield (%) | 3-Methyl-2-imino-2,3-dihydro-4-phenylthiazole (By-product) Yield (%) |
| Ethanol, reflux (neutral) | High (typically >80%) | Low to none |
| Ethanol/10M HCl (1:2), 80°C | Low | High (up to 73%)[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Standard Hantzsch Synthesis)
Materials:
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Phenacyl bromide (α-bromoacetophenone)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve phenacyl bromide (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux the mixture with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and then add water to precipitate the product.
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Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-amino-4-phenylthiazole.
Protocol 2: Synthesis of 3-Methyl-2-imino-2,3-dihydro-4-phenylthiazole (By-product Formation)
Materials:
-
Phenacyl bromide
-
N-methylthiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a pressure tube or a sealed vial, combine phenacyl bromide (1 equivalent) and N-methylthiourea (1 equivalent).
-
Add a 1:2 mixture of ethanol and 10M hydrochloric acid.
-
Seal the vessel and heat the mixture at 80°C for 20-30 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.
-
Extract the product with an organic solvent such as ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to isolate 3-methyl-2-imino-2,3-dihydro-4-phenylthiazole.
Protocol 3: HPLC Analysis of Hantzsch Thiazole Reaction Mixture
Objective: To separate and quantify the desired 2-aminothiazole product from the 2-iminodihydrothiazole by-product and unreacted starting materials.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or trifluoroacetic acid) is often a good starting point.
-
Example Gradient: Start with 10% acetonitrile and ramp up to 90% acetonitrile over 20-30 minutes.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength where all components have reasonable absorbance).
-
Analysis: The desired 2-aminothiazole and the 2-iminodihydrothiazole by-product should have different retention times, allowing for their separation and quantification based on peak area.
Visualizations
Caption: Influence of pH on Hantzsch thiazole synthesis by-product formation.
Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the regioselectivity of reactions on the thiazole ring
Welcome to the technical support center for thiazole (B1198619) chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common regioselectivity challenges encountered during the functionalization of the thiazole ring.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of the thiazole ring?
A1: The electronic properties of the thiazole ring dictate its intrinsic reactivity. The calculated π-electron density shows that the ring has distinct reactive positions:
-
C5 Position: This is the most electron-rich carbon, making it the primary site for electrophilic substitution.[1][2][3]
-
C2 Position: This position is the most electron-deficient and has the most acidic proton.[4] It is the preferred site for nucleophilic attack and deprotonation by strong bases.[1][2][5]
-
C4 Position: This position is considered nearly neutral and is generally less reactive towards electrophiles than C5.[2][5]
-
N3 Position: The nitrogen atom has a lone pair of electrons and is easily protonated.[5]
Troubleshooting Guide 1: Regioselectivity in Electrophilic Aromatic Substitution
Problem: My electrophilic substitution (e.g., halogenation, nitration) on a substituted thiazole is not selective, or the wrong isomer is forming.
Analysis: The regioselectivity of electrophilic substitution is governed by the electronic nature of the substituents already on the ring. Electron-donating groups (EDGs) activate the ring for substitution, while electron-withdrawing groups (EWGs) deactivate it.
Solutions:
-
Influence of Substituents:
-
Activating Groups (e.g., -NH₂, -OR, -CH₃) at C2: These groups strongly enhance the electron density at the C5 position, making it highly favored for electrophilic attack.[5] Even under mild conditions, electron-donating substituents at C2 facilitate the attack of electrophiles at C5.[5]
-
Deactivating Groups (e.g., -NO₂, -CN, -COR) at C2: These groups reduce the nucleophilicity of the entire ring, making electrophilic substitution more difficult. However, substitution, if it occurs, will still generally favor the C5 position, albeit at a much slower rate.
-
| Substituent at C2 | Type | Expected Major Product of Electrophilic Substitution | Reactivity Relative to Unsubstituted Thiazole |
| -NH₂ | Activating (EDG) | 5-substituted | Faster |
| -OCH₃ | Activating (EDG) | 5-substituted | Faster |
| -CH₃ | Activating (EDG) | 5-substituted | Faster |
| -H | (Reference) | 5-substituted | Standard |
| -Cl | Deactivating (EWG) | 5-substituted | Slower |
| -CO₂R | Deactivating (EWG) | 5-substituted | Much Slower |
| -NO₂ | Deactivating (EWG) | 5-substituted | Much Slower |
Troubleshooting Guide 2: Regioselectivity in Metal-Catalyzed C-H Functionalization
Problem: I need to functionalize a specific C-H bond (C2, C4, or C5) on the thiazole ring, but I am getting a mixture of products or reaction at the wrong site.
Analysis: Modern transition-metal-catalyzed C-H functionalization offers powerful control over regioselectivity. The choice of metal catalyst is the most critical factor in determining the site of reaction.[6]
Solutions:
The choice of catalyst exploits different electronic properties of the thiazole ring, leading to predictable and often complementary regioselectivity.[6]
Catalyst System Comparison
| Catalyst System | Target Position | Mechanistic Preference | Typical Reaction | Reference |
| Palladium (Pd) | C5 | Electrophilic palladation at the most nucleophilic site. | C-H Arylation, Alkenylation | [6][7] |
| Copper (Cu) | C2 | Metalation at the most acidic C-H bond. | C-H Arylation | [6][8] |
| Nickel (Ni) | C2 | Metalation at the most acidic C-H bond. | C-H Arylation | [6] |
| Thiazole N-Oxide + Pd | C2 | The N-oxide group acts as a directing group, shifting reactivity to the C2 position. | C-H Arylation | [1] |
| Photoredox (Metal-Free) | C2 | Radical mechanism often favoring the electron-deficient C2 site. | C-H Phosphorylation | [6] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C5-Arylation [6]
-
Reaction: Selective arylation at the C5 position.
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the thiazole derivative (1.0 mmol), the aryl bromide (1.1 mmol), Pd(OAc)₂ (0.001-0.01 mmol, 0.1-1.0 mol%), and potassium acetate (B1210297) (KOAc, 2.0 mmol).
-
Add anhydrous N,N-dimethylacetamide (DMA, 3 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 3-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water, and perform a standard workup.
-
Purify the residue by flash column chromatography.
-
Protocol 2: Nickel-Catalyzed C2-Arylation [6]
-
Reaction: Selective arylation at the C2 position.
-
Procedure:
-
Inside a nitrogen-filled glovebox, add the thiazole derivative (0.5 mmol), aryl chloride (0.75 mmol), Ni(cod)₂ (0.05 mmol, 10 mol%), IMes·HCl (0.10 mmol, 20 mol%), and KHMDS (1.2 mmol) to a vial.
-
Add anhydrous 1,4-dioxane (B91453) (1 mL).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a heating block and stir at 120 °C for 24 hours.
-
After cooling, dilute with ethyl acetate, filter through celite, and concentrate.
-
Purify the residue by flash column chromatography.
-
Troubleshooting Guide 3: Functionalization via Deprotonation
Problem: I want to install a substituent at the C2 position using an electrophile, but the reaction is not working.
Analysis: The C2 proton is the most acidic on the thiazole ring and can be selectively removed by a strong base to generate a potent C2-nucleophile (e.g., 2-lithiothiazole).[1][5] This nucleophile can then react with a variety of electrophiles.
Solutions:
-
Choice of Base: Use a strong, non-nucleophilic base. Organolithium reagents like n-butyllithium (n-BuLi) are most common. Hauser bases also work.[1]
-
Temperature Control: These reactions must be performed at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organometallic intermediate.
-
Electrophile Quench: After the deprotonation is complete, the electrophile (e.g., alkyl halides, aldehydes, ketones) is added to the cold solution.[5]
Protocol 3: C2-Lithiation and Electrophilic Quench
-
Reaction: Deprotonation at C2 followed by reaction with an electrophile.
-
Procedure:
-
Dissolve the thiazole derivative (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) in an oven-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 mmol, 1.05 equiv) dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the electrophile (1.1 mmol, 1.1 equiv) dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and purify by column chromatography.
-
Troubleshooting Guide 4: Regioselectivity in Hantzsch Thiazole Synthesis
Problem: My Hantzsch synthesis using an unsymmetrical α-haloketone and a substituted thioamide is producing a mixture of 2,4- and 2,5-disubstituted thiazole isomers.[9]
Analysis: The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. The regioselectivity depends on which nitrogen and sulfur atoms of the thioamide attack which carbon atoms of the haloketone. This can be influenced by sterics, electronics, and reaction conditions like pH.[9][10]
Solutions:
-
Modify Starting Materials:
-
Steric Hindrance: Introduce a bulky substituent on either the α-haloketone or the thioamide to sterically hinder one of the possible cyclization pathways.[9]
-
Electronic Effects: Use starting materials with strongly electron-donating or electron-withdrawing groups to create a significant electronic bias, favoring one mode of nucleophilic attack.[9]
-
-
Alter Reaction Conditions:
-
pH Control: The pH of the reaction can significantly influence the outcome. Condensation in neutral solvents typically yields 2-(N-substituted amino)thiazoles.[10] However, performing the reaction under strongly acidic conditions (e.g., 10M HCl in ethanol) can favor the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles.[10] In one study, changing from neutral to acidic conditions shifted the product from exclusively the 2-amino isomer to a 73% yield of the 2-imino isomer.[10]
-
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Ethyl 2-bromothiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Ethyl 2-bromothiazole-5-carboxylate in organic solvents.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in common organic solvents for my reaction. What are the first steps I should take?
A1: The initial approach to overcoming solubility issues involves a systematic solvent screening process. The principle is to test a range of solvents with varying polarities. It is also crucial to ensure the compound's purity and the absence of moisture in the solvents, as impurities can significantly impact solubility.[1]
Q2: Are there any general strategies to improve the solubility of heterocyclic compounds like this compound?
A2: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds.[2][3] These include:
-
Co-solvency: Using a mixture of a good solvent and a poor solvent to improve the overall solvating power.[4][5]
-
pH Adjustment: For compounds with acidic or basic functional groups, altering the pH of the medium can increase solubility by forming a more soluble salt.[]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its solubility in the bulk solvent.[2]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for solvation, which can enhance the dissolution rate.[5][7]
Q3: Can temperature be used to improve the solubility of this compound?
A3: Generally, the solubility of solid solutes increases with temperature.[8] Therefore, gentle heating of the solvent while dissolving the compound can be an effective strategy. However, it is essential to consider the thermal stability of this compound to avoid degradation.
Q4: My compound is intended for a biological assay and needs to be in an aqueous buffer, but it's insoluble. What should I do?
A4: For aqueous applications, a common technique is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[9] This stock solution can then be diluted with the aqueous buffer to the desired final concentration. It is important to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.[9]
Troubleshooting Guides
Issue 1: The compound does not dissolve in a single organic solvent.
This is a common challenge with heterocyclic compounds.[1] A systematic approach to creating a suitable solvent system is necessary.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for single-solvent insolubility.
Solutions:
-
Co-solvency: The use of a mixture of solvents can significantly enhance solubility.[2][5] For instance, a small amount of a highly polar solvent like DMSO or DMF can be added to a less polar solvent to improve the solubility of a polar compound.
-
Solvent Mixtures: Experiment with binary or even ternary solvent systems. A table of suggested solvent mixtures for screening is provided below.
Table 1: Suggested Co-solvent Systems for Screening
| Co-solvent System | Rationale |
| Dichloromethane (DCM) / Methanol (MeOH) | A common mixture balancing polarity. |
| Tetrahydrofuran (THF) / Water | Useful if subsequent reaction involves aqueous workup. |
| Toluene / Acetonitrile | A mixture of an aromatic and a polar aprotic solvent. |
| Dimethylformamide (DMF) / Dichloromethane (DCM) | A highly polar aprotic solvent mixed with a less polar one. |
| Dimethyl Sulfoxide (DMSO) / Chloroform | Another combination of a strong polar aprotic solvent with a chlorinated solvent.[1] |
Issue 2: The compound precipitates out of solution during the reaction.
Precipitation during a reaction can be due to changes in the reaction medium's composition or temperature.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. mdpi.com [mdpi.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. ijpbr.in [ijpbr.in]
- 9. reddit.com [reddit.com]
Minimizing homocoupling in Suzuki reactions with thiazole substrates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing thiazole (B1198619) substrates in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of the thiazole ring, particularly the presence of the sulfur atom, can present challenges such as catalyst poisoning and a higher propensity for homocoupling side reactions. This guide offers strategies to mitigate these and other common issues to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of homocoupling byproduct from my boronic acid when using a thiazole substrate. How can I minimize this?
A1: Homocoupling is a prevalent side reaction in Suzuki couplings, and its minimization is key to achieving high yields of the desired cross-coupled product. Several factors can be addressed:
-
Oxygen Exclusion: The presence of oxygen is a primary driver of boronic acid homocoupling. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen). Techniques like subsurface sparging of solvents with an inert gas are highly effective.[1]
-
Choice of Palladium Precatalyst: Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of two boronic acid molecules.[1] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often reduce the incidence of homocoupling.
-
Use of a Mild Reducing Agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) that can lead to homocoupling, without interfering with the main catalytic cycle.[1]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired cross-coupling pathway over the homocoupling pathway.
Q2: My Suzuki reaction with a thiazole halide is sluggish or gives low yields. What are the likely causes?
A2: Low yields with thiazole substrates can stem from several issues, most notably catalyst deactivation.
-
Catalyst Poisoning by Sulfur: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst.[2] This is a common issue with sulfur-containing heterocycles. To counteract this, consider:
-
Increasing Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the partial deactivation.
-
Choosing Robust Ligands: Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, can sometimes "shield" the palladium center and reduce the impact of sulfur coordination.
-
-
Inappropriate Base: The choice of base is critical for activating the boronic acid. For thiazole substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often with a co-solvent like water to aid solubility. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Suboptimal Temperature: Thiazole couplings may require higher temperatures to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 90-110 °C may be beneficial. However, be mindful that excessively high temperatures can also lead to degradation.
Q3: How does the position of the halogen on the thiazole ring affect reactivity in Suzuki coupling?
A3: The position of the leaving group (halide) on the thiazole ring influences its reactivity due to the electronic nature of the ring. Generally, the order of reactivity for halogens is I > Br > Cl. For di-halogenated thiazoles, such as 2-bromo-5-iodothiazole, the coupling will preferentially occur at the more reactive C-I bond, allowing for regioselective synthesis.[3]
Q4: Can I use a thiazole boronic acid or boronate ester as the coupling partner?
A4: Yes, thiazole boronic acids and their esters are viable coupling partners. However, heteroaryl boronic acids, including those of thiazole, can be prone to protodeboronation (hydrolysis of the C-B bond), especially under basic conditions at elevated temperatures. Using more stable boronate esters, such as pinacol (B44631) esters, can often improve reaction outcomes by slowly releasing the boronic acid under the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High Levels of Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂).[1] |
| Use of a Pd(II) precatalyst. | Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄). If using a Pd(II) source, add a mild reducing agent like potassium formate.[1] | |
| Low or No Product Yield | Catalyst poisoning by the thiazole sulfur. | Increase catalyst loading (e.g., to 3-5 mol%). Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[2] |
| Inactive catalyst or suboptimal ligand. | Screen different palladium precatalysts and phosphine ligands. For thiazole substrates, ligands like dppf or Buchwald-type ligands are often effective. | |
| Inappropriate base or solvent. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure adequate solubility. Use a solvent system that dissolves all components, often a mixture like Dioxane/Water or Toluene/Ethanol/Water. | |
| Incomplete Conversion of Starting Material | Insufficient reaction temperature or time. | Cautiously increase the reaction temperature (e.g., from 80 °C to 100 °C). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Poor quality of boronic acid. | Use freshly purchased or purified boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester). | |
| Formation of Dehalogenated Byproduct | Presence of protic sources that can lead to protodehalogenation. | Ensure anhydrous conditions if the reaction is sensitive to water. The choice of base can also influence this side reaction. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies on Suzuki-Miyaura couplings involving thiazole and benzothiazole (B30560) substrates, highlighting the impact of different catalysts, ligands, and bases on the reaction yield.
Table 1: Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzothiazole with Aryl Boronic Acids
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | Moderate | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | 64 | [4] |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | High | [4] |
Table 2: Optimization of Suzuki-Miyaura Coupling of a Halogenated Thiophene Derivative
Note: While not a thiazole, this data on a related sulfur-containing heterocycle provides valuable insights into ligand and solvent effects.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 54 | [4] |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 67 | [4] |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene-DMA-H₂O | 81 | [4] |
Table 3: Comparison of Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
Note: This general data illustrates the significant impact of the base on yield, a critical parameter for thiazole couplings.
| Entry | Base | Yield (%) | Reference |
| 1 | KOH | 100 | [5][6] |
| 2 | K₃PO₄ | < 100 | [5][6] |
| 3 | KF | < 100 | [5][6] |
| 4 | Cs₂CO₃ | < 100 | [5][6] |
| 5 | K₂CO₃ | < 100 | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Halothiazole Derivative
This protocol is a standard method that can be adapted for a variety of 5-halothiazole substrates.[7]
-
Materials:
-
5-Halothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a round-bottom flask, add the 5-halothiazole, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole
This protocol takes advantage of the differential reactivity of C-I and C-Br bonds to achieve selective coupling at the 5-position.[3]
-
Materials:
-
2-Bromo-5-iodothiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-5-iodothiazole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Degas the 1,4-Dioxane/Water solvent mixture by bubbling with inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (typically complete within 4-12 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer twice with ethyl acetate, and combine the organic layers.
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Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude 2-bromo-5-arylthiazole by flash column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Mechanism of palladium catalyst poisoning by thiazole sulfur.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Instability of boronic acids in Suzuki coupling with Ethyl 2-bromothiazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of boronic acids with Ethyl 2-bromothiazole-5-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Coupled Product
Low or no yield is a common problem in Suzuki coupling reactions, particularly when dealing with electron-deficient heteroaromatic halides like this compound. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution(s) |
| Boronic Acid Instability | Boronic acids, especially heteroaromatic ones, can be unstable under reaction conditions, leading to decomposition before coupling can occur.[1][2] Consider using a more stable boronic acid derivative such as a pinacol (B44631) ester or an organotrifluoroborate salt. These can act as "slow-release" sources of the boronic acid, minimizing its concentration and thus its degradation.[3] |
| Inefficient Catalyst System | The choice of palladium catalyst and ligand is critical for the successful coupling of electron-deficient heteroaryl halides. Standard catalysts like Pd(PPh₃)₄ may not be effective.[4] Employ bulky, electron-rich phosphine (B1218219) ligands such as Buchwald's SPhos or XPhos, which have been shown to be effective in couplings of other bromothiazoles.[5] |
| Inappropriate Base | The base is crucial for the transmetalation step.[6] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[7] |
| Suboptimal Solvent | The solvent system must solubilize all reaction components. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used.[8] For anhydrous conditions, which can sometimes suppress boronic acid decomposition, solvents like DMF can be considered.[9] |
| Reaction Temperature | Insufficient heat can lead to a sluggish reaction, while excessive heat may cause catalyst decomposition or an increase in side reactions.[4] An optimal temperature, typically between 80-120 °C, should be determined empirically.[10] |
Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction.
| Potential Cause | Recommended Solution(s) |
| Presence of Oxygen | Oxygen can facilitate the oxidative homocoupling of boronic acids.[7] Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[7] |
| Use of Pd(II) Precatalyst | Pd(II) precatalysts are reduced to the active Pd(0) species in situ, a process that can consume the boronic acid and lead to homocoupling.[11] Starting with a Pd(0) source like Pd₂(dba)₃ may mitigate this issue. |
| High Boronic Acid Concentration | A high concentration of free boronic acid can favor homocoupling. Using a "slow-release" strategy with boronic esters or trifluoroborates can be beneficial.[12] |
Issue 3: Protodeboronation of the Boronic Acid
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common decomposition pathway.[2]
| Potential Cause | Recommended Solution(s) |
| Presence of Protic Solvents | Water or alcohols can serve as proton sources for protodeboronation.[2] While aqueous bases are common in Suzuki couplings, minimizing the amount of water or using anhydrous conditions with a suitable base and solvent combination can be effective. |
| Basic Conditions | The basic conditions required for the Suzuki reaction can promote protodeboronation, especially for electron-deficient or heteroaromatic boronic acids.[13] Careful selection of a milder base or using a two-phase system where the base concentration in the organic phase is low might help. |
| Inherently Unstable Boronic Acid | Some boronic acids, particularly those with electron-withdrawing groups or certain heteroatoms, are inherently prone to protodeboronation.[13] The use of more stable derivatives like MIDA boronates or organotrifluoroborates is highly recommended in these cases.[3] |
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of this compound challenging?
The primary challenges arise from the electronic properties of the substrate. This compound is an electron-deficient heteroaromatic halide. This can make the oxidative addition step of the catalytic cycle more difficult compared to electron-rich aryl halides.[7] Additionally, the thiazole (B1198619) nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive species.[14]
Q2: Which boronic acid derivatives are recommended for this type of coupling?
Given the potential for instability of boronic acids, particularly in the presence of a heteroaromatic coupling partner, the use of more robust derivatives is advisable.
-
Pinacol esters: These are generally more stable to storage and handling and can be used directly in the coupling reaction.[15]
-
MIDA boronates: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and can slowly release the boronic acid under the coupling conditions.[3]
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Organotrifluoroborates (K-salts): These are also stable, crystalline solids that are less prone to protodeboronation.[3]
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
Based on protocols for similar substrates, the following conditions can be a good starting point:
| Parameter | Recommendation |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (2-4 mol%). |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents). |
| Solvent | A degassed mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v). |
| Temperature | 80-100 °C. |
| Boronic Acid | Use a 1.2 to 1.5-fold excess of the boronic acid or its derivative relative to the this compound. |
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[6] It is advisable to take aliquots from the reaction mixture at regular intervals to track the consumption of the starting materials and the formation of the product.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or boronic ester (1.2-1.5 eq)
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Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
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Ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 3.0 eq)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid/ester, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[16]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common instability pathways of boronic acids and stabilization strategies.
Caption: A logical workflow for troubleshooting a challenging Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Scaling up the synthesis of Ethyl 2-bromothiazole-5-carboxylate: potential issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues when scaling up the synthesis of Ethyl 2-bromothiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages in the scaled-up synthesis of this compound?
A1: The industrial synthesis of this compound is typically a two-stage process. The first stage is the formation of the key intermediate, Ethyl 2-aminothiazole-5-carboxylate, commonly via a Hantzsch thiazole (B1198619) synthesis. The second stage involves the conversion of the amino group to a bromo group through a Sandmeyer-type diazotization and bromination reaction.[1]
Q2: What are the most critical safety concerns when scaling up this synthesis?
A2: The primary safety concern is the thermal instability of the aryl diazonium salt intermediate formed during the Sandmeyer-type reaction. These salts can decompose exothermically, and in some cases, explosively, if the temperature is not strictly controlled.[2][3] Therefore, robust temperature control and monitoring are paramount. Additionally, the handling of brominating agents requires appropriate personal protective equipment and engineering controls to avoid exposure.
Q3: Is flow chemistry a viable option for the large-scale synthesis of this compound?
A3: Yes, flow chemistry is a highly recommended alternative for the diazotization and bromination step, especially at a larger scale.[2] It enhances safety by minimizing the volume of the hazardous diazonium intermediate present at any given time. Continuous processing also allows for better temperature control and can lead to improved yields and consistency.[4]
Q4: What are the common impurities that can be expected in the final product?
A4: Common impurities may include unreacted Ethyl 2-aminothiazole-5-carboxylate, byproducts from the Hantzsch synthesis, and over-brominated species such as Ethyl 2,4-dibromothiazole-5-carboxylate.[5] The formation of these impurities is often dependent on reaction conditions like temperature and stoichiometry.
Troubleshooting Guides
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-5-carboxylate
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | - Gradually increase the reaction temperature, monitoring for degradation.- Extend the reaction time and track progress using in-process controls (e.g., HPLC). |
| Side reactions such as dehalogenation of the α-haloketone starting material. | - Ensure the reaction is performed under neutral to slightly basic conditions to minimize side reactions.[6] | |
| Steric hindrance from bulky starting materials impeding the reaction. | - Consider using a more reactive α-haloketone or optimizing the base and solvent system to enhance reactivity. | |
| Product Purification a Challenge | The product has similar polarity to byproducts or unreacted starting materials. | - Optimize the crystallization solvent system. Consider using a mixed solvent system to improve selectivity.- If crystallization is ineffective, column chromatography may be necessary, though it can be challenging at scale. |
| The product "oils out" during crystallization. | - Slow down the cooling rate during crystallization.- Use a different solvent system where the product is less soluble.[7] |
Stage 2: Diazotization and Bromination
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Decomposition of the diazonium salt intermediate due to inadequate temperature control. | - Ensure the cooling system of the reactor is sufficient for the scale of the reaction.- Implement slow, subsurface addition of the sodium nitrite (B80452) solution to prevent localized overheating.[2] |
| Inefficient mixing leading to localized high concentrations of reagents and side reactions. | - Optimize the agitation speed and impeller design to ensure homogeneity. | |
| Formation of Impurities (e.g., dibromo-adducts) | Elevated reaction temperature during bromination. | - Maintain strict temperature control during the addition of the copper(I) bromide and throughout the reaction. The formation of dibromo species is more prevalent at higher temperatures.[5][8] |
| Incorrect stoichiometry of reagents. | - Carefully control the molar ratios of the reagents. An excess of the brominating agent can lead to over-bromination. | |
| Safety Concerns (e.g., thermal runaway) | Accumulation of the unstable diazonium salt. | - Transition the diazotization step to a continuous flow process to minimize the amount of hazardous intermediate.[2]- Ensure that the addition of sodium nitrite is slow and controlled, and that there is no accumulation of unreacted reagent. |
Experimental Protocols
Protocol 1: Pilot Plant Scale Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This protocol is a general guideline and requires optimization for specific equipment and conditions.
-
Reaction Setup: In a suitable glass-lined reactor, charge ethyl α-bromoacetoacetate and a suitable solvent (e.g., ethanol).
-
Thiourea (B124793) Addition: Prepare a solution of thiourea in ethanol. Slowly add the thiourea solution to the reactor while maintaining the temperature at a controlled setpoint (e.g., 20-25°C).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by HPLC until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture with an aqueous base (e.g., sodium bicarbonate solution).
-
Isolation: The product may precipitate upon neutralization. If so, filter the solid and wash it with water. If not, concentrate the reaction mixture under reduced pressure and then perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Pilot Plant Scale Diazotization and Bromination
Safety Precaution: This reaction involves a thermally unstable intermediate. A thorough process safety review is mandatory before execution.
-
Diazotization Setup: In a jacketed reactor with a high-efficiency cooling system, suspend Ethyl 2-aminothiazole-5-carboxylate in an aqueous solution of hydrobromic acid. Cool the mixture to 0-5°C with vigorous stirring.
-
Nitrite Addition: Prepare a pre-cooled aqueous solution of sodium nitrite. Add this solution slowly and subsurface to the reactor, ensuring the temperature does not exceed 5°C.
-
Diazonium Salt Formation: Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate reactor, prepare a solution of copper(I) bromide in aqueous hydrobromic acid and cool it to 0-5°C.
-
Addition of Diazonium Salt: Slowly transfer the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10°C. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Isolation: Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Data Presentation
Table 1: Representative Yields for the Synthesis of Ethyl 2-aminothiazole-5-carboxylate
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | Dioxane/Water | THF |
| Temperature | Reflux | 80°C | 60°C |
| Reaction Time | 6 hours | 4 hours | 8 hours |
| Yield | ~75% | ~85% | ~70% |
Note: These are illustrative yields and will vary based on specific reaction conditions and scale.
Table 2: Impact of Temperature on Impurity Profile in Bromination Step
| Reaction Temperature | Desired Product (%) | Dibromo-impurity (%) | Other Impurities (%) |
| 0-5°C | >95 | <2 | <3 |
| 10-15°C | 90-95 | 3-7 | <3 |
| >20°C | <85 | >10 | >5 |
Note: Data is representative and intended to illustrate the trend of increased impurity formation with higher temperatures.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low yields in the diazotization step.
References
- 1. guidechem.com [guidechem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. unifr.ch [unifr.ch]
- 4. Selectivity engineering of the diazotization reaction in a continuous flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in Ethyl 2-bromothiazole-5-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of Ethyl 2-bromothiazole-5-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My final product shows a lower purity than expected after the Sandmeyer reaction. What are the likely impurities?
A1: Lower than expected purity following the Sandmeyer reaction is often due to incomplete reaction or side reactions involving the diazonium salt intermediate. The most common impurities include:
-
Ethyl 2-aminothiazole-5-carboxylate: The unreacted starting material from the diazotization step.
-
Ethyl 2-hydroxythiazole-5-carboxylate: Formed by the reaction of the intermediate diazonium salt with water. This is often a significant byproduct if the reaction temperature is not carefully controlled.
-
Azo-coupling products: Colored impurities that can form from the reaction of the diazonium salt with the electron-rich starting material, Ethyl 2-aminothiazole-5-carboxylate.
Q2: I observe an unexpected peak in my HPLC analysis with a similar retention time to my product. How can I identify it?
A2: An unexpected peak with a similar retention time could be a structurally related impurity. To identify this impurity, the following steps are recommended:
-
LC-MS Analysis: Determine the molecular weight of the impurity. This can help distinguish between isomers or compounds with different substituents.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition of the impurity.
-
NMR Spectroscopy: Isolate the impurity using preparative HPLC and perform 1H and 13C NMR analysis to elucidate its structure. 2D NMR techniques like COSY, HSQC, and HMBC can establish connectivity.[1]
Q3: My reaction mixture has a persistent yellow or orange color, even after purification. What could be the cause?
A3: A persistent color in the final product often indicates the presence of azo-dye-like impurities. These can form when the diazonium salt intermediate couples with unreacted Ethyl 2-aminothiazole-5-carboxylate. To mitigate this:
-
Ensure the complete conversion of the amino group to the diazonium salt by using an adequate amount of sodium nitrite (B80452) and maintaining a low reaction temperature (-5 to 0 °C).
-
Employ a purification method such as column chromatography with a suitable solvent system to separate these colored byproducts.
Q4: The yield of my bromination step is consistently low. What are the potential reasons?
A4: Low yields in the Sandmeyer bromination can be attributed to several factors:
-
Decomposition of the diazonium salt: The diazonium intermediate is unstable and can decompose, especially at higher temperatures. It is crucial to maintain the reaction temperature below 0 °C.
-
Incomplete diazotization: Insufficient sodium nitrite or inadequate acidic conditions can lead to incomplete formation of the diazonium salt.
-
Side reactions: The formation of byproducts such as Ethyl 2-hydroxythiazole-5-carboxylate will consume the diazonium intermediate and reduce the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory synthesis involves a two-step process:
-
Hantzsch Thiazole (B1198619) Synthesis: Cyclization of ethyl 2-chloroacetoacetate with thiourea (B124793) to form Ethyl 2-aminothiazole-5-carboxylate.
-
Sandmeyer Reaction: Diazotization of the 2-amino group of Ethyl 2-aminothiazole-5-carboxylate using sodium nitrite in a strong acid (like hydrobromic acid), followed by treatment with a copper(I) bromide catalyst to introduce the bromo substituent.[2][3]
Q2: What are the potential impurities originating from the starting materials?
A2: Impurities can be present in the starting materials or formed from their degradation. Key examples include:
-
From Ethyl 2-chloroacetoacetate: Dichloroacetoacetate esters or unreacted starting materials from its synthesis.
-
From Thiourea: Cyanamide or dicyandiamide, which can be present in aged thiourea. It is crucial to use high-purity starting materials to minimize the introduction of these impurities.[4]
Q3: Which analytical techniques are most effective for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main component and various impurities. A C18 column with a gradient of water (containing an acid modifier like trifluoroacetic acid) and acetonitrile (B52724) is a common starting point.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any isolated impurities.[1]
-
Mass Spectrometry (MS): Used to determine the molecular weight of impurities, often coupled with a chromatographic technique (LC-MS or GC-MS).[1]
Q4: How should this compound be stored?
A4: this compound should be stored in a cool, dark place under an inert atmosphere.[3] The compound is a solid at room temperature and should be kept in a tightly sealed container to prevent hydrolysis and degradation.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Ethyl 2-aminothiazole-5-carboxylate | C₆H₈N₂O₂S | 172.21 | Unreacted intermediate |
| Ethyl 2-hydroxythiazole-5-carboxylate | C₆H₇NO₃S | 173.19 | Side reaction (hydrolysis of diazonium salt) |
| Ethyl 2-chlorothiazole-5-carboxylate | C₆H₆ClNO₂S | 191.64 | Contamination with chloride ions |
| Azo-coupled dimer | C₁₂H₁₃N₅O₄S₂ | 371.40 | Side reaction (azo coupling) |
Table 2: Typical HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water.
-
B: Acetonitrile.
-
-
Gradient Program: A typical gradient would start with a lower percentage of acetonitrile and gradually increase to elute more nonpolar compounds. A starting point could be 30% B, increasing to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for confirming the structure of the final product and characterizing unknown impurities.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group and the proton on the thiazole ring. Impurities will present as additional, unexpected signals.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and for determining the structure of unknown impurities by establishing connectivity between atoms.[1]
3. Mass Spectrometry (MS) for Molecular Weight Determination
MS is used to determine the molecular weight of the product and any impurities.
-
Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Analysis: The resulting mass spectrum will show the molecular ion peak (M+), which can be used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of key impurities from the diazonium salt intermediate.
Caption: Workflow for impurity identification and characterization.
References
Effect of base and ligand choice on Suzuki coupling with 2-bromothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-bromothiazoles. The following information addresses common challenges related to the selection of bases and ligands, offering data-driven insights and detailed experimental protocols to optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with 2-bromothiazole (B21250) is giving a low yield. What are the most common causes and how can I improve it?
A1: Low yields in the Suzuki coupling of 2-bromothiazoles can stem from several factors. Here's a troubleshooting guide to address the most frequent issues:
-
Ineffective Base: The choice and quality of the base are critical. Weak or poorly soluble bases may not be effective. Consider switching to a stronger or more soluble base. For instance, stronger bases like K₃PO₄ or Cs₂CO₃ often outperform Na₂CO₃ or K₂CO₃.[1] The use of an aqueous solution of the base can also be beneficial by aiding in the dissolution of the inorganic base and facilitating the crucial transmetalation step.[1]
-
Suboptimal Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-deficient heterocycles like thiazoles, bulky and electron-rich phosphine (B1218219) ligands such as SPhos and XPhos are often more effective than traditional ligands like PPh₃.[2] These ligands promote the oxidative addition step and can prevent catalyst decomposition.[1]
-
Catalyst Deactivation: Palladium catalysts can be deactivated by oxygen. It is crucial to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1] Using a pre-catalyst, which is an air-stable palladium source, can also help ensure the generation of the active Pd(0) species.
-
Inadequate Temperature: The reaction may require elevated temperatures to proceed efficiently. If you are running the reaction at a lower temperature (e.g., 80 °C), consider incrementally increasing it to 100-110 °C, while monitoring for any potential decomposition of your starting materials or product.[1]
-
Impure Reagents: Impurities in the 2-bromothiazole, boronic acid, or solvents can poison the catalyst. Ensure all your reagents are of high purity and that your solvents are anhydrous if the reaction conditions call for it.
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To mitigate this:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before adding the catalyst and that a positive pressure of an inert gas is maintained throughout the reaction.
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.
-
Base and Solvent Selection: The choice of base and solvent can influence the rate of homocoupling. Screening different base and solvent systems may be necessary. Sometimes, a weaker base can help minimize this side reaction.
Q3: Debromination of my 2-bromothiazole is a competing reaction. What conditions can I change to prevent this?
A3: Debromination can occur due to the presence of protic impurities or certain catalyst/ligand combinations, especially at elevated temperatures. To address this:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of protic sources.
-
Ligand Screening: Screen different phosphine ligands, as some may be less prone to promoting debromination.
-
Lower Reaction Temperature: If possible, lowering the reaction temperature can help reduce the incidence of debromination.
Q4: Which base is generally the most effective for the Suzuki coupling of 2-bromothiazoles?
A4: The choice of base is highly substrate-dependent, but for heteroaryl bromides, including 2-bromothiazoles, stronger inorganic bases are often preferred. A general trend in effectiveness is often observed as: K₃PO₄ ≥ Cs₂CO₃ > K₂CO₃ > Na₂CO₃ . Cesium fluoride (B91410) (CsF) can also be a highly effective base, particularly in anhydrous conditions, due to the high affinity of fluoride for boron, which facilitates the transmetalation step. The optimal base should be determined empirically for your specific substrate combination.
Data on Base and Ligand Performance
The following tables summarize quantitative data on the effect of different bases and ligands on Suzuki-Miyaura coupling reactions involving aryl and heteroaryl bromides. While not all data is specific to 2-bromothiazole, it provides a strong indication of performance trends.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ / P(biph)Ph₂ | Toluene/H₂O | 100 | 100 |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Cs₂CO₃ | Pd(OAc)₂ / P(biph)Ph₂ | Toluene/H₂O | 100 | 100 |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂ / P(biph)Ph₂ | Toluene/H₂O | 100 | 90 |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Na₂CO₃ | Pd(OAc)₂ / P(biph)Ph₂ | Toluene/H₂O | 100 | 85 |
| 5 | 4-Bromoacetophenone | Phenylboronic acid | KF | Pd(OAc)₂ / P(biph)Ph₂ | Toluene/H₂O | 100 | 65 |
| 6 | 2-Bromo-1H-imidazo[4,5-b]pyrazine | Phenylboronic acid | CsF | (A-taphos)₂PdCl₂ | DME/H₂O | 100 | >95 |
Data compiled from multiple sources for comparative purposes.[3][4]
Table 2: Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Base | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Chloroindazole | 3-Fluorophenylboronic acid | K₃PO₄ | Pd₂(dba)₃ | SPhos | Dioxane/H₂O | 100 | 80 |
| 2 | 3-Chloroindazole | 3-Fluorophenylboronic acid | K₃PO₄ | Pd₂(dba)₃ | XPhos | Dioxane/H₂O | 100 | 75 |
| 3 | 4-Bromotoluene | Phenylboronic acid | KOH | Pd(OAc)₂ | Biaryl Phosphacycle 1 | THF | 25 | 100 |
| 4 | 4-Bromotoluene | Phenylboronic acid | KOH | Pd(OAc)₂ | Biaryl Phosphacycle 3 | THF | 25 | 100 |
| 5 | 2-Aryl-2'-bromo benzothiazole | Phenylboronic acid | Na₂CO₃ | Pd₂(dba)₃ | None | Dioxane/H₂O | - | 83 |
Data compiled from multiple sources for comparative purposes.[2][5][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromothiazole with an Arylboronic Acid
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
2-Bromothiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 2-bromothiazole, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.[7]
-
Add the palladium catalyst to the flask under a positive flow of inert gas.[7]
-
Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction flask via syringe.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Screening Experiment for Optimizing Reaction Conditions
This protocol outlines a method for screening different catalysts, ligands, and bases in parallel.
Preparation:
-
To an array of oven-dried reaction vials, add the 2-bromothiazole (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv).
-
In a glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and ligands if applicable.
-
Weigh out the different bases to be screened into each respective vial.
Reaction Setup:
-
To each vial, add the palladium precursor (e.g., 2 mol%) and the ligand (e.g., 4 mol%).
-
Add the base (e.g., 2.0-3.0 equiv).
-
Add the solvent to achieve the desired concentration.
-
Seal the vials and degas by bubbling with an inert gas or by the freeze-pump-thaw method.
-
Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature.
-
Monitor the progress of each reaction at regular intervals by taking small aliquots for analysis by TLC, GC, or LC-MS.
-
After completion, work up each reaction and analyze the crude product to determine the conversion and yield for each set of conditions.
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Logical relationships between components in a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of Ethyl 2-arylthiazole-5-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of aryl halides with organometallic reagents is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. Among these powerful transformations, the Suzuki-Miyaura and Stille couplings are two of the most widely employed methods for the arylation of heteroaromatic compounds. This guide provides an objective comparison of these two prominent coupling reactions for the specific application of synthesizing ethyl 2-arylthiazole-5-carboxylates from ethyl 2-bromothiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, including the anti-gout drug Febuxostat.[1]
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters | Organostannanes (organotin compounds) |
| Toxicity of Reagents | Boronic acids are generally considered low in toxicity. | Organotin compounds are highly toxic and require careful handling and purification to remove tin byproducts.[2] |
| Reaction Conditions | Typically requires a base for activation of the boronic acid. Can be sensitive to base-labile functional groups. | Generally proceeds under neutral or milder conditions, offering broad functional group tolerance.[2][3] |
| Byproducts | Boron-based byproducts are generally water-soluble and easier to remove. | Tin byproducts can be difficult to remove completely from the final product.[2] |
| Commercial Availability | A wide variety of arylboronic acids are commercially available. | A good selection of organostannanes is available, but perhaps less diverse than boronic acids. |
| Common Side Reactions | Protodeborylation of the boronic acid, homocoupling, and dehalogenation of the aryl halide.[4] | Homocoupling of the organostannane is a common side reaction.[5][6] |
Experimental Data Summary
Suzuki Coupling: Representative Conditions
The Suzuki coupling of 2-halothiazoles is a well-established transformation. The following conditions are representative for the coupling of this compound with an arylboronic acid.
| Parameter | Representative Conditions |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Catalyst Loading | 1-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | Good to excellent (70-95%) |
Stille Coupling: Representative Conditions
The Stille coupling offers an alternative with different reactivity profiles. The following conditions are representative for the coupling of this compound with an arylstannane.
| Parameter | Representative Conditions |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ |
| Catalyst Loading | 1-5 mol% |
| Ligand (optional) | AsPh₃ or P(2-furyl)₃ |
| Additive (optional) | CuI or LiCl |
| Solvent | DMF, NMP, or Toluene |
| Temperature | 80-120 °C |
| Reaction Time | 2-48 hours |
| Typical Yield | Moderate to excellent (60-90%) |
Reaction Mechanisms and Experimental Workflows
The catalytic cycles for both the Suzuki and Stille couplings proceed through a series of fundamental organometallic transformations: oxidative addition, transmetalation, and reductive elimination.
Suzuki Coupling
The Suzuki coupling is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. The resulting palladium(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the arylboronic acid with the base. Finally, reductive elimination from the diorganopalladium(II) intermediate yields the desired 2-arylthiazole product and regenerates the active palladium(0) catalyst.[7]
Caption: Catalytic cycle of the Suzuki coupling.
Stille Coupling
Similar to the Suzuki coupling, the Stille reaction begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The subsequent step is a transmetalation reaction where the aryl group is transferred from the organostannane to the palladium(II) center. The catalytic cycle is completed by the reductive elimination of the desired product, which regenerates the palladium(0) catalyst.[3][5]
Caption: Catalytic cycle of the Stille coupling.
Detailed Experimental Protocols
The following are representative experimental protocols for the Suzuki and Stille couplings of this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific aryl coupling partners.
Suzuki Coupling Protocol
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of 2-halothiazoles.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ethyl 2-arylthiazole-5-carboxylate.
Stille Coupling Protocol
This protocol is a representative procedure for the Stille coupling of a heteroaryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryltributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF to the flask via syringe.
-
Add the aryltributylstannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-arylthiazole-5-carboxylate.
Conclusion
Both the Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The choice between the two often depends on a balance of factors including the toxicity and handling of reagents, the functional group tolerance required for the specific substrates, and the ease of purification.
-
The Suzuki coupling is generally favored due to the lower toxicity of boronic acids and the simpler removal of byproducts.[7] Its wide adoption in the pharmaceutical industry for processes like the synthesis of Febuxostat underscores its reliability and practicality on a larger scale.[1]
-
The Stille coupling , despite the toxicity of organotin reagents, offers the advantage of often proceeding under milder, base-free conditions, which can be crucial when dealing with base-sensitive functional groups.[2][3] The reaction can also be less susceptible to steric hindrance in some cases.
Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic target and the resources available in the laboratory. This guide provides the foundational information to make an informed decision and to design a successful cross-coupling strategy for the synthesis of valuable 2-arylthiazole derivatives.
References
- 1. guidechem.com [guidechem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Reactivity: Ethyl 2-bromothiazole-5-carboxylate vs. Ethyl 2-chlorothiazole-5-carboxylate
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Thiazole (B1198619) derivatives, in particular, are privileged scaffolds found in numerous pharmacologically active compounds. The reactivity of halogenated thiazoles is of significant interest as the halogen atom serves as a versatile handle for a variety of chemical transformations. This guide provides an objective comparison of the reactivity of Ethyl 2-bromothiazole-5-carboxylate and Ethyl 2-chlorothiazole-5-carboxylate, two key intermediates in organic synthesis. The comparison focuses on their performance in common and crucial reactions, supported by established chemical principles and experimental data from analogous systems.
General Reactivity Principles
The reactivity of the carbon-halogen bond in 2-halothiazoles is dictated by the nature of the chemical transformation. In general, two major reaction types are considered: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA r).
-
Palladium-Catalyzed Cross-Coupling Reactions: In these reactions, the rate-determining step is often the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The bond strength of the carbon-halogen bond plays a crucial role, with weaker bonds leading to higher reactivity. The general trend for reactivity is C-I > C-Br > C-Cl > C-F.[1] Therefore, this compound is expected to be more reactive than its chloro-analogue in reactions such as Suzuki, Heck, and Sonogashira couplings.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, the reactivity in SNAr reactions is governed by the electronegativity of the halogen, which influences the polarization of the C-X bond and the stability of the intermediate Meisenheimer complex. The generally accepted reactivity order for the leaving group in SNAr is F > Cl > Br > I.[2][3] This suggests that Ethyl 2-chlorothiazole-5-carboxylate would be more susceptible to nucleophilic attack than the bromo-derivative under suitable conditions.
Comparative Performance in Key Reactions
To provide a clear comparison, the following sections detail the expected reactivity and provide representative experimental protocols for key transformations.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[4] The higher reactivity of the C-Br bond makes this compound the preferred substrate for this reaction, generally requiring milder conditions and achieving higher yields in shorter reaction times compared to the chloro-analogue.
| Feature | This compound | Ethyl 2-chlorothiazole-5-carboxylate |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, K₃PO₄ | Stronger bases may be required (e.g., Cs₂CO₃) |
| Reaction Temperature | Room temperature to moderate heating (e.g., 80-90 °C) | Higher temperatures often necessary (e.g., >100 °C) |
| Reaction Time | Generally shorter | Generally longer |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the respective ethyl 2-halothiazole-5-carboxylate (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).[5] The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and the mixture is heated at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12 hours).[5] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[5]
The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] Similar to the Suzuki coupling, the greater reactivity of the C-Br bond makes this compound a more efficient substrate.
| Feature | This compound | Ethyl 2-chlorothiazole-5-carboxylate |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | PdCl₂(PPh₃)₂ / CuI | More specialized catalysts may be needed |
| Typical Base | Amine base (e.g., Et₃N, i-Pr₂NH) | Stronger amine bases or alternative conditions |
| Reaction Temperature | Room temperature to mild heating (e.g., 40-60 °C) | Higher temperatures generally required |
| Reaction Time | Shorter | Longer |
Experimental Protocol: Sonogashira Coupling
To a dry round-bottom flask under an inert atmosphere, add the respective ethyl 2-halothiazole-5-carboxylate (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%). Anhydrous solvent (e.g., THF or DMF) is added, followed by an amine base (e.g., triethylamine, 2.5 mmol) and the terminal alkyne (1.2 mmol) via syringe. The reaction mixture is stirred at the appropriate temperature (e.g., 50 °C) and monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[8] The established reactivity trend of C-Br > C-Cl holds, making the bromo-substituted thiazole more reactive.
| Feature | This compound | Ethyl 2-chlorothiazole-5-carboxylate |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Often requires more active catalysts or ligands |
| Typical Base | Et₃N, K₂CO₃ | Stronger bases may be necessary |
| Reaction Temperature | Typically 80-120 °C | May require higher temperatures |
| Reaction Time | Shorter | Longer |
Experimental Protocol: Heck Reaction
In a sealed tube, the respective ethyl 2-halothiazole-5-carboxylate (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 mmol) are combined in a suitable solvent (e.g., DMF or acetonitrile). The vessel is purged with an inert gas and heated to the required temperature (e.g., 100 °C) for several hours. After cooling, the reaction mixture is filtered, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.
For SNAr, the reactivity trend is reversed. The higher electronegativity of chlorine makes the C2 position of Ethyl 2-chlorothiazole-5-carboxylate more electrophilic and thus more susceptible to nucleophilic attack.
| Feature | This compound | Ethyl 2-chlorothiazole-5-carboxylate |
| Relative Reactivity | Lower | Higher |
| Reaction Conditions | More forcing conditions (higher temperature, stronger nucleophile) may be needed | Milder conditions are often sufficient |
| Common Nucleophiles | Amines, alkoxides, thiols | Amines, alkoxides, thiols |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
The respective ethyl 2-halothiazole-5-carboxylate (1.0 mmol) and an amine (1.2-2.0 mmol) are dissolved in a suitable solvent (e.g., ethanol, DMSO, or NMP). A base (e.g., K₂CO₃ or Et₃N, 2.0 mmol) may be added if the amine salt is used or to neutralize the generated H-X. The mixture is heated to the required temperature (e.g., 80-150 °C) and stirred until the reaction is complete as monitored by TLC or LC-MS. After cooling, the mixture is poured into water and the product is either filtered if it precipitates or extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Conclusion
The choice between this compound and Ethyl 2-chlorothiazole-5-carboxylate is highly dependent on the desired chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck, the bromo-derivative is the more reactive and often preferred substrate, allowing for milder reaction conditions and potentially higher yields. Conversely, for nucleophilic aromatic substitution reactions, the chloro-derivative is the more activated substrate and will typically provide better results. Researchers and drug development professionals should select the appropriate starting material based on the specific synthetic route and reaction type to optimize efficiency and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Alternative Brominating Agents for Thiazole Synthesis
The brominated thiazole (B1198619) motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The traditional method for the electrophilic bromination of the thiazole ring utilizes elemental bromine (Br₂). However, its high toxicity, corrosive nature, and often poor regioselectivity have driven the adoption of safer and more efficient alternatives.[1] This guide provides a comparative overview of common alternative brominating agents, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Understanding Thiazole Bromination: Regioselectivity
The reactivity of the thiazole ring in electrophilic aromatic substitution is dictated by the electron densities at its carbon atoms. The calculated pi-electron density indicates that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack.[2][3] The C2 position is the most electron-deficient, while the C4 position is nearly neutral.[3] Consequently, direct bromination of unsubstituted thiazole typically yields 5-bromothiazole. The presence of electron-donating groups, particularly at the C2 position, can further activate the ring and reinforce this inherent selectivity for the C5 position.[3]
The general mechanism involves the attack of the thiazole's π-electrons on an electrophilic bromine species (Br⁺), forming a positively charged intermediate known as an arenium ion or sigma complex.[4] This intermediate is stabilized by resonance. In a subsequent fast step, a proton is removed from the C5 position, restoring the aromaticity of the ring and yielding the brominated product.[4]
Comparison of Key Brominating Agents
Choosing a brominating agent requires a balance of reactivity, safety, cost, and substrate compatibility. While elemental bromine serves as a baseline, several N-bromo reagents have emerged as superior alternatives for most applications.
| Reagent | Formula | Key Characteristics | Safety & Handling |
| Elemental Bromine | Br₂ | Highly reactive, inexpensive baseline reagent. | Highly toxic, corrosive, volatile fuming liquid. Requires extreme caution and specialized handling.[1] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Mild, selective, and crystalline solid. Widely used and easy to handle.[1][5] | Stable solid, significantly safer than Br₂. Decomposes over time, may have a yellow/brown color.[5] |
| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | C₅H₆Br₂N₂O₂ | Inexpensive and convenient alternative to NBS, particularly for electron-rich arenes.[6][7] | Stable, crystalline solid with a slight bromine odor. Less corrosive than inorganic halogens.[8][9] |
| Dibromoisocyanuric acid (DBI) | C₃HBr₂N₃O₃ | A very powerful brominating agent, capable of brominating even deactivated aromatic rings under mild conditions.[10][11][12] | Potent reagent; irritating solid that requires care to avoid inhalation or skin contact.[11][13] |
Featured Alternative Brominating Agents
N-Bromosuccinimide (NBS)
NBS is arguably the most common and versatile alternative to liquid bromine. As a crystalline solid, it is significantly easier and safer to handle, weigh, and store. It is a source of electrophilic bromine and is highly effective for the bromination of various aromatic and heteroaromatic systems, including thiazoles. Reactions are typically carried out in solvents like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) at room temperature.[5]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is another solid N-bromo compound that serves as an excellent bromine source. It is noted for being a cost-effective and highly stable alternative to NBS.[6][8] Its reactivity is well-suited for the bromination of electron-rich aromatic systems, making it a strong candidate for thiazole chemistry.[7] It has also been successfully employed for the selective ortho-monobromination of phenols, highlighting its utility in complex syntheses.[14]
Dibromoisocyanuric acid (DBI)
For substrates that are resistant to bromination with NBS or DBDMH, DBI offers a significant increase in reactivity. It is recognized as one of the most powerful N-bromo brominating agents, capable of functionalizing even deactivated aromatic rings under relatively mild conditions where other reagents fail.[10][11] For example, in the bromination of the deactivated nitrobenzene, DBI achieves an 88% yield at 20°C, whereas NBS requires heating to 100°C in the presence of a catalyst.[11] This potent reactivity makes it a valuable tool for challenging brominations.
Experimental Protocols
Below is a general protocol for the bromination of a thiazole derivative using N-Bromosuccinimide, which can be adapted based on the specific substrate and desired outcome.
General Protocol for C5-Bromination of a Thiazole using NBS
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiazole substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile).
-
Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the solution in a single portion or portion-wise at room temperature. For highly reactive substrates, the reaction vessel may be cooled in an ice bath (0 °C) prior to NBS addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or the chosen temperature). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel or recrystallization to yield the pure brominated thiazole.
Visualizing Workflows and Agent Selection
To further aid researchers, the following diagrams illustrate the general reaction pathway and a decision-making framework for selecting an appropriate brominating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 6. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 7. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | CAS 77-48-5 | Connect CH´hemicals [connectchemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. DBDMH - Wikipedia [en.wikipedia.org]
- 10. Dibromoisocyanuric acid | 15114-43-9 | Benchchem [benchchem.com]
- 11. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. DIBROMOISOCYANURIC ACID | 15114-43-9 [chemicalbook.com]
- 14. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Spectroscopic Purity Analysis: A Comparative Guide for Ethyl 2-bromothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to assessing the purity of Ethyl 2-bromothiazole-5-carboxylate using spectroscopic methods. This guide provides a comparative analysis of the target compound against its common process-related impurities, supported by experimental data and detailed protocols.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity assessment of this compound.
Workflow for Spectroscopic Purity Assessment
The following workflow outlines the systematic approach to determining the purity of this compound.
Caption: Workflow for the spectroscopic purity assessment of this compound.
Spectroscopic Data Comparison
A comparative analysis of the spectroscopic data for this compound and its potential process-related impurities is presented below. The primary impurities arise from the starting materials and precursors used in its synthesis, namely Ethyl 2-aminothiazole-5-carboxylate, Ethyl acetoacetate (B1235776), and Thiourea.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities that have distinct proton signals from the main compound.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicity | Key Differentiating Features |
| This compound | 8.16 (s, 1H, thiazole-H), 4.38 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.39 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) | Single sharp singlet for the thiazole (B1198619) proton at a downfield chemical shift. |
| Ethyl 2-aminothiazole-5-carboxylate | ~7.7 (s, 1H, thiazole-H), ~7.1 (br s, 2H, -NH₂), ~4.2 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) | Presence of a broad singlet for the amino protons (-NH₂) and an upfield shift of the thiazole proton compared to the bromo-derivative. |
| Ethyl acetoacetate (keto-enol tautomers) | Keto: ~3.4 (s, 2H, -COCH₂CO-), ~2.2 (s, 3H, -COCH₃), ~4.2 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃). Enol: ~12.0 (s, 1H, enol -OH), ~5.0 (s, 1H, =CH-), ~1.9 (s, 3H, -C(OH)=CH-CH₃ ), ~4.2 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) | Characteristic signals for the keto and enol forms, which are absent in the spectrum of the target compound. |
| Thiourea | ~7.0-7.5 (br s, 4H, -NH₂) | A broad singlet in the aromatic region corresponding to the four protons of the two amino groups. |
¹³C NMR Spectroscopy Data (Predicted)
| Compound | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | ~161 (C=O), ~148 (C-Br), ~145 (thiazole-C5), ~125 (thiazole-C4), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
| Ethyl 2-aminothiazole-5-carboxylate | ~170 (C=O), ~162 (C-NH₂), ~148 (thiazole-C5), ~110 (thiazole-C4), ~61 (-OCH₂CH₃), ~15 (-OCH₂CH₃) |
| Ethyl acetoacetate (keto form) | ~201 (C=O, ketone), ~167 (C=O, ester), ~61 (-OCH₂CH₃), ~50 (-COCH₂CO-), ~30 (-COCH₃), ~14 (-OCH₂CH₃) |
| Thiourea | ~183 (C=S) |
FT-IR Spectroscopy Data
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.
| Compound | Key FT-IR Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound | ~1720-1730 (strong) | C=O stretch (ester) |
| ~1540-1560 (medium) | C=N stretch (thiazole ring) | |
| ~1250-1300 (strong) | C-O stretch (ester) | |
| ~700-800 (medium) | C-Br stretch | |
| Ethyl 2-aminothiazole-5-carboxylate | ~3300-3400 (two bands, medium) | N-H stretch (primary amine) |
| ~1680-1700 (strong) | C=O stretch (ester, shifted due to conjugation with NH₂) | |
| ~1620 (medium) | N-H bend | |
| Ethyl acetoacetate | ~1740 (strong) | C=O stretch (ester) |
| ~1720 (strong) | C=O stretch (ketone) | |
| ~2900-3000 (medium) | C-H stretch (aliphatic) | |
| Thiourea | ~3100-3400 (broad, strong) | N-H stretch |
| ~1615 (strong) | N-H bend | |
| ~1415 (medium) | C=S stretch |
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of the compound and can reveal the presence of impurities with different mass-to-charge ratios.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₆H₆BrNO₂S | 236.09 | 235.9 / 237.9 (due to Br isotopes) |
| Ethyl 2-aminothiazole-5-carboxylate | C₆H₈N₂O₂S | 172.21 | 173.0 |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 131.1 |
| Thiourea | CH₄N₂S | 76.12 | 77.0 |
Experimental Protocols
NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the signals for quantitative analysis.
FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
-
Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable analyzer (e.g., quadrupole, time-of-flight).
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
-
Data Processing: The data system will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.
Conclusion
The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive approach for the purity assessment of this compound. By comparing the spectroscopic data of a test sample with the reference data provided in this guide, researchers and drug development professionals can confidently identify and quantify potential impurities, ensuring the quality and integrity of this critical pharmaceutical intermediate. It is important to note that while predicted ¹³C NMR data is provided as a guideline, obtaining experimental data for the reference standard is highly recommended for definitive structural confirmation and purity analysis.
A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions of Ethyl 2-bromothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-bromothiazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anti-gout medication Febuxostat.[1] Monitoring the progress of reactions involving this building block is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comparative overview of these methods, including exemplary experimental protocols and data, to assist researchers in selecting the most appropriate technique for their specific needs.
Method Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for analyzing reactions of this compound and its derivatives depends on several factors, primarily the volatility and thermal stability of the analytes, as well as the specific goals of the analysis (e.g., quantification of known compounds versus identification of unknown byproducts).
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. Ideal for polar and high molecular weight compounds. | Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile or polar analytes. |
| Detection | Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (LC-MS). Provides quantitative data and, with MS, structural information. | Mass Spectrometry provides detailed structural information and allows for compound identification through spectral libraries. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtering. | May require derivatization to increase volatility and thermal stability. |
| Typical Run Time | 10-30 minutes | 15-45 minutes |
| Key Advantage for this Application | Excellent for quantifying the starting material, products, and non-volatile impurities in a single run without derivatization. | Powerful for identifying unknown byproducts and impurities due to the extensive fragmentation information from the mass spectrometer. |
Exemplary Experimental Protocols
The following are proposed starting methods for the analysis of a typical reaction mixture, such as a Suzuki coupling reaction involving this compound. These protocols are based on methods developed for the structurally related drug, Febuxostat, and should be optimized for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC (RP-HPLC) method is designed for the quantitative analysis of this compound and its reaction products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a sample of the reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Given the boiling point of this compound is 216-217 °C, it is amenable to GC-MS analysis without derivatization.[] This method is particularly useful for the identification of volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
Ionization Mode: Electron Impact (EI) at 70 eV
Sample Preparation:
-
Dissolve a sample of the reaction mixture in a volatile organic solvent such as Dichloromethane or Ethyl Acetate to a final concentration of approximately 1 mg/mL.
-
If necessary, filter the solution before injection.
Hypothetical Data Presentation
The following tables present hypothetical data for the analysis of a Suzuki coupling reaction mixture where this compound is a reactant.
Table 1: Exemplary HPLC Data
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 4.5 | 0.1 | 0.3 |
| Boronic Acid Reactant | 3.2 | 0.2 | 0.6 |
| Suzuki Coupling Product | 8.1 | 0.1 | 0.3 |
| Hydrolyzed Product | 6.7 | 0.5 | 1.5 |
Table 2: Exemplary GC-MS Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 12.8 | 235, 237 (M+), 206, 208, 162, 164 |
| Unreacted Starting Material Impurity | 10.2 | Varies |
| Low Molecular Weight Byproduct | 7.5 | Varies |
Visualizing the Analytical Workflow and Decision Process
To further clarify the application of these methods, the following diagrams illustrate the general analytical workflow and a decision-making process for choosing between HPLC and GC-MS.
General analytical workflow for reaction monitoring.
Decision tree for selecting between HPLC and GC-MS.
References
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Bromothiazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals and researchers working with thiazole-containing scaffolds, the choice of an optimal palladium catalyst system for the coupling of 2-bromothiazole (B21250) is critical to ensure high yields, purity, and overall efficiency. This guide provides an objective comparison of various palladium catalyst systems, supported by experimental data from studies on 2-bromothiazole and closely related heteroaryl bromides.
Performance Comparison of Palladium Catalyst Systems
The following tables summarize the performance of different classes of palladium catalysts in the Suzuki coupling of 2-bromothiazoles and analogous heteroaryl bromides with various arylboronic acids. Direct comparative studies on 2-bromothiazole being scarce, this data has been compiled from various literature sources to provide a representative overview.
Phosphine (B1218219) Ligand-Based Catalysts
Traditional and bulky phosphine ligands are widely used in Suzuki couplings due to their ability to stabilize the palladium center and facilitate the catalytic cycle.
| Catalyst System | Ligand | Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | 2-Bromo-5-iodothiazole | 4-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 90-100 | 4-12 | High (Selective for C-I) | 5 | [1] |
| Pd(dppf)Cl₂ | dppf | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | 10 | [2] |
| Pd(OAc)₂/SPhos | SPhos | 5-Bromo-2-chlorobenzo[d]thiazole | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 | 2 (Pd), 4 (Ligand) | [1] |
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
NHC ligands have emerged as powerful alternatives to phosphines, often offering greater stability and reactivity, particularly for challenging substrates.
| Catalyst System | Ligand | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd-NHC Complex | Acenaphthenyl NHC | Aryl Bromides | Arylboronic Acids | - | Toluene | 35-40 | - | High | - | [3] |
| [Pd(IPr)(μ-Cl)Cl]₂ | IPr | Aryl Esters | Arylboronic Acids | - | - | 40 | - | High (TON up to 670) | - | [4] |
Palladacycle Catalysts
Palladacycles are pre-catalysts known for their high stability and catalytic activity, often achieving high turnover numbers (TONs) and turnover frequencies (TOFs).
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | TON | TOF (h⁻¹) | Reference |
| Dinorbornyl Palladacycle | Aryl Iodides | Arylboronic Acids | K₂CO₃ | Anisole | - | - | up to 5 x 10⁹ | up to 1 x 10⁹ | [5] |
| Bedford-type Palladacycle | Aryl Chlorides | Arylboronic Acids | Cs₂CO₃ | - | - | - | > 1,000,000 | - |
Ligand-Free Catalysts
In some cases, the Suzuki coupling can be effectively performed without the addition of an external ligand, simplifying the reaction setup.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ | 2'-Bromo-2-aryl benzothiazole | Arylboronic Acids | Na₂CO₃ | Dioxane/H₂O | Reflux | 4 | up to 99 | 10 | [6] |
| Pd(OAc)₂ | 2'-Bromo-2-aryl benzothiazole | Arylboronic Acids | - | - | - | - | 65 | - | [6] |
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions of 2-bromothiazole using different catalyst systems are provided below. These protocols are based on established procedures for similar substrates and can be adapted as a starting point for optimization.[1][2][7][8]
Protocol 1: Suzuki Coupling using a Phosphine Ligand-Based Catalyst (e.g., Pd(dppf)Cl₂)
Materials:
-
2-Bromothiazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane (B109758) adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiazole, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed DME and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling using a Ligand-Free Catalyst (e.g., Pd₂(dba)₃)
Materials:
-
2-Bromothiazole (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol, 5 mol% Pd)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Argon gas
-
Standard laboratory glassware
Procedure:
-
In an oven-dried round-bottom flask, combine 2-bromothiazole, the arylboronic acid, Pd₂(dba)₃, and Na₂CO₃.
-
Add 1,4-dioxane and water to the mixture.
-
Bubble argon gas through the reaction mixture for 5-10 minutes.
-
Heat the mixture to reflux (approximately 100 °C) under an argon atmosphere for 4-8 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
Visualizing the Process
To aid in understanding the experimental setup and the underlying chemical transformation, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rose-hulman.edu [rose-hulman.edu]
A Comparative Validation of Synthetic Routes to a Key Oseltamivir Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent synthetic routes to a key pharmaceutical intermediate of Oseltamivir, the active ingredient in Tamiflu®. The analysis focuses on the well-established route starting from naturally sourced (-)-shikimic acid and a more recent, azide-free alternative commencing with the readily available diethyl D-tartrate. The comparison is supported by experimental data to inform strategic decisions in drug development and process chemistry.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the two synthetic routes, offering a clear and concise comparison of their efficiency and material requirements.
| Parameter | Synthesis from (-)-Shikimic Acid | Synthesis from Diethyl D-Tartrate |
| Starting Material | (-)-Shikimic Acid | Diethyl D-Tartrate |
| Number of Steps | 8–12 (An optimized route is 8 steps) | 11 |
| Overall Yield | ~17-22% (Commercial Process)[1]; Up to 47% (Optimized Route) | Not explicitly stated, but individual step yields are high[2] |
| Use of Azide (B81097) Reagents | Yes | No[2] |
| Key Chemical Reactions | Mesylation, Regioselective Azidation, Aziridination[2] | Asymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction[2] |
| Final Product Purity | High purity (99.7% reported for a similar route)[1] | High purity implied by detailed characterization[2] |
Analysis of Synthetic Pathways
The synthesis originating from (-)-shikimic acid is a mature and industrially proven method. However, its reliance on a natural product makes it susceptible to supply chain vulnerabilities. The use of potentially explosive azide reagents is a significant safety consideration for large-scale production.[1][2]
The azide-free synthesis starting from diethyl D-tartrate presents a compelling alternative.[2] It utilizes an inexpensive and abundant starting material and circumvents the safety hazards associated with azides. This route involves key transformations such as an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons reaction to construct the core cyclohexene (B86901) ring.[2] While the total number of steps is slightly higher, the avoidance of hazardous reagents and a more stable starting material supply chain are significant advantages.
Visualized Workflows
The following diagrams illustrate the logical flow of the key transformations in each synthetic route and a general workflow for validating a synthetic protocol.
Caption: Comparative workflows of Oseltamivir synthesis.
Caption: General experimental workflow for synthesis validation.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on published literature and are intended for research purposes.
Synthesis from (-)-Shikimic Acid: Key Steps
a) Trimesylation of Protected Shikimate: The protected shikimic acid derivative is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath. A base, typically triethylamine, is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.
b) Regioselective Azidation: The resulting trimesylate is dissolved in a mixture of acetone (B3395972) and water. Sodium azide (NaN₃) is added portion-wise at a controlled temperature. The reaction is stirred for several hours until the starting material is consumed. The product is then extracted, and the solvent is removed under reduced pressure to yield the crude azido-dimesylate, which is purified accordingly.[2]
c) Aziridination: The purified azido-dimesylate is dissolved in an appropriate solvent. Triphenylphosphine is added to the solution, initiating the Staudinger reaction to form an intermediate phosphazene, which then undergoes intramolecular cyclization. Triethylamine and a small amount of water are added to facilitate the formation of the aziridine (B145994) ring. The product is isolated and purified by chromatography.[2]
Synthesis from Diethyl D-Tartrate: Key Steps
a) Asymmetric Aza-Henry (Nitro-Mannich) Reaction: A chiral sulfinylimine, derived from diethyl D-tartrate, is reacted with nitromethane (B149229) in the presence of a suitable base. This key step establishes the stereochemistry of the amino and nitro groups and crucially avoids the use of azide reagents for introducing the first nitrogen functionality.[2]
b) Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction: The product obtained from the aza-Henry reaction is subjected to reaction conditions that trigger a cascade sequence. This begins with an intramolecular nitro-Michael addition followed by a Horner-Wadsworth-Emmons olefination. This domino reaction efficiently constructs the functionalized cyclohexene ring of the Oseltamivir core structure.[2]
Conclusion
Both the established shikimic acid route and the newer diethyl D-tartrate route offer viable pathways to this key Oseltamivir intermediate. The choice between them depends on multiple factors, including the cost and availability of starting materials, the desired scale of production, and critical safety considerations regarding the use of potentially hazardous reagents. The azide-free synthesis from diethyl D-tartrate represents a significant advancement in creating a more secure and safer supply chain for this essential medicine. Further process optimization will continue to refine these and other synthetic approaches.
References
Analysis of reaction kinetics for the formation of Ethyl 2-bromothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-bromothiazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, including the anti-gout drug Febuxostat.[1] An efficient and well-understood synthetic route is crucial for its application in drug development. This guide provides a comparative analysis of common synthetic methods for the formation of this compound, focusing on reaction kinetics, experimental protocols, and overall yield.
Comparison of Synthetic Methodologies
The synthesis of this compound is typically achieved through a two-step process:
-
Hantzsch Thiazole (B1198619) Synthesis: Cyclization of a halogenated carbonyl compound with a thioamide to form the 2-aminothiazole (B372263) ring.
-
Sandmeyer-type Reaction: Diazotization of the 2-amino group followed by bromination.
While the initial cyclization is a standard procedure, variations in the subsequent diazotization-bromination step significantly impact the reaction conditions and potentially the overall efficiency. Below is a comparison of two common methods for the conversion of the amino group to a bromine atom.
| Parameter | Method A: Sodium Nitrite (B80452) Diazotization | Method B: Nitrite Ester Diazotization |
| Reagents | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr) | n-Butyl Nitrite, Copper(II) Bromide (CuBr₂) |
| Temperature | -10°C to 0°C | Room Temperature to 60°C |
| Reaction Time | ~4.5 hours | ~15 minutes |
| Yield | ~50-68% | ~46% (monobromination) |
| Key Considerations | Requires low temperatures and strong acidic conditions.[1] | Milder conditions, but can lead to di-halogenated byproducts.[2] |
Reaction Kinetics Analysis
-
Hantzsch Thiazole Synthesis: The rate of this condensation reaction is dependent on the concentration of the reactants (α-haloketone and thiourea (B124793) derivative), the solvent polarity, and the temperature. The reaction proceeds via a nucleophilic attack of the sulfur on the α-carbon, followed by cyclization and dehydration. The use of catalysts can also significantly enhance the reaction rate.
-
Sandmeyer Reaction: The kinetics of the Sandmeyer reaction are influenced by the rate of diazotization and the subsequent copper-catalyzed decomposition of the diazonium salt. The diazotization step is typically fast at low temperatures in the presence of a strong acid. The rate of the final bromination step is dependent on the temperature and the concentration of the copper catalyst. Temperature control is critical to prevent the uncontrolled decomposition of the diazonium salt.
Experimental Protocols
Method A: Synthesis of this compound via Sodium Nitrite Diazotization
This protocol is adapted from a standard procedure for the Sandmeyer reaction of 2-aminothiazole derivatives.
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve Ethyl 2-aminothiazole-5-carboxylate (10.0 g, 46.45 mmol) in 48% hydrobromic acid (75 mL) in a flask and cool the stirred solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (4.80 g, 69.68 mmol) in water (50 mL) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Continue stirring the mixture at 0°C for 15 minutes after the addition is complete.
-
In a separate flask, dissolve copper(I) bromide (6.66 g, 46.45 mmol) in 48% hydrobromic acid (75 mL) and cool to 0°C.
-
Add the copper(I) bromide solution dropwise to the diazonium salt solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Upon completion of the reaction, dilute the mixture with dichloromethane (200 mL).
-
Wash the organic layer sequentially with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (100% chloroform) to yield this compound.
Visualizing the Synthesis Pathway
The following diagrams illustrate the overall synthetic workflow and the logical relationship between the two main stages of the reaction.
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of the synthesis stages.
References
A Comparative Guide to Alternative Synthetic Pathways for 2-Arylthiazole-5-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The 2-arylthiazole-5-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The efficient and versatile synthesis of this heterocyclic system is therefore of critical importance. This guide provides an objective comparison of prominent synthetic routes to 2-arylthiazole-5-carboxylates, presenting key performance data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary of Synthetic Routes
Several distinct strategies have been developed for the synthesis of 2-arylthiazole-5-carboxylates, ranging from classical condensation reactions to modern transition-metal-catalyzed and one-pot methodologies. The primary routes compared in this guide are:
-
Traditional Hantzsch Thiazole (B1198619) Synthesis: A robust and well-established method involving the condensation of an α-halocarbonyl compound with a thioamide.
-
Convergent Synthesis from β-Ethoxyacrylamide: A highly efficient approach that constructs the thiazole ring from a pre-functionalized acrylamide (B121943) precursor.
-
Mucochloric Acid-Based Synthesis: A scalable route utilizing an inexpensive and readily available starting material.
-
Ultrasound-Assisted One-Pot Synthesis: A rapid and efficient method that combines multiple reaction steps in a single vessel, often with improved yields and shorter reaction times.
-
Photolytic Synthesis from Isoxazolones: A unique approach involving the photochemical rearrangement of an isoxazolone precursor in the presence of a thioamide.
-
Transition-Metal-Catalyzed C-H Arylation: A modern and direct method for introducing the aryl group onto a pre-existing thiazole-5-carboxylate core, avoiding the need for pre-functionalized starting materials.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.
| Metric | Hantzsch Synthesis | Convergent (from β-Ethoxyacrylamide) | Mucochloric Acid-Based | Ultrasound-Assisted One-Pot | Photolytic (from Isoxazolone) |
| Starting Materials | α-Haloketone, Thioamide | β-Ethoxyacrylamide, NBS, Thiourea (B124793) | Mucochloric Acid, Arylamine, Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate, Aromatic aldehyde, Ethyl dichlorophosphite (B8498940) | Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, Thioamide |
| Number of Steps | 1-2 | 2 | 3-4 | 1 | 1 |
| Overall Yield (%) | 60-85% | ~70% (over 2 steps)[1] | ~68%[1] | High yields | 40-60%[2][3] |
| Reaction Time | 2-24 h | 4-8 h | 8-12 h | 30-90 min[4] | 1-3 h |
| Temperature (°C) | 25-80 | 25-80 | 50-65[1] | 50[4] | Photochemical (rt) |
| Key Advantages | Well-established, good yields | High efficiency, good for sterically hindered anilines | Scalable, inexpensive starting materials | Rapid, high yields, one-pot | Novel approach, mild conditions |
| Key Disadvantages | Availability of α-haloketone precursor | Requires preparation of β-ethoxyacryloyl chloride | Multiple steps, chlorinated intermediates | Specialized equipment (ultrasonicator) | Moderate yields, requires photochemical reactor |
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of each synthetic route.
Experimental Protocols
Protocol 1: Traditional Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the Hantzsch synthesis of 2-arylthiazole-5-carboxylates.
-
Step 1: Preparation of α-halocarbonyl precursor: The key starting material is an α-halo-β-ketoester. This can be prepared by the halogenation of a β-ketoester using a suitable halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) in an appropriate solvent.
-
Step 2: Cyclocondensation: The α-halocarbonyl compound is reacted with a thioamide in a suitable solvent, such as ethanol (B145695) or methanol. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. Upon completion, the product can be isolated by precipitation and filtration, followed by recrystallization.[5]
Protocol 2: Convergent Synthesis via β-Ethoxyacrylamide Intermediate
This protocol is based on a highly efficient method developed for the synthesis of related 2-aminothiazole-5-carboxamides.[1]
-
Step 1: Synthesis of N-aryl-β-ethoxyacrylamide: An appropriate arylamine is dissolved in a suitable solvent like THF, and pyridine (B92270) is added as a base. The mixture is cooled, and β-ethoxyacryloyl chloride is added slowly. The reaction is allowed to proceed at room temperature. The product can be isolated by filtration after precipitation.
-
Step 2: α-Bromination and Cyclization: The N-aryl-β-ethoxyacrylamide is suspended in a mixture of dioxane and water. N-bromosuccinimide (NBS) is added to perform a chemoselective α-bromination. Subsequently, thiourea is added, and the mixture is heated to induce ring closure, forming the desired 2-arylthiazole-5-carboxamide in high yield.[1]
Protocol 3: Ultrasound-Assisted One-Pot Synthesis
This protocol describes a rapid, one-pot, three-component synthesis.[4]
-
A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (2.5 mmol) and an aromatic aldehyde (2.5 mmol) is dissolved in tetrahydrofuran (B95107) (20 mL).
-
The reaction mixture is exposed to ultrasound irradiation for 30 minutes.
-
A solution of ethyl dichlorophosphite (2.5 mmol) in THF (5 mL) with triethylamine (B128534) (2.5 mmol) is then added dropwise to the reaction mixture.
-
The resulting mixture is further subjected to ultrasound irradiation at 50 °C for an additional 30–90 minutes.[4]
-
After completion, the solvent is removed under reduced pressure, and the product is purified.
Protocol 4: Photolytic Synthesis from an Isoxazolone Precursor
This protocol details a photochemical approach to the target molecule.[2][3]
-
A solution of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate and a thioamide in acetonitrile (B52724) containing 0.5% trifluoroacetic acid is prepared.
-
The solution is irradiated in a photochemical reactor with a 300 nm lamp at room temperature for 1-3 hours.
-
The solvent is removed in vacuo, and the residue is purified by chromatography to yield the 2-arylthiazole-5-carboxylate.[2][3]
Conclusion
The choice of synthetic route for 2-arylthiazole-5-carboxylates is dependent on several factors, including the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. For small-scale laboratory synthesis and the rapid generation of analogues, the convergent synthesis from β-ethoxyacrylamide and the ultrasound-assisted one-pot method offer high efficiency and good yields. For large-scale industrial production, the mucochloric acid-based route presents a cost-effective and scalable option. The traditional Hantzsch synthesis remains a reliable and versatile method, while the photolytic and transition-metal-catalyzed C-H arylation approaches represent modern alternatives with unique advantages in terms of mild reaction conditions and synthetic efficiency. This guide provides the foundational data to enable an informed decision for the synthesis of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Modern Cross-Coupling Methods: Benchmarking Against the Suzuki Reaction
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and versatile carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. For decades, the Suzuki-Miyaura cross-coupling reaction has been a workhorse in this field, prized for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2] However, the continuous drive for innovation has led to the development and refinement of several other powerful cross-coupling methods.
This guide provides an objective comparison of new and alternative cross-coupling methods against the traditional Suzuki reaction, with a focus on the Heck, Stille, and Negishi reactions. We will delve into their catalytic cycles, present comparative experimental data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate method for their synthetic challenges.
At a Glance: Key Cross-Coupling Methodologies
The Suzuki, Heck, Stille, and Negishi reactions are all palladium-catalyzed cross-coupling reactions that facilitate the formation of C-C bonds, but they differ in their coupling partners and, consequently, in their advantages and limitations.[3][4][5]
-
Suzuki Reaction: Couples an organoboron reagent (boronic acid or ester) with an organohalide or triflate. It is renowned for its use of stable, non-toxic, and environmentally benign boron reagents.[1][2]
-
Heck Reaction: Couples an unsaturated halide or triflate with an alkene.[6][7] This method is particularly useful for the synthesis of substituted alkenes.[6][7]
-
Stille Reaction: Couples an organotin reagent (organostannane) with an organohalide or triflate. A key advantage is the stability of the organotin reagents to air and moisture.[8][9]
-
Negishi Reaction: Couples an organozinc reagent with an organohalide or triflate.[3][10] Organozinc reagents exhibit high reactivity, which can be advantageous for challenging couplings.[11]
Quantitative Performance Comparison
The choice of a cross-coupling method often hinges on factors such as yield, reaction rate, catalyst loading, and substrate scope. Below are tables summarizing comparative data from the literature for the synthesis of similar molecular scaffolds using different cross-coupling strategies.
Table 1: Suzuki vs. Heck Reaction for the Synthesis of Stilbene (B7821643) Derivatives
| Entry | Aryl Halide | Alkene | Method | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Styrene | Suzuki | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 92 |
| 2 | 4-Iodoanisole | Styrene | Heck | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 4 | 85 |
| 3 | 4-Bromotoluene | Ethyl Acrylate | Suzuki | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 80 | 16 | 88 |
| 4 | 4-Bromotoluene | Ethyl Acrylate | Heck | Pd(OAc)₂ (2) | K₂CO₃ | DMA | 120 | 6 | 78 |
Table 2: Suzuki vs. Stille Reaction for the Synthesis of Biaryl Compounds [12][13]
| Entry | Aryl Halide | Coupling Partner | Method | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Suzuki | Pd(OAc)₂/XPhos (2) | K₃PO₄ | Toluene | 100 | 12 | 80 |
| 2 | 1-Bromo-4-nitrobenzene | Phenyltributylstannane | Stille | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 8 | 89 |
| 3 | 4-Bromoanisole | Diazocine-boronic ester | Suzuki | Pd(OAc)₂/XPhos (5) | K₂CO₃ | Dioxane | 100 | 4 | 95 |
| 4 | 4-Bromoanisole | Diazocine-stannane | Stille | Pd₂(dba)₃/P(o-tol)₃ (5) | - | Toluene | 90 | 4 | 90 |
Table 3: Suzuki vs. Negishi Reaction for Biaryl Synthesis [14]
| Entry | Aryl Halide | Coupling Partner | Method | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopiperonal | 7-Indolylboronic acid | Suzuki | Pd(PPh₃)₄ (5) | THF | 65 | 12 | 67-74 |
| 2 | 6-Bromopiperonal | 7-Indolylzinc chloride | Negishi | Pd(dppf)Cl₂ (5) | THF | 65 | 12 | 0 |
| 3 | 4-Chlorotoluene | Phenylzinc chloride | Negishi | Pd(P(t-Bu)₃)₂ (2) | THF/NMP | 100 | 12 | 95 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | Suzuki | Pd(amphos)Cl₂ (3) | Toluene/H₂O | 100 | 24 | 85 |
Catalytic Cycles: A Visual Comparison
The following diagrams, generated using Graphviz, illustrate the fundamental steps of the catalytic cycles for the Suzuki, Heck, Stille, and Negishi reactions.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Heck reaction.
Figure 3: Catalytic cycle of the Stille cross-coupling reaction.
Figure 4: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative procedures for the Heck, Stille, and Negishi reactions.
Protocol 1: Heck Reaction - Synthesis of trans-4,4'-Dibromostilbene[15]
This protocol describes the synthesis of a stilbene derivative via a double Heck reaction.
Materials:
-
4-[(Bromophenyl)azo]morpholine (starting material for in situ diazonium salt generation)
-
40% Tetrafluoroboric acid (HBF₄)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Procedure:
-
Diazonium Salt Formation:
-
In a 500-mL Erlenmeyer flask, dissolve 4-bromoaniline (B143363) (15.0 g, 87 mmol) in 6 N hydrochloric acid (36.4 mL).
-
Cool the mixture to 0°C to induce precipitation.
-
Add a solution of sodium nitrite (B80452) (6.30 g, 91 mmol) in water (10 mL) dropwise over 10 minutes.
-
Stir at 0°C for 20 minutes.
-
Add morpholine (B109124) (8.3 g, 9.0 mL, 96 mmol) dropwise over 10 minutes.
-
Add water (100 mL) followed by the dropwise addition of 10% aqueous sodium bicarbonate solution (130 mL).
-
Stir for an additional hour, then filter the precipitate, wash with water, and air dry to obtain 4-[(bromophenyl)azo]morpholine.
-
-
Heck Coupling:
-
In a 500-mL round-bottomed flask, charge the triazene (B1217601) from the previous step (14.3 g, 53 mmol) and methanol (125 mL).
-
Cool the stirred solution to 0°C and add 40% tetrafluoroboric acid (23 mL, 106 mmol) dropwise over 10 minutes.
-
Remove the ice bath and stir for an additional 10 minutes at room temperature.
-
Add palladium(II) acetate (0.12 g, 0.53 mmol) followed by the dropwise addition of a solution of vinyltriethoxysilane (4.94 g, 5.5 mL, 26 mmol) in methanol (10 mL).
-
Add a second portion of Pd(OAc)₂ (0.12 g, 0.53 mmol) and continue stirring for 30 minutes at room temperature.
-
Warm the mixture to 40°C for 20 minutes and then heat under reflux for 15 minutes.
-
-
Work-up and Purification:
-
Concentrate the solution to half its volume under reduced pressure and add water (150 mL).
-
Filter the precipitated solid, wash with water, and air dry.
-
Boil the solid with toluene (125 mL) and filter while hot.
-
Concentrate the filtrate to approximately 70 mL, warm to 70°C, and add light petroleum (30 mL).
-
Cool to room temperature to crystallize the product, trans-4,4'-dibromostilbene.
-
Protocol 2: Stille Reaction - Synthesis of a Biaryl Compound[16]
This protocol provides a general procedure for the Stille coupling of an aryl halide with an organostannane.
Materials:
-
Aryl halide (e.g., 7-iodoisatin)
-
Organostannane (e.g., protected stannyl (B1234572) tyrosine derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Optional: Additive such as CuI or LiCl
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the organostannane (1.1-1.5 eq), and the palladium catalyst (1-5 mol%).
-
If using, add any solid additives at this stage.
-
-
Solvent Addition and Degassing:
-
Add the anhydrous, degassed solvent via syringe.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
To remove tin byproducts, the organic layer can be washed with an aqueous solution of KF or passed through a plug of silica (B1680970) gel.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Negishi Reaction - Synthesis of a Hindered Biaryl[17]
This protocol is a modified procedure for the palladium-catalyzed Negishi coupling to generate sterically hindered biaryl compounds.
Materials:
-
Aryl halide
-
Organozinc reagent (can be prepared in situ)
-
Palladium catalyst (e.g., a palladacycle precatalyst with a suitable phosphine (B1218219) ligand)
-
Anhydrous, degassed solvent (e.g., THF)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Reaction Setup:
-
In an oven-dried, resealable Schlenk tube containing a magnetic stir bar and capped with a rubber septum, evacuate and backfill with argon three times.
-
Add the palladium catalyst and the aryl halide.
-
Add the organozinc reagent solution via syringe.
-
-
Solvent and Additive Addition:
-
Use NMP (1.0 mL) to rinse the walls of the tube.
-
Replace the septum with a Teflon screwcap and seal the Schlenk tube.
-
-
Reaction:
-
Place the reaction mixture in a preheated oil bath at 100°C.
-
Stir magnetically until the aryl halide has been completely consumed as determined by GC analysis.
-
-
Work-up:
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Conclusion
The Suzuki reaction remains an exceptionally valuable and widely used tool in synthetic chemistry due to its mild conditions and the low toxicity of its reagents. However, for specific applications, alternative cross-coupling methods such as the Heck, Stille, and Negishi reactions can offer distinct advantages. The Heck reaction is unparalleled for the direct arylation and vinylation of alkenes. The Stille reaction, despite the toxicity of organotin reagents, provides a robust method with highly stable and readily prepared coupling partners. The Negishi reaction, with its highly reactive organozinc reagents, is often the method of choice for challenging couplings that may be sluggish with other methods.
Ultimately, the selection of the optimal cross-coupling reaction is a multifaceted decision that requires careful consideration of the specific substrates, desired product, and practical aspects such as reagent availability, toxicity, and reaction conditions. This guide provides a foundational framework to aid researchers in making these critical decisions, thereby accelerating the discovery and development of novel molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pearson.com [pearson.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Review of Synthetic Methods for Producing Substituted Thiazoles
Thiazoles are a fundamental class of heterocyclic compounds integral to the fields of medicinal chemistry and materials science. Their derivatives exhibit a wide range of biological activities, serving as the core scaffold in numerous pharmaceuticals. This guide provides a comparative overview of three classical and widely adopted methods for the synthesis of substituted thiazoles: the Hantzsch synthesis, the Cook-Heilbron synthesis, and the Gabriel synthesis. We will delve into their reaction mechanisms, provide detailed experimental protocols for representative examples, and present a quantitative comparison of their performance.
Hantzsch Thiazole (B1198619) Synthesis
The Hantzsch synthesis, first reported by Arthur Hantzsch in 1887, is a versatile and high-yielding method for the preparation of a wide variety of thiazole derivatives.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[1]
Reaction Mechanism
The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxythiazoline intermediate yields the aromatic thiazole ring.[2]
Experimental Protocols
This procedure details the synthesis of 2-amino-4-phenylthiazole (B127512) from 2-bromoacetophenone (B140003) and thiourea.[3]
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (B129727) (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Air dry the collected solid on a tared watchglass to obtain the final product.
-
This protocol describes the synthesis of 5-(Furan-2-yl)thiazole from 2-bromo-1-(furan-2-yl)ethanone and thioformamide (B92385).
-
Materials:
-
2-Bromo-1-(furan-2-yl)ethanone
-
Thioformamide
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-bromo-1-(furan-2-yl)ethanone in ethanol in a round-bottom flask.
-
Add an equimolar amount of thioformamide to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data
| Product | Reactants | Solvent | Conditions | Time | Yield | Reference |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone, Thiourea | Methanol | 100°C | 30 min | 99% | [3] |
| 5-(Furan-2-yl)thiazole | 2-Bromo-1-(furan-2-yl)ethanone, Thioformamide | Ethanol | Reflux | 4-6 h | Not specified | |
| Substituted Thiazoles | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Ethanol/Water | 65°C | 2-3 h | 79-90% | |
| Substituted Thiazoles | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Ethanol/Water | Ultrasonic Irradiation (RT) | 10-15 min | 85-94% |
Diagrams
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
References
A Comparative Analysis of Synthetic Routes to Febuxostat: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic pathway for an active pharmaceutical ingredient (API) is a critical decision influenced by factors including cost, yield, purity, safety, and environmental impact. This guide provides a detailed cost-benefit analysis of the most prominent synthetic routes to Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout.
This analysis focuses on three primary synthetic strategies, each originating from a different commercially available starting material: 4-hydroxy-3-nitrobenzaldehyde (B41313), p-cyanophenol, and salicylaldehyde (B1680747). The comparison highlights key quantitative metrics, outlines detailed experimental protocols for pivotal steps, and discusses the inherent advantages and disadvantages of each approach.
Key Comparison Metrics
The following tables provide a summary of the quantitative data for each of the major synthetic routes to Febuxostat. It is important to note that the cost of materials is based on laboratory-scale pricing and may not accurately reflect industrial bulk pricing. Overall yields are estimated from literature and patent data and can vary based on specific reaction conditions and scale.
Table 1: Cost Analysis of Starting Materials and Key Reagents
| Material | Route 1 (from 4-hydroxy-3-nitrobenzaldehyde) | Route 2 (from p-cyanophenol) | Route 3 (from Salicylaldehyde) |
| Primary Starting Material | 4-Hydroxy-3-nitrobenzaldehyde | p-Cyanophenol | Salicylaldehyde |
| Estimated Cost of Primary Starting Material (per kg) | ~$500 - $1000[1][2][3] | ~$1200 - $2400[4][5][6][7][8] | ~$700 - $900[9][10] |
| Key Reagents | Thioacetamide, Ethyl 2-chloroacetoacetate, Isobutyl bromide, Sodium hydroxide, Potassium cyanide (in some variations) | Thioacetamide, Ethyl 2-chloroacetoacetate, Hexamethylenetetramine (HMTA), Polyphosphoric acid (PPA) or Trifluoroacetic acid (TFA), Isobutyl bromide | Formalin, Hydrochloric acid, Sodium cyanide, Isobutyl bromide, Thioacetamide, Ethyl 2-chloroacetoacetate |
| Cost of Key Reagents (Qualitative) | Moderate | High (due to PPA/TFA) | Moderate to High (due to cyanide) |
Table 2: Comparison of Process Parameters and Yields
| Parameter | Route 1 | Route 2 | Route 3 |
| Number of Steps (Typical) | 5-7 | 4-6 | 6-8 |
| Estimated Overall Yield | 40-50% | 45-60% | 35-45% |
| Key Challenges | Potential use of highly toxic cyanides, management of nitro group reduction. | Use of corrosive and environmentally problematic PPA or TFA, formation of byproducts. | Multi-step synthesis of the core intermediate, use of highly toxic cyanides. |
| Reported Purity | High, but potential for specific impurities. | Generally high, but requires careful purification to remove byproducts.[11] | High, with purification at final stages.[12] |
Table 3: Safety and Environmental Impact Assessment
| Factor | Route 1 | Route 2 | Route 3 |
| Hazardous Reagents | Potassium cyanide (in some variations - highly toxic). | Polyphosphoric acid (corrosive, viscous, difficult to handle), Trifluoroacetic acid (corrosive, persistent environmental pollutant). | Sodium cyanide (highly toxic), Concentrated acids.[13] |
| Environmental Concerns | Generation of cyanide-containing waste streams if used. | Significant phosphorus-containing wastewater from PPA, which is difficult to treat. TFA is a persistent organic pollutant. | Generation of cyanide-containing waste streams. |
| Industrial Scalability | Scalable, but requires stringent safety protocols if cyanide is used. | Challenging due to the handling of viscous PPA and the corrosive nature of TFA. | Scalable, but with significant safety and environmental considerations due to cyanide use. |
Detailed Analysis of Synthetic Routes
Route 1: Synthesis from 4-Hydroxy-3-nitrobenzaldehyde
This is one of the earliest and most well-documented routes to Febuxostat. The synthesis involves the protection of the phenolic hydroxyl group, formation of the thiazole (B1198619) ring, introduction of the cyano group (often from the nitro group), and final hydrolysis.
Experimental Protocol: Key Step - Thiazole Ring Formation
-
Reaction: 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester is synthesized by reacting 4-hydroxy-3-nitrobenzaldehyde with ethyl 2-chloroacetoacetate and thioacetamide.
-
Procedure: A mixture of 4-hydroxy-3-nitrobenzaldehyde, thioacetamide, and a suitable solvent (e.g., ethanol) is heated. Ethyl 2-chloroacetoacetate is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent, and dried.
Cost-Benefit Analysis:
-
Benefits: The starting material is readily available. The individual reaction steps are generally high-yielding.
-
Drawbacks: A significant drawback of some variations of this route is the use of highly toxic potassium cyanide to introduce the nitrile group. The reduction of the nitro group to an amine, followed by diazotization and cyanation (Sandmeyer reaction), adds several steps and involves potentially hazardous intermediates.
Logical Relationship Diagram for Route 1
Route 2: Synthesis from p-Cyanophenol
This route offers a more convergent approach, starting with a molecule that already contains the cyano and hydroxyl groups in the desired positions. The key challenge is the introduction of the formyl group at the ortho position to the hydroxyl group.
Experimental Protocol: Key Step - Ortho-Formylation (Duff Reaction)
-
Reaction: Introduction of a formyl group onto the 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate intermediate.
-
Procedure: The thiazole intermediate is reacted with hexamethylenetetramine (HMTA) in a strong acid medium, typically polyphosphoric acid (PPA) or trifluoroacetic acid (TFA), at elevated temperatures.
-
Work-up: The reaction mixture is poured into ice water to hydrolyze the intermediate and precipitate the formylated product. The product is then filtered, washed, and purified.
Cost-Benefit Analysis:
-
Benefits: This route is generally shorter than Route 1 and can have a higher overall yield.[14] It avoids the handling of a nitro group and its reduction.
-
Drawbacks: The use of polyphosphoric acid (PPA) on an industrial scale is problematic due to its high viscosity, corrosive nature, and the generation of large volumes of phosphorus-containing wastewater, which is difficult to treat. Trifluoroacetic acid (TFA) is also highly corrosive and is a persistent environmental pollutant. The Duff reaction can also lead to the formation of di-formylated byproducts, complicating purification.
Experimental Workflow for Route 2
Route 3: Synthesis from Salicylaldehyde
This approach utilizes a readily available and inexpensive starting material, salicylaldehyde. The synthesis involves building the dicyanophenyl intermediate through a multi-step process.
Experimental Protocol: Key Step - Dicyanophenyl Intermediate Synthesis
-
Reaction: Conversion of salicylaldehyde to 4-hydroxy-1,3-dicyanobenzene.
-
Procedure: Salicylaldehyde is first chloromethylated, followed by oxidation to the dialdehyde (B1249045). The dialdehyde is then converted to the dinitrile using hydroxylamine hydrochloride followed by a dehydration agent.[13][12]
-
Work-up: Each step requires appropriate work-up and purification to isolate the intermediate in sufficient purity for the subsequent steps.
Cost-Benefit Analysis:
-
Benefits: The primary starting material, salicylaldehyde, is inexpensive.[9][10] This route avoids the use of PPA or TFA.
-
Drawbacks: This is a longer route with more synthetic steps to reach the key dicyanophenyl intermediate, which can lower the overall yield. The synthesis of the dinitrile often involves the use of sodium cyanide, which carries significant safety and environmental risks.[13]
Logical Relationship Diagram for Route 3
Conclusion
The choice of the most suitable synthetic route for Febuxostat production depends on a careful evaluation of the priorities of the manufacturing process.
-
Route 1 (from 4-hydroxy-3-nitrobenzaldehyde) offers a well-established pathway with good yields, but the variants involving cyanides pose significant safety and environmental challenges.
-
Route 2 (from p-cyanophenol) is attractive due to its shorter length and potentially higher overall yield. However, the reliance on corrosive and environmentally problematic reagents like PPA and TFA makes it less desirable for large-scale, green manufacturing.
-
Route 3 (from salicylaldehyde) benefits from an inexpensive starting material, but it is a longer process and also involves the use of highly toxic cyanides, similar to some variations of Route 1.
For drug development professionals, a thorough process of optimization and hazard assessment is crucial for any chosen route. Newer, more environmentally friendly methods that avoid hazardous reagents are continually being explored and should be considered as they become available. The data and protocols presented in this guide serve as a foundational resource for making an informed decision on the most cost-effective and sustainable synthetic strategy for Febuxostat.
References
- 1. indiamart.com [indiamart.com]
- 2. 4-Hydroxy-3-nitrobenzaldehyde 3011-34-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 4-Hydroxy-3-nitrobenzaldehyde CAS 3011-34-5 [homesunshinepharma.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 4-Cyanophenol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 4-氰基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Cyanophenol, 99% | Fisher Scientific [fishersci.ca]
- 8. 4-Cyanophenol price,buy 4-Cyanophenol - chemicalbook [m.chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. pharmtech.com [pharmtech.com]
- 12. CN102964313B - Synthetic method of febuxostat - Google Patents [patents.google.com]
- 13. CN102964313A - Synthetic method of febuxostat - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-Bromothiazole-5-Carboxylate: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 2-bromothiazole-5-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is a combustible solid that may cause an allergic skin reaction.[1][2] Adherence to proper disposal protocols is therefore essential to protect laboratory personnel and the surrounding environment. The primary route of disposal is through an approved hazardous waste disposal plant.[1][2]
Key Data for this compound
A clear understanding of the chemical's properties is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 41731-83-3 |
| Molecular Formula | C₆H₆BrNO₂S |
| Molecular Weight | 236.09 g/mol |
| Flash Point | 110 °C / 230 °F (closed cup)[1] |
| Boiling Point | 216-217 °C[3][4] |
| Density | 1.581 g/mL at 25 °C[3][4] |
| Form | Solid |
Experimental Protocol: Disposal of this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Waste Identification and Characterization:
-
Confirm that the waste product is this compound and note any contaminants.
-
Consult the Safety Data Sheet (SDS) for specific hazard information. This compound is classified as a skin sensitizer.[2]
2. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[1]
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing to prevent skin exposure.[1]
-
In case of dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1]
-
3. Waste Segregation and Containerization:
-
For solid waste (pure compound, contaminated labware):
-
Collect in a designated, leak-proof, and sealable container.
-
Ensure the container is compatible with the chemical. High-density polyethylene (B3416737) (HDPE) is generally suitable.
-
Do not mix with other incompatible waste streams.
-
-
For solutions:
-
Collect in a sealable, shatter-resistant container (e.g., a coated glass or HDPE bottle).
-
If the solvent is flammable, use a container rated for flammable liquids.
-
Keep the container closed when not in use.
-
4. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: "41731-83-3."
-
The specific hazards (e.g., "Skin Sensitizer," "Combustible").
-
The accumulation start date.
-
The name and contact information of the generating laboratory or researcher.
-
5. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[1][2]
-
Keep it away from heat, sparks, and open flames.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
6. Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the Environmental Health and Safety (EHS) department.
-
Provide all necessary information about the waste on the request form.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
7. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[1]
-
Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.[1]
-
Wash the spill area with soap and water.
Disposal Workflow for this compound
The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl 2-bromothiazole-5-carboxylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 2-bromothiazole-5-carboxylate (CAS No: 41731-83-3). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound are:
-
Skin Sensitization: May cause an allergic skin reaction.[1][2]
-
Skin Irritation: Classified as a skin irritant (Category 2).[3]
-
Eye Irritation: Can cause serious eye irritation (Category 2).[3]
-
Respiratory Irritation: May cause respiratory tract irritation.[3]
The GHS pictogram associated with this chemical is GHS07, indicating it is a warning-level hazard.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is critical to minimize exposure and mitigate risks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields.[4] | Nitrile gloves.[4] | Standard lab coat.[4] | N95 respirator if there is a risk of dust.[4] |
| Weighing and Aliquoting | Chemical splash goggles.[4] | Chemical-resistant gloves (e.g., nitrile).[4] | Chemical-resistant lab coat.[4] | Work in a certified chemical fume hood. |
| Solution Preparation and Handling | Chemical splash goggles and a face shield if there is a splash hazard.[4][5] | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | Chemical-resistant lab coat.[4] | Work in a certified chemical fume hood.[4][6] |
| Waste Disposal | Chemical splash goggles.[4] | Chemical-resistant gloves (e.g., nitrile).[4] | Chemical-resistant lab coat. | Work in a certified chemical fume hood. |
Eye and face protection should comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][7]
Safe Handling and Storage Procedures
Engineering Controls:
-
All manipulations of this compound, including weighing, preparing solutions, and transfers, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][6][8]
Work Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[7][8]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]
Storage:
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.[2] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms occur.[2] |
| Ingestion | Clean the mouth with water and then drink plenty of water. Do not induce vomiting.[2] |
Spill and Waste Disposal Plan
Spill Response:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: Always wear the appropriate PPE, including respiratory protection, during spill cleanup.
Waste Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.[2][3]
-
Dispose of the contents and container to an approved waste disposal plant.[2][3]
-
It is the responsibility of the chemical waste generator to correctly classify the waste and adhere to all local, regional, and national hazardous waste regulations.[3]
References
- 1. This compound 97 41731-83-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
